Isobutyric acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19455-20-0 (potassium salt), 22228-82-6 (ammonium salt), 533-90-4 (calcium salt), 996-30-5 (hydrochloride salt) | |
| Record name | 2-Methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021636 | |
| Record name | 2-Methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyric acid appears as a colorless liquid with a light odor of rancid butter. Corrosive to metals and tissue., Liquid, Colorless liquid; [Hawley] Pungent odor, but not as unpleasant as butyric acid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a strong penetrating odour of rancid butter | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Isobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
309 °F at 760 mmHg (USCG, 1999), 152-155 °C at 760 mm Hg, 152-155 °C | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
132 °F (NFPA, 2010), 77 °C, 170 °F OPEN CUP, 132 °F (56 °C) (closed cup), 56 °C c.c. | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Methylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Slightly soluble in carbon tetrachloride, Sol in 6 parts of water; miscible with alcohol, chloroform, and ether., In water, 1.67X10+5 mg/L at 20 °C, 167 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 20, miscible with alcohol, most fixed oils, glycerine and propylene glycol; insoluble in water | |
| Record name | Isobutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.949 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.950 at 20 °C/4 °C, Relative density (water = 1): 0.95, 0.944-0.948 | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isobutyric acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/440/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.0, Relative vapor density (air = 1): 3.0 | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1.81 [mmHg], 1.81 mm Hg at 25 °C, Vapor pressure, kPa at 14.7 °C: 0.13 | |
| Record name | 2-Methylpropanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3459 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
79-31-2 | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LL210O1U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-51 °F (USCG, 1999), -47 °C, -46 °C | |
| Record name | ISOBUTYRIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3675 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isobutyric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOBUTYRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5228 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isobutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001873 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOBUTYRIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0903 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Isobutyric Acid: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyric acid, also known as 2-methylpropanoic acid, is a branched-chain carboxylic acid with the structural formula (CH₃)₂CHCOOH.[1] It is an isomer of n-butyric acid and is classified as a short-chain fatty acid.[1] Found naturally in foods like carobs and vanilla, and as an ethyl ester in croton oil, this compound is a colorless liquid with a distinct, somewhat unpleasant odor.[1][2] In the laboratory and in industrial settings, it serves as a crucial intermediate in the synthesis of pharmaceuticals, flavors, fragrances, and polymers.[3][4] Its unique branched structure imparts specific physicochemical properties that are critical for its application in research and development.[3] This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their determination in a laboratory setting.
Physicochemical Properties of this compound
The following tables summarize the key physicochemical properties of this compound, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂ | [3][5] |
| Molecular Weight | 88.11 g/mol | [5][6] |
| Appearance | Colorless liquid | [3][5][6] |
| Odor | Pungent, sour, cheesy, buttery | [4][6][7] |
| Melting Point | -47 °C (-53 °F; 226 K) | [1][5][8] |
| Boiling Point | 153-155 °C (307.4-311 °F; 426-428 K) | [1][5][8][9] |
| Density | 0.95 g/mL at 25 °C | [10][11][12] |
| Vapor Density | 3.04 (vs air) | [11][12] |
| Vapor Pressure | 1.5 - 1.81 mmHg at 20-25 °C | [6][9][11][12] |
| Refractive Index (n20/D) | 1.393 | [5][10][11][12] |
Table 2: Chemical and Safety Properties
| Property | Value | Reference(s) |
| CAS Number | 79-31-2 | [5][6][8] |
| pKa (Acidity Constant) | 4.84 - 4.86 | [1][6][11] |
| Solubility in Water | 210 g/L at 20 °C; Miscible | [4][11][13] |
| Solubility in Organic Solvents | Miscible with alcohol, ether, chloroform | [6][13] |
| Flash Point | 55 °C (131 °F) (Closed Cup) | [1][4][9] |
| Autoignition Temperature | 440 °C (824 °F) | [11][12] |
| Explosive Limits | 1.6 - 7.3% (V) | [11] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount for the safe and effective use of this compound in a laboratory setting. Below are detailed methodologies for key experiments.
Determination of Boiling Point (Micro Method)
The boiling point is a fundamental physical property used for identification and purity assessment.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
-
Liquid paraffin or other suitable heating oil
Procedure:
-
Add a few milliliters of this compound to the small test tube.
-
Place the capillary tube, with its sealed end facing upwards, into the test tube containing the this compound.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the assembly in the Thiele tube containing the heating oil, making sure the this compound is below the oil level.
-
Gently heat the side arm of the Thiele tube.[8] Convection currents will ensure uniform heating of the oil.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[3][8] Record this temperature.
Determination of Density using a Pycnometer
A pycnometer allows for the precise measurement of a liquid's density.
Apparatus:
-
Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Pasteur pipette
-
Lint-free tissue
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).[9]
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring any excess water is expelled through the capillary. There should be no air bubbles.[14]
-
Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to equilibrate.
-
Remove the pycnometer from the bath and carefully dry the exterior.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, following the same procedure as with water (steps 3-5).
-
Weigh the pycnometer filled with this compound and record the mass (m₃).
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer (at the specific temperature) = (Mass of water) / (Density of water at that temperature)
-
Mass of this compound = m₃ - m₁
-
Density of this compound = (Mass of this compound) / (Volume of pycnometer)
-
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a measure of how light bends as it passes through the substance and is useful for purity assessment.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer prisms
-
Light source (typically a sodium lamp or white light with a compensator)
-
Dropper or pipette
-
Soft, lint-free tissue
-
Ethanol or acetone for cleaning
Procedure:
-
Turn on the refractometer's light source and the circulating water bath, setting it to the desired temperature (e.g., 20 °C). Allow the instrument to equilibrate.
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[5]
-
Open the hinged prisms of the refractometer. Using a soft tissue and ethanol, clean the surfaces of both the measuring and illuminating prisms and allow them to dry completely.
-
Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower (measuring) prism.[15]
-
Gently close the prisms and lock them.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Rotate the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
-
If using a white light source, a colored band may appear at the borderline. Turn the chromatic dispersion compensator knob until this color fringe disappears and the borderline becomes a sharp, black-and-white line.[16]
-
Turn the fine adjustment knob to position the borderline exactly at the center of the crosshairs.[5]
-
Read the refractive index value from the instrument's scale.
Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of a compound. Potentiometric titration provides a precise method for its determination.
Apparatus:
-
Calibrated pH meter with a combination glass electrode
-
Burette (50 mL)
-
Beaker (100 or 150 mL)
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Nitrogen gas source (optional)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[1][17]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Transfer a precise volume (e.g., 50.0 mL) of the this compound solution to a beaker with a magnetic stir bar.
-
To maintain a constant ionic strength, a salt like KCl can be added.[1]
-
If desired, purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a weak acid.[17]
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Begin stirring at a moderate, constant rate.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the equivalence point), reduce the volume of the increments (e.g., 0.1 mL).
-
Continue the titration well past the equivalence point until the pH begins to plateau again.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found from the peak of a first derivative plot (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[18]
-
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to the laboratory use of this compound.
Caption: Workflow for pKa determination of this compound via potentiometric titration.
Caption: Relationship between this compound's properties and its lab applications.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. scribd.com [scribd.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. en.eeworld.com.cn [en.eeworld.com.cn]
- 6. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. westlab.com [westlab.com]
- 14. che.utah.edu [che.utah.edu]
- 15. hinotek.com [hinotek.com]
- 16. youtube.com [youtube.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads: Isobutyric Acid as a Branched-Chain Fatty Acid in Cellular Signaling and Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyric acid, a branched-chain fatty acid (BCFA) primarily derived from the microbial fermentation of the amino acid valine in the gut, is emerging as a critical signaling molecule in a variety of physiological and pathological processes. While structurally similar to the well-studied short-chain fatty acid butyrate, this compound exhibits distinct metabolic origins and functional roles. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, its diverse roles in cellular signaling, and its implications for human health and disease. We delve into its metabolic pathways, quantitative presence in biological systems, and its influence on key signaling cascades, including its recently discovered role in post-translational modifications. This document also provides detailed experimental protocols for the quantification and study of this compound, intended to serve as a valuable resource for researchers in the fields of metabolism, immunology, oncology, and neuroscience.
Introduction
This compound (2-methylpropanoic acid) is a four-carbon branched-chain fatty acid that, until recently, has been largely overshadowed by its straight-chain isomer, butyric acid.[1] Primarily produced by the gut microbiota through the fermentation of the branched-chain amino acid valine, this compound is increasingly recognized for its unique biological activities that extend beyond its role as a simple metabolic byproduct.[2][3] Its presence and concentration in various bodily fluids are now being linked to diverse health and disease states, including metabolic disorders, cancer, and neurological conditions.
This guide aims to provide a detailed technical overview of this compound's role in metabolism, with a focus on its function as a signaling molecule. We will explore its metabolic pathway, its impact on cellular signaling networks, and the burgeoning field of isobutyrylation as a post-translational modification. Furthermore, we will present quantitative data and detailed experimental methodologies to facilitate further research into this intriguing molecule.
Metabolism of this compound
The primary source of this compound in mammals is the microbial fermentation of valine in the colon.[2] Undigested dietary proteins reaching the large intestine are broken down by the gut microbiota, releasing branched-chain amino acids like valine. These are then catabolized through a series of enzymatic reactions to produce this compound and other BCFAs.
The central metabolic intermediate in this pathway is isobutyryl-CoA. In human cells, the catabolism of valine also proceeds through isobutyryl-CoA, which is then further metabolized in the mitochondria. A key enzyme in this pathway is isobutyryl-CoA dehydrogenase (ACAD8), which catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.[4][5] Deficiencies in this enzyme lead to the rare genetic disorder isobutyryl-CoA dehydrogenase deficiency.[5][6]
Metabolic Pathway of Isobutyryl-CoA
The mitochondrial catabolism of isobutyryl-CoA is a critical pathway for energy production from valine. The pathway involves a series of enzymatic steps that ultimately convert isobutyryl-CoA into propionyl-CoA, which can then enter the citric acid cycle after being converted to succinyl-CoA.
Quantitative Data
The concentration of this compound can vary significantly depending on the biological matrix, diet, and the composition of the gut microbiota. The following tables summarize reported concentrations in human samples and the kinetic properties of a key metabolic enzyme.
Table 1: Concentration of this compound in Human Samples
| Biological Matrix | Concentration Range | Notes | Reference(s) |
| Human Serum/Plasma | 0.16 - 1.01 µmol/L | Measured in pregnant women. | [7] |
| 698.8 ± 204.7 ng/mL | Measured in a heterogeneous healthy population. | [8] | |
| Human Feces | Variable, often lower than acetate, propionate, and butyrate. | Concentrations are highly dependent on diet and gut microbiota composition. | [3] |
Table 2: Kinetic Properties of Human Isobutyryl-CoA Dehydrogenase (ACAD8)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |
| Isobutyryl-CoA | ~25 | ~20 | 0.8 | [9] |
| (S)-2-Methylbutyryl-CoA | - | - | 0.23 | [9] |
| n-Propionyl-CoA | - | - | 0.04 | [9] |
Table 3: Effects of this compound on Gene Expression in T cells
| Gene | Cell Type | Treatment | Fold Change (relative to control) | Reference(s) |
| IFNG (Interferon-gamma) | Human T cells | 10 mM this compound | ~2.5 | [10] |
| ICOS (Inducible T-cell costimulator) | Human T cells | 10 mM this compound | ~2.0 | [10] |
| PDCD1 (Programmed cell death protein 1) | Human T cells | 10 mM this compound | ~2.0 | [10] |
| FOXP3 (Forkhead box P3) | Human T cells | 10 mM this compound | ~0.5 | [10] |
Role in Cellular Signaling
This compound exerts its biological effects through various signaling mechanisms, including the modulation of intracellular signaling pathways and epigenetic regulation.
RACK1 Signaling in Colorectal Cancer
Recent studies have implicated this compound in the progression of colorectal cancer (CRC). It has been shown to promote CRC metastasis by directly binding to and activating the Receptor for Activated C Kinase 1 (RACK1), a scaffolding protein involved in numerous signaling pathways.[11] This interaction leads to the downstream activation of Akt and FAK signaling, promoting the expression of genes involved in tumor metastasis.[11]
Modulation of T-cell Function
This compound has been shown to directly modulate T-cell function, suggesting a role in regulating the immune response.[12] In vitro studies have demonstrated that this compound can enhance anti-tumor immunity by increasing the expression of interferon-gamma (IFNG) and the immune checkpoint molecule PD-1 (PDCD1), while decreasing the expression of FOXP3, a key transcription factor for regulatory T cells.[10]
The Gut-Brain Axis
As a product of the gut microbiota, this compound is positioned to play a role in the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system.[4][12][13][14][15][16] Short-chain fatty acids, in general, can influence brain function and behavior through neural, endocrine, and immune pathways.[12][13][14][15][17] While the specific role of this compound in this complex interplay is still being elucidated, its ability to cross the blood-brain barrier suggests a potential for direct effects on the central nervous system.
Epigenetic Regulation: Histone Modification and Protein Isobutyrylation
A groundbreaking area of research is the role of this compound in post-translational modifications. Similar to other short-chain fatty acids, this compound can inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression.[18]
Furthermore, the metabolic intermediate isobutyryl-CoA can serve as a substrate for a novel post-translational modification known as lysine isobutyrylation. This modification is catalyzed by lysine acetyltransferases (KATs), such as p300/CBP, which are now also recognized as lysine isobutyryltransferases.[19][20][21][22][23] This discovery opens up a new layer of complexity in the regulation of protein function and cellular processes by this compound metabolism.
Experimental Protocols
Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fecal Short-Chain Fatty Acids
This protocol describes a common method for the analysis of SCFAs, including this compound, in fecal samples.
Objective: To extract and quantify this compound from fecal samples using GC-MS.
Materials:
-
Fecal sample (fresh or frozen at -80°C)
-
Saturated NaCl solution
-
Sulfuric acid (50% v/v)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Internal standard (e.g., 2-ethylbutyric acid)
-
GC-MS system with a suitable column (e.g., a polar polyethylene glycol column like a BP20 or similar)
Procedure:
-
Sample Preparation: Homogenize a known weight of fecal sample (e.g., 50-100 mg) in a saturated NaCl solution.
-
Acidification: Acidify the homogenate with 50% sulfuric acid to protonate the SCFAs.
-
Extraction: Add an internal standard and extract the SCFAs with diethyl ether. Vortex vigorously and centrifuge to separate the phases.
-
Drying: Transfer the ether layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject an aliquot of the dried ether extract into the GC-MS system.
GC-MS Parameters (Example):
-
Column: BP20 (30 m x 0.25 mm x 1.0 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.[19]
-
MS Detector: Operate in full-scan mode or selected ion monitoring (SIM) for targeted quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma this compound
This protocol outlines a method for the sensitive quantification of this compound in plasma or serum using LC-MS/MS, often involving derivatization to enhance sensitivity.
Objective: To quantify this compound in plasma or serum samples using LC-MS/MS with derivatization.
Materials:
-
Plasma or serum sample
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (ACN) for protein precipitation
-
Derivatization reagent (e.g., 3-nitrophenylhydrazine, 3-NPH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
Procedure:
-
Protein Precipitation: Precipitate proteins in the plasma/serum sample by adding cold ACN containing the internal standard. Centrifuge to pellet the proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add the derivatization reagent (3-NPH), EDC, and pyridine. Incubate to allow the reaction to complete.
-
Extraction: Extract the derivatized SCFAs using an organic solvent (e.g., hexane).
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the sample in a suitable mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water with formic acid and acetonitrile with formic acid
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard.
Conclusion and Future Directions
This compound is a dynamic signaling molecule with a growing list of biological functions. Its origins from the gut microbiota place it at the intersection of diet, microbial metabolism, and host physiology. The discovery of its roles in cancer progression, immune modulation, and as a substrate for a novel post-translational modification underscores the importance of further research in this area.
Future studies should aim to:
-
Elucidate the full spectrum of signaling pathways modulated by this compound.
-
Identify the complete "isobutyrylome" and understand the functional consequences of protein isobutyrylation.
-
Investigate the therapeutic potential of targeting this compound metabolism and signaling in various diseases.
-
Further explore the role of this compound in the gut-brain axis and its implications for neurological health.
The continued exploration of this compound's metabolic and signaling roles promises to unveil new insights into the complex interplay between the microbiome and host, offering potential avenues for novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAD8 - Wikipedia [en.wikipedia.org]
- 4. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RACK1, A multifaceted scaffolding protein: Structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. shimadzu.com [shimadzu.com]
- 11. Frontiers | Short chain fatty acids: the messengers from down below [frontiersin.org]
- 12. Short-Chain Fatty Acids: What Are They and How Do They Support the Gut-Brain Axis? [casi.org]
- 13. The role of short-chain fatty acids in the gut-brain axis [microbiomepost.com]
- 14. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. shimadzu.com [shimadzu.com]
- 21. p300/CBP Transcriptional Coactivator [biology.kenyon.edu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Natural Sources and Microbial Production of Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyric acid, a branched-chain short-chain fatty acid, is a valuable platform chemical with applications in the pharmaceutical, food and beverage, and chemical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound and the advancements in its microbial production. The document details the presence of this compound in various natural sources, presents a comparative analysis of different microbial production platforms, outlines detailed experimental protocols for quantification and production, and visualizes key metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or interested in this compound.
Natural Sources of this compound
This compound is found in a variety of natural sources, including plants, as a metabolite in fermented foods, and as a product of the gut microbiome.[1][2]
1.1. Plants and Fermented Foods
Notable concentrations of this compound have been identified in carob (Ceratonia siliqua) and vanilla (Vanilla planifolia).[1][2] In carob, this compound is a dominant volatile compound, with its relative abundance increasing significantly as the fruit ripens. It is also present in vanilla extracts, contributing to the complex flavor profile.[2] Additionally, this compound is found in various fermented foods and beverages as a product of microbial metabolism.[3]
Table 1: Concentration of this compound in Natural Sources
| Natural Source | Concentration | Reference |
| Cured Vanilla Beans | 1.7 ppm | [4] |
| Fermented Beverages | 2.3–8.1 mg/L (total SCFAs including this compound) | [3] |
| Animal Feed | 70.69-120.17 mg/kg | [5] |
1.2. Gut Microbiome
In the human gut, this compound is produced by the microbial fermentation of branched-chain amino acids, primarily valine.[6] Its presence and concentration in the gut are influenced by diet, particularly protein intake, and the composition of the gut microbiota.[6][7]
Microbial Production of this compound
The microbial production of this compound offers a promising and sustainable alternative to chemical synthesis. Various microorganisms have been engineered or identified for their ability to produce this compound from renewable feedstocks.
2.1. Microbial Strains and Production Systems
Several microbial platforms have been explored for this compound production, with engineered Escherichia coli and certain Clostridium species showing significant potential. Acidithiobacillus ferrooxidans represents a unique chemolithoautotrophic approach, utilizing CO2 as a carbon source.
Table 2: Comparison of Microbial Production of this compound
| Microorganism | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Conditions | Reference |
| Escherichia coli | Engineered BW25113 | Glucose | 90 | 0.39 | 0.625 | Fed-batch, 10% dissolved oxygen, pH control with Ca(OH)₂ | [8] |
| Clostridium luticellarii | Wild-type | Methanol, CO₂, H₂ | 5.04 ± 0.08 | Not Reported | 0.0175 | Batch, anaerobic, pH 6.5 | [1][9] |
| Acidithiobacillus ferrooxidans | Engineered | CO₂, Fe²⁺ | 0.0038 ± 0.0002 | Not Reported | 0.00016 | Chemostat, aerobic, low Oxidation-Reduction Potential | [10] |
| Escherichia coli | EcN-BCD-BUT | Glucose | 0.297 ± 0.034 | Not Reported | Not Reported | Batch, anaerobic | [11] |
Metabolic Pathways for this compound Production
The biosynthesis of this compound in microorganisms is primarily achieved through the valine biosynthesis or degradation pathways. In engineered hosts like E. coli, a synthetic pathway is often constructed to channel carbon flux towards this compound.
3.1. Engineered Pathway in Escherichia coli
A common strategy in E. coli involves the overexpression of key enzymes to convert pyruvate, a central metabolite from glycolysis, to this compound. This synthetic pathway typically involves the following steps:
-
Pyruvate to 2-Ketoisovalerate: This conversion is part of the native valine biosynthesis pathway.
-
2-Ketoisovalerate to Isobutyraldehyde: This step is catalyzed by a 2-ketoacid decarboxylase (KDC).[12]
-
Isobutyraldehyde to this compound: An aldehyde dehydrogenase (ALDH) catalyzes the final oxidation step.[12]
To enhance production, competing pathways that consume isobutyraldehyde, such as those leading to isobutanol, are often knocked out.[13]
3.2. Pathway in Clostridium luticellarii
Clostridium luticellarii can produce this compound from C1 substrates like methanol, as well as from H₂ and CO₂.[6][14] The proposed pathway involves the Wood-Ljungdahl pathway for carbon fixation, followed by a series of reactions that can include the isomerization of butyric acid.[14][15]
Experimental Protocols
4.1. Quantification of this compound
Accurate quantification of this compound in biological samples is crucial for research and process monitoring. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV) are commonly employed methods.[16]
4.1.1. GC-MS Analysis
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Acidify the supernatant to a pH below 3 using a strong acid (e.g., HCl).
-
Extract the this compound with an organic solvent such as diethyl ether or a mixture of dichloromethane and acetonitrile.[17]
-
Anhydrous sodium sulfate can be used for dehydration.
-
(Optional) Derivatize the sample to improve volatility and peak shape. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatizing agent.[18]
GC-MS Conditions (Example):
-
Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., SH-WAX).[19]
-
Injector Temperature: 240 °C.[19]
-
Oven Program: Start at 80 °C, ramp to 240 °C.[19]
-
Carrier Gas: Helium.[19]
-
Detection: Mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Vanilla - Wikipedia [en.wikipedia.org]
- 3. Fermentation of Foods and Beverages as a Tool for Increasing Availability of Bioactive Compounds. Focus on Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 7. Dietary this compound supplementation improves intestinal mucosal barrier function and meat quality by regulating cecal microbiota and serum metabolites in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aimspress.com [aimspress.com]
- 9. Production of this compound from methanol by Clostridium luticellarii - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enhancing this compound production from engineered Acidithiobacillus ferrooxidans cells via media optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological activity of E. coli engineered to produce butyric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US9701948B2 - Escherichia coli engineered for isobutyraldehyde production - Google Patents [patents.google.com]
- 13. Isobutyraldehyde production from Escherichia coli by removing aldehyde reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
Unraveling the Past: A Technical History of 2-Methylpropanoic Acid's Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
The journey to understanding the simple, branched-chain carboxylic acid, 2-methylpropanoic acid, also known as isobutyric acid, is a story rooted in the foundational principles of 19th-century organic chemistry. Long before the advent of modern spectroscopic techniques, the identification and synthesis of this molecule relied on meticulous experimental observation, classical analytical methods, and the burgeoning theories of chemical structure. This technical guide delves into the historical narrative of 2-methylpropanoic acid's discovery, its early synthesis, and the methods used to elucidate its structure, providing a valuable perspective for today's researchers in the chemical and pharmaceutical sciences.
Early Observations and Natural Occurrence
2-Methylpropanoic acid was first encountered in nature, often as a component of complex mixtures. It was identified as a constituent of various natural products, contributing to their characteristic odors. For instance, it is found in the free state in carobs (Ceratonia siliqua) and the root of Arnica dulcis, and as an ethyl ester in croton oil.[1] Its presence, along with its straight-chain isomer, n-butyric acid, in substances like butter, presented a significant analytical challenge for early chemists. The initial characterization of these isomeric acids was based on differences in their physical properties and the properties of their derivatives.
The Dawn of Synthesis: Establishing a Molecular Identity
While the precise moment of the first intentional synthesis of 2-methylpropanoic acid is not definitively documented with a single pioneering chemist, the latter half of the 19th century saw the development of several methods for its preparation. These early syntheses were crucial not only for obtaining pure samples for study but also for confirming the molecular structure proposed by the emerging theories of chemical bonding.
One of the key early methods for preparing 2-methylpropanoic acid was through the oxidation of isobutyl alcohol . This reaction, typically carried out using a strong oxidizing agent like potassium dichromate in the presence of sulfuric acid, provided a direct route to the corresponding carboxylic acid.[1] Another significant early synthetic pathway was the hydrolysis of isobutyronitrile (isopropyl cyanide). This method involved the conversion of an alkyl halide (isopropyl iodide or bromide) to the nitrile, followed by hydrolysis with an alkali or acid to yield the carboxylic acid.
These early synthetic efforts were instrumental in distinguishing 2-methylpropanoic acid from its linear isomer, n-butyric acid, which could be synthesized by similar methods from n-butanol. The ability to synthesize both isomers from their respective precursor alcohols provided strong evidence for the concept of isomerism and the importance of atomic arrangement in determining chemical properties.
Quantitative Data and Physicochemical Properties
The characterization of 2-methylpropanoic acid in the 19th and early 20th centuries relied heavily on the determination of its physical and chemical properties. These quantitative data were essential for establishing its identity and purity.
| Property | Value |
| Molecular Formula | C₄H₈O₂ |
| Molar Mass | 88.11 g/mol |
| Melting Point | -47 °C |
| Boiling Point | 155 °C |
| Density | 0.9697 g/cm³ (at 0 °C) |
| pKa | 4.86 |
| Solubility in Water | Soluble |
A summary of the key physicochemical properties of 2-methylpropanoic acid.
Experimental Protocols of a Bygone Era
To appreciate the ingenuity of 19th-century chemists, it is instructive to examine the detailed experimental protocols they employed. These methods, while lacking the precision and efficiency of modern techniques, were foundational to the development of synthetic organic chemistry.
Protocol: Synthesis of 2-Methylpropanoic Acid via Oxidation of Isobutyl Alcohol (Conceptual Reconstruction)
This protocol is a conceptual reconstruction based on the chemical principles and laboratory practices of the late 19th century.
Materials:
-
Isobutyl alcohol
-
Potassium dichromate
-
Concentrated sulfuric acid
-
Water
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous calcium chloride)
Procedure:
-
A mixture of potassium dichromate and water was prepared in a flask.
-
Concentrated sulfuric acid was slowly and carefully added to the cooled potassium dichromate solution.
-
Isobutyl alcohol was then added portion-wise to the oxidizing mixture, with cooling to control the exothermic reaction.
-
After the addition was complete, the mixture was gently heated to drive the oxidation to completion.
-
The reaction mixture was then distilled. The distillate, containing 2-methylpropanoic acid, water, and any unreacted starting material, was collected.
-
The distillate was saturated with a salt (e.g., sodium chloride) to reduce the solubility of the organic acid in the aqueous layer.
-
The mixture was then extracted with a suitable solvent, such as diethyl ether.
-
The ether extract was washed with a saturated salt solution and then dried over a drying agent.
-
The ether was removed by distillation, and the remaining crude 2-methylpropanoic acid was purified by fractional distillation.
The Logic of Discovery: From Observation to Structure
The elucidation of the structure of 2-methylpropanoic acid was a deductive process based on a combination of elemental analysis, determination of molecular weight (often through vapor density measurements), and a series of chemical reactions. The key challenge was to differentiate the branched "iso" structure from the straight-chain "normal" structure of butyric acid.
Classical methods for identifying the carboxylic acid functional group included:
-
Litmus Test: An aqueous solution of the acid would turn blue litmus paper red, indicating its acidic nature.
-
Reaction with Carbonates and Bicarbonates: The addition of a carbonate or bicarbonate salt to a solution of the acid would produce effervescence due to the liberation of carbon dioxide gas.
-
Esterification: Heating the acid with an alcohol in the presence of a strong acid catalyst (like sulfuric acid) would produce a pleasant-smelling ester, a characteristic reaction of carboxylic acids.
The determination of the branched structure likely involved degradation reactions. For example, oxidation of 2-methylpropanoic acid under harsh conditions would yield acetone, a three-carbon ketone.[1] This result would be inconsistent with the oxidation of n-butyric acid, which would produce shorter-chain carboxylic acids. This type of chemical degradation, coupled with the synthesis from isobutyl alcohol (which was known to have a branched structure), provided compelling evidence for the 2-methylpropanoic acid structure.
Conclusion
The history of 2-methylpropanoic acid is a microcosm of the evolution of organic chemistry. Its discovery and characterization were not the result of a single breakthrough but rather the culmination of careful observation, logical deduction, and the development of new synthetic and analytical techniques. For modern researchers, understanding this historical context provides a deeper appreciation for the foundational principles of their field and highlights the remarkable achievements of early chemists who laid the groundwork for the complex drug development and materials science of today.
References
An In-depth Technical Guide to Isobutyric Acid and its Isomer, n-Butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobutyric acid and its structural isomer, n-butyric acid. Delving into their distinct chemical structures, this paper will explore the resulting differences in their physicochemical properties, synthesis methodologies, and biological significance. With a focus on applications relevant to research and drug development, this document aims to be a valuable resource for professionals in the field.
Structural Isomerism: The Core Difference
This compound and n-butyric acid share the same chemical formula, C4H8O2, but differ in the arrangement of their atoms.[1][2][3][4] n-Butyric acid, also known as butanoic acid, is a straight-chain alkyl carboxylic acid.[3] this compound, or 2-methylpropanoic acid, has a branched structure, with a methyl group attached to the alpha-carbon.[2][5][6][7] This fundamental structural variance, known as isomerism, dictates their unique chemical and physical properties.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. What is this compound? [yufenggp.com]
- 3. Butyric acid - Wikipedia [en.wikipedia.org]
- 4. Isobutyric_acid [chemeurope.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 79-31-2: this compound | CymitQuimica [cymitquimica.com]
The Biological Significance of Isobutyric Acid in the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyric acid, a branched-chain short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of the amino acid valine, is emerging as a significant modulator of host physiology. Traditionally overshadowed by its straight-chain counterpart, butyrate, recent advancements in metabolomics have illuminated the distinct roles of this compound in gut health and disease. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its microbial producers, metabolic pathways, and its impact on intestinal barrier function, immune regulation, and host-microbe signaling. We present quantitative data on this compound concentrations in various physiological and pathological states, detailed experimental protocols for its analysis and functional characterization, and visual representations of its key signaling pathways. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting this compound and its metabolic pathways in the gut microbiome.
Introduction
The gut microbiome plays a pivotal role in human health through the production of a diverse array of metabolites. Among these, short-chain fatty acids (SCFAs) are key mediators of the host-microbiome crosstalk. While the roles of major SCFAs like acetate, propionate, and butyrate have been extensively studied, branched-chain SCFAs (BCFAs), including this compound, are gaining increasing attention for their unique biological activities.
This compound is primarily derived from the microbial fermentation of the branched-chain amino acid valine.[1] Its production is associated with proteolytic bacteria and is often indicative of a diet rich in protein.[1] Unlike butyrate, which is a primary energy source for colonocytes and is largely produced from dietary fiber fermentation, this compound acts as a signaling molecule, modulating various host physiological processes.[1] Emerging evidence suggests its involvement in the regulation of intestinal barrier integrity, immune responses, and cellular metabolism, with implications for inflammatory bowel disease (IBD), non-alcoholic fatty liver disease (NAFLD), and colorectal cancer (CRC).[1][2] This guide aims to provide an in-depth technical overview of the current understanding of this compound's role in the gut microbiome.
Production and Metabolism of this compound in the Gut
Microbial Producers
This compound is a product of anaerobic fermentation of the branched-chain amino acid valine by specific members of the gut microbiota. The primary producers belong to the phylum Firmicutes, particularly the class Clostridia, and the phylum Bacteroidetes.[1]
-
Clostridium species: Several species within the genus Clostridium are known to ferment amino acids, leading to the production of this compound. Clostridium luticellarii, for instance, has been shown to produce significant amounts of this compound from various substrates.[3]
-
Parabacteroides species: Members of the genus Parabacteroides, such as Parabacteroides distasonis and Parabacteroides vulgatus, are also recognized as producers of various SCFAs, including this compound, through the fermentation of amino acids.[1][4][5]
The abundance of these bacteria and, consequently, the production of this compound are influenced by dietary patterns. High-protein, low-fiber diets tend to favor the growth of proteolytic bacteria, leading to increased levels of this compound in the gut.[1]
Metabolic Pathway
The biosynthesis of this compound from valine involves a series of enzymatic reactions within the gut bacteria. The general pathway is as follows:
Valine → α-ketoisovalerate → Isobutyryl-CoA → this compound
This pathway is part of the broader amino acid catabolism that occurs in the anaerobic environment of the colon.[1]
Quantitative Data on this compound
The concentration of this compound in the gut and circulation can vary significantly depending on diet, microbiome composition, and host health status. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Human Fecal and Serum Samples
| Sample Type | Condition | Concentration | Reference(s) |
| Feces | Healthy | Detected in a subset of individuals | [6] |
| Feces | Inflammatory Bowel Disease (IBD) | Not detectable in one study; higher in underweight subjects in another | [6][7] |
| Feces | Non-Alcoholic Fatty Liver Disease (NAFLD) | Potentially higher than in healthy controls | [8] |
| Serum | Healthy | 698.8 ± 204.7 ng/mL | [1] |
Table 2: In Vitro Production of this compound by Gut Bacteria
| Bacterial Species | Substrate(s) | Production Rate / Concentration | pH | Reference(s) |
| Clostridium luticellarii | Methanol, CO2 & H2 | 5.04 ± 0.08 g/L (final concentration) | 6.50 | [9] |
| Clostridium luticellarii | H2 and CO2 | 2.79 ± 0.70 mM (final concentration) | 5.5 | [10] |
| Parabacteroides distasonis | General Fermentation | Produces succinic acid, acetic acid, propionic acid, and isovaleric acid | - | [4] |
| Bacteroides vulgatus | High-fat diet context (in vivo) | Increased fecal this compound | - | [5] |
Biological Functions and Signaling Pathways
This compound exerts its biological effects through various mechanisms, including the activation of G-protein coupled receptors (GPCRs) and modulation of intracellular signaling pathways.
Intestinal Barrier Function
This compound has been shown to enhance intestinal barrier function. It can upregulate the expression of tight junction proteins, such as claudin-1 and occludin, which are crucial for maintaining the integrity of the epithelial barrier.[6][11] This effect is mediated, at least in part, through the activation of G-protein coupled receptor 109A (GPR109A).[11]
Immune Modulation
This compound plays a complex role in modulating the host immune response. It has been shown to suppress intestinal inflammation by inhibiting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[11] This pathway is a key driver of inflammatory responses to microbial components like lipopolysaccharide (LPS).
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in maintaining gut homeostasis. While direct binding of this compound to AhR has not been definitively shown, butyrate, a structurally similar SCFA, has been demonstrated to enhance AhR activation by other ligands through its action as a histone deacetylase (HDAC) inhibitor.[9][12] This epigenetic modification leads to a more open chromatin structure at the promoter regions of AhR target genes, facilitating their transcription. It is plausible that this compound may act through a similar mechanism.
Experimental Protocols
Quantification of this compound in Fecal and Serum Samples
This method is highly sensitive for the quantification of SCFAs.
-
Sample Preparation (Feces):
-
Weigh 20-50 mg of frozen fecal sample.
-
Add an internal standard solution (e.g., deuterated this compound).
-
Homogenize the sample in a solution of 0.5 M NaOH and methanol.
-
Add stainless-steel beads and further homogenize.
-
Add 80% methanol, vortex, and incubate at -20°C for 30 minutes.
-
Sonicate the sample in an ice bath.
-
Centrifuge and collect the supernatant.
-
Dry the supernatant under vacuum.
-
Derivatize the sample using an appropriate agent (e.g., pentafluorobenzyl bromide (PFBBr) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)) to increase volatility.[13][14]
-
-
Sample Preparation (Serum):
-
Take 20-50 µL of serum.
-
Add an internal standard solution.
-
Deproteinize the sample with methanol and incubate at -20°C for 20 minutes.
-
Centrifuge and collect the supernatant.
-
Dry the supernatant and proceed with derivatization as for fecal samples.[13]
-
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., DB-FFAP).
-
Injection: Inject the derivatized sample.
-
Temperature Program: Optimize the oven temperature gradient to achieve good separation of SCFA isomers.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Quantification: Generate a standard curve using known concentrations of this compound and the internal standard.
-
LC-MS/MS is another powerful technique, particularly for samples with complex matrices.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Column: Use a C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for targeted quantification.
-
Quantification: Use a standard curve with an internal standard for accurate quantification.
-
In Vitro Intestinal Barrier Function Assay
The Caco-2 cell line is a widely used model for the intestinal epithelial barrier.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells on permeable Transwell® inserts.
-
Allow the cells to differentiate for 21 days to form a polarized monolayer with well-developed tight junctions.
-
-
Treatment:
-
Once the monolayer is formed, treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 mM) in the apical chamber.
-
Include a vehicle control (medium only).
-
For inflammatory models, co-treat with an inflammatory stimulus like LPS (1-10 µg/mL) or TNF-α (10-100 ng/mL).
-
-
Assessment of Barrier Integrity:
-
Transepithelial Electrical Resistance (TEER): Measure TEER at different time points (e.g., 0, 24, 48, 72 hours) using a voltohmmeter. An increase in TEER indicates enhanced barrier function.[17]
-
Paracellular Permeability: Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran 4 kDa) to the apical chamber. After a defined incubation period, measure the fluorescence in the basolateral chamber. A decrease in fluorescence indicates reduced permeability.
-
Gene Expression Analysis of Tight Junction Proteins by qPCR
-
RNA Extraction and cDNA Synthesis:
-
Lyse the Caco-2 cells from the Transwell® inserts using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or probe-based assays with primers specific for human claudin-1, occludin, and a housekeeping gene (e.g., GAPDH).
-
Primer Sequences (Example):
-
Claudin-1 Forward: 5'-TCTGGCAAGTCTAGCAGTTTGTG-3'
-
Claudin-1 Reverse: 5'-GCTAAGCTGCTAACCCTGTGGT-3'[18]
-
Occludin Forward: 5'-AAGGAGACCCAGGACCCAAT-3'
-
Occludin Reverse: 5'-TGGCTGCTCTTGGGTCTGTAT-3'
-
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Conclusion and Future Directions
This compound is a microbially-derived metabolite with significant and diverse biological activities in the host. Its role as a signaling molecule in the gut, particularly in the context of intestinal barrier function and immune regulation, highlights its potential as a therapeutic target. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the precise mechanisms of action of this compound and its potential for drug development.
Future research should focus on:
-
Elucidating the specific contributions of different microbial species to this compound production in the gut.
-
Conducting large-scale clinical studies to establish definitive correlations between this compound levels and various disease states.
-
Investigating the detailed molecular mechanisms underlying the signaling pathways modulated by this compound.
-
Developing targeted interventions, such as specific probiotics or prebiotics, to modulate the production of this compound in the gut for therapeutic benefit.
By continuing to unravel the complexities of this compound's role in the gut microbiome, we can pave the way for novel therapeutic strategies to improve human health.
References
- 1. Yogurt inhibits intestinal barrier dysfunction in Caco-2 cells by increasing tight junctions - Food & Function (RSC Publishing) DOI:10.1039/C6FO01592A [pubs.rsc.org]
- 2. Aryl Hydrocarbon Receptor Signalling in the Control of Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of Parabacteroides distasonis in gastrointestinal and hepatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteroides vulgatus Ameliorates Lipid Metabolic Disorders and Modulates Gut Microbial Composition in Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Butyrate acts through HDAC inhibition to enhance aryl hydrocarbon receptor activation by gut microbiota-derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association between Fecal Short-Chain Fatty Acid Levels, Diet, and Body Mass Index in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Isobutyric Acid: A Key Branched-Chain Fatty Acid in Human and Animal Physiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyric acid, a branched-chain short-chain fatty acid (BCFA) primarily produced by the gut microbiota through the fermentation of the amino acid valine, is emerging as a significant metabolite in human and animal physiology. Historically overshadowed by its straight-chain isomer, butyrate, recent advancements in metabolomics have illuminated the distinct roles of this compound as a biomarker and signaling molecule. This technical guide provides a comprehensive overview of this compound's production, metabolism, and multifaceted physiological functions. It delves into its involvement in various health and disease states, including inflammatory bowel disease (IBD), metabolic disorders, and cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways to serve as a critical resource for researchers and professionals in drug development.
Introduction
This compound, or 2-methylpropanoic acid, is a volatile short-chain fatty acid with the chemical formula (CH₃)₂CHCOOH.[1] In biological systems, it is predominantly a product of anaerobic microbial fermentation of the branched-chain amino acid valine in the colon.[2] Unlike butyrate, which is primarily derived from dietary fiber fermentation, this compound serves as a key indicator of protein fermentation in the gut.[3] Its presence and concentration in various biological matrices, such as feces, plasma, and serum, are increasingly recognized as valuable biomarkers for assessing dietary patterns, gut microbiome composition, and the pathophysiology of several diseases.[3][4]
This guide will explore the fundamental aspects of this compound, from its microbial origins to its systemic effects on the host, providing a detailed repository of current knowledge for the scientific community.
Production and Metabolism of this compound
The primary source of this compound in humans and animals is the metabolic activity of the gut microbiota.[2] Specific anaerobic bacteria in the colon ferment undigested dietary proteins, leading to the breakdown of branched-chain amino acids. The metabolic pathway for this compound production from valine is a key process in this protein fermentation.
Microbial Production Pathway
The synthesis of this compound from valine by gut microbes involves a series of enzymatic reactions. The general pathway is as follows:
-
Valine → α-Ketoisovalerate → Isobutyryl-CoA → Isobutyrate
This process is carried out by a variety of gut bacteria, and the rate of production is influenced by factors such as dietary protein intake, gut transit time, and the specific composition of the individual's microbiome.[2]
References
- 1. Inflammatory Bowel Disease–Associated Changes in the Gut: Focus on Kazan Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 4. This compound (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
The toxicological profile of isobutyric acid for in vitro studies.
An In-Depth Technical Guide to the In Vitro Toxicological Profile of Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a branched-chain short-chain fatty acid (SCFA), is a naturally occurring compound found in various foods and is also a product of gut microbiome metabolism.[1] Its structural isomer, butyric acid, has been extensively studied for its role in gut health and as a potential anti-cancer agent. This has led to increasing interest in the toxicological and pharmacological properties of this compound, particularly for in vitro applications in drug development and disease research.
This technical guide provides a comprehensive overview of the in vitro toxicological profile of this compound. It summarizes key findings on its cytotoxicity and genotoxicity, delves into its mechanisms of action, and offers detailed protocols for essential in vitro assays.
Cytotoxicity Profile
The in vitro cytotoxicity of this compound has been evaluated in various cell lines, with studies suggesting a selective inhibitory effect on cancer cells over normal cells.
Quantitative Cytotoxicity Data for this compound
Direct IC50 values for this compound are not widely reported in the literature. However, studies have identified effective concentrations that inhibit cancer cell growth.
| Cell Line | Cancer Type | Effective Concentration | Effect |
| T3M-1 Clone2 | Human Oral Cancer | 3 mM and 10 mM | Preferential inhibition of cancer cell survival[2] |
| CT-26 | Mouse Colon Carcinoma | 10 mM | >60% decrease in cell number[2] |
| MC38 | Mouse Colon Adenocarcinoma | 10 mM | Significant decrease in cell number[2] |
| SW480 | Human Colon Adenocarcinoma | 3 mM | Resistant to growth inhibition[2] |
Comparative Cytotoxicity Data for Butyric Acid
Due to the limited availability of IC50 values for this compound, the following table presents data for its structural isomer, butyric acid, to provide a comparative context for its potential cytotoxic potency.
| Cell Line | Cancer Type | IC50 (mM) | Exposure Time (hours) |
| HCT116 | Human Colon Carcinoma | 1.14 | 24 |
| HCT116 | Human Colon Carcinoma | 0.83 | 48 |
| HCT116 | Human Colon Carcinoma | 0.86 | 72 |
| HT-29 | Human Colon Adenocarcinoma | Not Determined | 24 |
| HT-29 | Human Colon Adenocarcinoma | 2.42 | 48 |
| HT-29 | Human Colon Adenocarcinoma | 2.15 | 72 |
| Caco-2 | Human Colorectal Adenocarcinoma | Not Determined | 24 |
| Caco-2 | Human Colorectal Adenocarcinoma | Not Determined | 48 |
| Caco-2 | Human Colorectal Adenocarcinoma | 2.15 | 72 |
*Data for butyric acid is presented for comparative purposes.[3]
Genotoxicity Profile
In vitro genotoxicity studies are crucial for assessing the potential of a substance to cause DNA or chromosomal damage. This compound and its salts have been evaluated in standard genotoxicity assays.
| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | 10 - 5000 µ g/plate | With and Without | Negative |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | 20 - 5000 µ g/plate | With and Without | Negative |
| In Vitro Micronucleus Test | Human Lymphocytes | Up to limits of solubility | With and Without | Negative[4] |
These findings indicate that this compound is not mutagenic or clastogenic in these in vitro test systems.
Mechanisms of Action
Emerging research suggests that this compound exerts its biological effects through various mechanisms, including the modulation of key signaling pathways.
NF-κB Signaling Pathway
In human periodontal ligament stem cells (hPDLSCs), this compound has been shown to activate the NF-κB signaling pathway. This activation leads to an increase in the activity of gelatinases (MMP-2 and MMP-9), which are enzymes involved in extracellular matrix degradation.[1][3]
Caption: this compound-induced NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the toxicological assessment of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro toxicity testing.
Caption: General workflow for in vitro toxicity testing.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutral Red Uptake (NRU) Assay for Cytotoxicity
This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and add a destain solution (e.g., 50% ethanol, 1% acetic acid in water).
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After treatment, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control.
Genotoxicity Assays
Bacterial Reverse Mutation (Ames) Test (OECD 471)
This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Strain Selection: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102).
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix).
-
Exposure: Expose the bacterial strains to various concentrations of this compound using either the plate incorporation or pre-incubation method.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies that is at least twice the background count.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human lymphocytes, CHO, TK6) and treat with at least three concentrations of this compound with and without S9 mix.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.
Mechanism-Based Assays
Western Blotting for NF-κB Activation
This technique is used to detect the phosphorylation and nuclear translocation of NF-κB subunits.
-
Cell Treatment and Lysis: Treat cells with this compound for various time points, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of NF-κB subunits (e.g., p65) and IκBα.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation and degradation.
Gelatin Zymography for Gelatinase Activity
This assay detects the activity of gelatin-degrading enzymes like MMP-2 and MMP-9.
-
Sample Preparation: Collect conditioned media from cells treated with this compound.
-
Non-reducing SDS-PAGE: Separate the proteins on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Development: Wash the gel to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc to allow for gelatin degradation.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatinase activity will appear as clear bands against a blue background. The size of the band corresponds to the molecular weight of the MMP.
Conclusion
The in vitro toxicological profile of this compound suggests a compound with selective cytotoxicity towards cancer cells and a lack of genotoxic potential in standard assays. Its mechanism of action appears to involve the modulation of inflammatory signaling pathways such as NF-κB. While direct IC50 data is limited, the available information on its effective concentrations and comparison with its structural isomer, butyric acid, provide a valuable foundation for its further investigation in drug discovery and development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own in vitro toxicological assessments of this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Gut Microbiota-Derived Short-Chain Fatty Acids: Impact on Cancer Treatment Response and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genotoxicity evaluation of magnesium salts of isobutyrate and 2-methylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Isobutyric Acid in Biological Samples using GC-MS
Introduction
Isobutyric acid, also known as 2-methylpropanoic acid, is a short-chain fatty acid (SCFA) that is an isomer of butyric acid.[1] It is primarily produced in the gut by microbial fermentation of branched-chain amino acids.[2] Emerging research has highlighted the role of this compound and other SCFAs in gut health, metabolic regulation, and as potential biomarkers for various diseases.[2][3] Consequently, the accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, feces, and tissues is of significant interest to researchers in microbiology, metabolic diseases, and drug development.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds.[5][6] For SCFAs like this compound, which have high polarity and low volatility, derivatization is often employed to enhance their thermal stability and chromatographic properties, leading to improved separation and detection.[5][6][7] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS with a derivatization step.
Principle of the Method
The method involves the extraction of this compound from the biological matrix, followed by a derivatization reaction to convert the polar carboxylic acid into a more volatile and thermally stable ester or silyl derivative.[7] The derivatized sample is then injected into the GC-MS system. In the gas chromatograph, the derivatized this compound is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). Quantification is typically achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the derivatized this compound and an internal standard are monitored.[4] The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[3][4]
Experimental Protocols
1. Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Serum)
This protocol outlines the liquid-liquid extraction of this compound from a plasma or serum sample.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Methanol
-
Dichloromethane or a mixture of ether and dichloromethane (4:1, v/v)[5]
-
3 M HCl[5]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of the plasma or serum sample into a clean centrifuge tube.[5]
-
Add a known amount of the internal standard solution.
-
Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, making it more extractable into an organic solvent.[5]
-
Add 2 mL of the extraction solvent (e.g., dichloromethane).[5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.[5]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[5]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[5]
-
The dried residue is now ready for derivatization.[5]
2. Derivatization
This protocol describes the derivatization of the extracted this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form a trimethylsilyl (TMS) ester.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Pyridine or Acetonitrile (reaction solvent)
-
Heating block or oven
Procedure:
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine to the dried sample extract.[5]
-
Seal the vial tightly.
-
Heat the mixture at 60-70°C for 60 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.[5]
3. GC-MS Analysis
Instrumentation:
-
A gas chromatograph equipped with a capillary column coupled to a mass spectrometer.
Typical GC-MS Parameters:
| Parameter | Value |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume)[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
4. Data Analysis and Quantification
Quantitative analysis is performed in SIM mode by monitoring characteristic ions of the derivatized analyte and the internal standard. A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the biological samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Table 1: Hypothetical Quantitative Data for TMS-derivatized this compound
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| This compound-TMS | 8.5 | 145 | 73, 117 | > 0.995 | 0.1 | 0.5 |
| Deuterated this compound-TMS (IS) | 8.45 | 151 | 73, 123 | - | - | - |
Note: The specific m/z values for the TMS derivative should be confirmed experimentally. The mass spectrum of underivatized this compound shows major peaks at m/z 43 (base peak), 45, and 73.[8]
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Production and physiological roles of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Ultrasensitive Quantification of Isobutyric Acid in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutyric acid, a branched-chain short-chain fatty acid (SCFA), is a key product of microbial fermentation of amino acids like valine in the gastrointestinal tract.[1] It plays a role in gut health and systemic metabolic regulation, making it a significant biomarker in clinical and metabolic research.[1] However, its analysis is challenging due to its volatile nature, high hydrophilicity, low physiological concentrations in matrices like serum, and the presence of structural isomers such as butyric acid.[2][3]
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of low concentrations of this compound in various biological samples. The protocol employs a chemical derivatization strategy to enhance chromatographic retention and analytical sensitivity, coupled with the high specificity of Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer.
Principle of the Method
The method is based on the derivatization of this compound with 3-nitrophenylhydrazine (3-NPH) in the presence of a condensing agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] This reaction converts the volatile acid into a more stable, less polar derivative suitable for reversed-phase chromatography. Following sample cleanup, the derivatized analyte is separated from its isomer, butyric acid, and other matrix components using a C18 HPLC column. Detection is achieved via negative ion electrospray ionization (ESI) and quantified using specific precursor-to-product ion transitions (MRM), which provides high selectivity and sensitivity.[1][4] An appropriate stable isotope-labeled internal standard is used to ensure high accuracy and precision.[5]
Experimental Workflow
The overall analytical process is depicted in the workflow diagram below.
Caption: Experimental workflow from sample preparation to final quantification.
Materials and Methods
Reagents and Materials
-
Standards: this compound, Butyric acid-D7 (Internal Standard)
-
Solvents: LC-MS grade acetonitrile (ACN), water, and methanol; Formic acid.
-
Derivatization Reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), Pyridine.
-
Sample Preparation: Isopropanol (cold).
-
Apparatus: HPLC system (e.g., Thermo Scientific Ultimate 3000), Tandem Mass Spectrometer (e.g., Thermo Scientific TSQ Quantiva or AB Sciex 3200 QTRAP), Analytical column (e.g., Restek Raptor C18, 2.7 µm, 2.1x100 mm).[4][6]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (Butyric acid-D7) in 20% methanol/water.
-
Working Standard Mixture: Prepare a mixed standard solution by diluting the stock solutions. Serially dilute this mixture to create calibration standards ranging from approximately 0.015 to 25 µg/mL.[2]
-
Internal Standard (IS) Working Solution: Prepare a working solution of Butyric acid-D7 in acetonitrile at a suitable concentration (e.g., 2.5 µg/mL).[4]
Sample Preparation and Derivatization Protocol
This protocol is adapted for serum samples.[4]
-
Aliquoting: Pipette 50 µL of serum sample into a microcentrifuge tube.
-
Deproteinization: Add 10 µL of the IS working solution and 100 µL of cold isopropanol. Vortex briefly to mix.
-
Incubation & Centrifugation: Incubate on ice for 10 minutes to facilitate protein precipitation, then centrifuge at 13,400 RPM for 5 minutes.[4]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new glass vial.
-
Derivatization:
-
Add 50 µL of 50 mM 3-NPH solution.
-
Add 50 µL of 50 mM EDC solution.
-
Add 50 µL of 7% pyridine in methanol.[4]
-
-
Reaction: Cap the vial, vortex, and incubate at 37°C for 30 minutes.[4]
-
Dilution: After incubation, dilute the reaction mixture with 250 µL of 0.5% formic acid in water and vortex. The sample is now ready for injection.[4]
Caption: Derivatization of this compound with 3-NPH catalyzed by EDC.
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Restek Raptor C18 (2.7 µm, 2.1x100 mm)[4] |
| Mobile Phase A | Water + 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Column Temp. | 35 °C[4] |
| Injection Vol. | 10 µL |
| LC Gradient | 0-2.5 min: 10% B; 2.5-16 min: 10-50% B; 16-16.2 min: 50-10% B; Hold at 10% B until 18 min.[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Instrument | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI)[4] |
| Capillary Voltage | -4.5 kV[4] |
| Source Temp. | 400 °C[4] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (eV) | CE (eV) |
|---|---|---|---|---|
| Isobutyric-NPH | 222.1 | 137.0 | -50 | -26 |
| Butyric-NPH | 222.1 | 137.0 | -50 | -26 |
| Butyric-D7-NPH (IS) | 229.1 | 137.0 | -50 | -28 |
(Parameters adapted from similar SCFA-NPH derivative analysis.[4] DP: Declustering Potential, CE: Collision Energy. These values should be optimized for the specific instrument used.)
Note: Since this compound and butyric acid are isomers, their 3-NPH derivatives have the same mass and produce the same product ion.[3][4] Therefore, chromatographic separation is absolutely critical for their individual quantification. The LC gradient provided is designed to resolve these isomers.
Caption: Principle of Multiple Reaction Monitoring (MRM) for analyte detection.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the isobutyric-NPH derivative and the internal standard (Butyric-D7-NPH) using the instrument's software (e.g., MultiQuant).
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Concentration Calculation: Determine the concentration of this compound in the biological samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Method Performance Characteristics
The performance of LC-MS/MS methods for SCFA analysis is well-documented. The following table summarizes expected performance characteristics based on published data.
Table 4: Summary of Method Performance
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | ~0.1 - 1.0 µM | [1][5] |
| Limit of Quantification (LOQ) | ~0.5 - 2.0 µM | |
| Linear Dynamic Range | 0.1 - 1,000 µM | [1] |
| Intra-day Precision (%RSD) | < 12% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5][7] |
| Accuracy / Recovery | 90 - 115% | [5][7] |
| Serum Concentration (Healthy) | ~698.8 ng/mL (7.9 µM) |[4] |
Conclusion
The described LC-MS/MS method, incorporating chemical derivatization with 3-NPH, provides a sensitive, specific, and reliable approach for the quantification of low concentrations of this compound in complex biological matrices. The high specificity of MRM detection minimizes interferences, and the chromatographic separation successfully resolves this compound from its structural isomer, butyric acid. This protocol is well-suited for clinical research and metabolic studies where accurate measurement of SCFAs is critical.
References
- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. air.unimi.it [air.unimi.it]
- 5. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Distinguishing Isobutyric Acid and Butyric Acid by 1H NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for utilizing one-dimensional proton (1H) NMR spectroscopy to unambiguously differentiate between the structural isomers isobutyric acid and butyric acid. The distinct molecular symmetries of these two compounds give rise to unique 1H NMR spectral fingerprints, characterized by differences in chemical shifts, signal multiplicities, and integration values. This document outlines the theoretical basis for this differentiation, provides a step-by-step experimental protocol, and presents the expected spectral data in a clear, comparative format.
Introduction
Butyric acid (butanoic acid) and this compound (2-methylpropanoic acid) are structural isomers with the same molecular formula, C4H8O2. Despite their similar chemical formulas, their distinct structural arrangements lead to different chemical and physical properties, and more importantly for this application, different magnetic environments for their protons. 1H NMR spectroscopy exploits these differences, allowing for clear and definitive identification.
Butyric acid is a straight-chain carboxylic acid, while this compound has a branched-chain structure. This structural variance results in a different number of non-equivalent proton environments in each molecule, which is the key to their differentiation by 1H NMR.
Principle of Differentiation
The differentiation between this compound and butyric acid by 1H NMR is based on the analysis of three key parameters:
-
Chemical Shift (δ): The location of a signal in the NMR spectrum, which is dependent on the electronic environment of the protons.
-
Integration: The area under an NMR signal, which is proportional to the number of protons giving rise to that signal.
-
Signal Multiplicity (Splitting Pattern): The splitting of an NMR signal into multiple peaks, which is caused by the magnetic influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.
Butyric acid has four distinct proton environments, leading to four signals in its 1H NMR spectrum. In contrast, this compound, due to its symmetry, has only three distinct proton environments, resulting in three signals. The unique splitting patterns of these signals provide definitive structural confirmation.
Experimental Protocol
This protocol outlines the necessary steps for preparing a sample and acquiring a 1H NMR spectrum for the differentiation of this compound and butyric acid.
1. Materials and Equipment:
-
Sample of this compound or butyric acid
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
NMR tubes (5 mm)
-
Pasteur pipettes
-
Small vials for sample dissolution
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
2. Sample Preparation:
For small molecules like isobutyric and butyric acid, a typical sample concentration is 5-25 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[1][2]
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the acid into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl3) to the vial.[2][3] Chloroform-d is a common choice for these compounds.[4]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[5][6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to an NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping: Cap the NMR tube securely.
3. NMR Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard 1H NMR experiment. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
-
Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the resulting Free Induction Decay (FID).
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or to TMS at 0.00 ppm if added.
-
Integration and Peak Picking: Integrate all signals and accurately pick the peak positions.
Data Presentation and Analysis
The following tables summarize the expected 1H NMR data for this compound and butyric acid.
Table 1: Expected 1H NMR Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11.90 | Singlet (broad) | 1H | - |
| -CH- | ~2.58 | Septet | 1H | ~6.8 |
| -CH3 (x2) | ~1.20 | Doublet | 6H | ~6.7 |
Data compiled from multiple sources.[7][8][9][10]
Table 2: Expected 1H NMR Data for Butyric Acid
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11.5 - 11.9 | Singlet (broad) | 1H | - |
| -CH2- (α to C=O) | ~2.33 | Triplet | 2H | ~8 |
| -CH2- (β to C=O) | ~1.68 | Sextet | 2H | ~8 |
| -CH3 | ~0.98 | Triplet | 3H | ~8 |
Data compiled from multiple sources.[4][7][11][12]
Visualization of Structures and Splitting Patterns
The following diagrams illustrate the structures of this compound and butyric acid and the expected splitting patterns in their 1H NMR spectra.
Caption: Structure of butyric acid and its predicted 1H NMR multiplicities.
Caption: Structure of this compound and its predicted 1H NMR multiplicities.
Conclusion
1H NMR spectroscopy provides a rapid, reliable, and non-destructive method for distinguishing between this compound and butyric acid. The key differentiating features are the number of signals and their respective splitting patterns. Butyric acid exhibits four distinct signals, including two triplets and a sextet, characteristic of its linear alkyl chain. In contrast, this compound displays only three signals, with a distinctive doublet and septet arising from the isopropyl group. The broad singlet of the carboxylic acid proton is a common feature for both, typically appearing far downfield.[13][14] This protocol and the accompanying data serve as a comprehensive guide for researchers and scientists in various fields, including drug development, to accurately identify these isomers.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 4. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. azom.com [azom.com]
- 8. This compound(79-31-2) 1H NMR spectrum [chemicalbook.com]
- 9. azom.com [azom.com]
- 10. magritek.com [magritek.com]
- 11. hnl14_sln.html [ursula.chem.yale.edu]
- 12. Butyric Acid(107-92-6) 1H NMR spectrum [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Esterification of Isobutyric Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of isobutyric acid esters, common intermediates in organic synthesis and drug development. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is presented with two distinct catalytic methods: homogeneous catalysis using a soluble acid and heterogeneous catalysis with a solid acid resin.
Introduction
Esterification of this compound is a fundamental transformation in organic chemistry, yielding valuable isobutyrate esters. These esters are utilized as fragrances, solvents, and key building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients. The reaction involves the condensation of this compound with an alcohol in the presence of an acid catalyst. The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using an excess of one reactant or removing water as it is formed.[1][2]
This guide details two reliable methods for this conversion: a traditional approach with a homogeneous catalyst and a more modern, "greener" approach using a recyclable solid acid catalyst.
Data Presentation
The following table summarizes quantitative data for the esterification of this compound and its close analogs under different catalytic conditions. This allows for a direct comparison of catalyst effectiveness, reaction conditions, and product yields.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| This compound | Ethanol | p-Toluenesulfonic acid | 2% (w/w of acid) | Reflux | Not Specified | 68.9% Yield | [3] |
| 2-Hydroxythis compound | Methanol | Sulfuric Acid | Not Specified | 70-80 | 6 hours | >97% Conversion | [4] |
| Butyric Acid | Ethanol | Amberlyst-15 | 100 kg/m ³ | 75 | Not Specified | High Conversion | [5] |
| Butyric Acid | Ethanol | Indion-190 | 100 kg/m ³ | 75 | Not Specified | High Conversion (outperforms Amberlyst-15) | [5] |
Experimental Protocols
Protocol 1: Homogeneous Catalysis - Synthesis of Ethyl Isobutyrate using p-Toluenesulfonic Acid
This protocol details the synthesis of ethyl isobutyrate from this compound and ethanol using a soluble acid catalyst.
Materials:
-
This compound (88.0 g, 1 mol)
-
Ethanol (90 mL)
-
Cyclohexane (20 mL)
-
p-Toluenesulfonic acid (1.8 g, 2% w/w of this compound)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add this compound (88.0 g, 1 mol), ethanol (90 mL), and cyclohexane (20 mL).
-
Add p-toluenesulfonic acid (1.8 g) to the mixture.
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the water separator as an azeotrope with cyclohexane.
-
Continue refluxing until no more water is collected in the separator.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the cyclohexane by distillation under reduced pressure.
-
Collect the fraction boiling at 109-113 °C to obtain ethyl isobutyrate (expected yield: ~58.0 g, 68.9%).[3]
Protocol 2: Heterogeneous Catalysis - Synthesis of an Isobutyrate Ester using a Solid Acid Catalyst (Amberlyst-15)
This protocol provides a general method for the esterification of this compound using a reusable solid acid catalyst, which simplifies product purification.
Materials:
-
This compound
-
Alcohol (e.g., methanol or ethanol, used in excess as the solvent)
-
Amberlyst-15 resin
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound and an excess of the desired alcohol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Add Amberlyst-15 catalyst (e.g., 10-15% by weight of the this compound).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol used (e.g., ~65°C for methanol, ~78°C for ethanol).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with the alcohol used in the reaction, dried, and stored for reuse.
-
Remove the excess alcohol from the filtrate using a rotary evaporator.
-
The remaining crude ester can be purified further by distillation if necessary.
Mandatory Visualizations
Caption: General workflow for this compound esterification.
Caption: Key factors that influence the outcome of the esterification reaction.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ethyl isobutyrate synthesis - chemicalbook [chemicalbook.com]
- 4. KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process - Google Patents [patents.google.com]
- 5. ijirset.com [ijirset.com]
Application Notes and Protocols: Isobutyric Acid as a Carbon Source in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of isobutyric acid as a carbon source for microbial fermentation. This compound, a branched-chain fatty acid, can be metabolized by a variety of microorganisms and serves as a valuable substrate for the production of biofuels, bioplastics, and other specialty chemicals. This document outlines the key microorganisms, metabolic pathways, and detailed experimental protocols for leveraging this compound in a research and development setting.
Introduction to this compound Metabolism
This compound, or 2-methylpropanoic acid, is an isomer of butyric acid and can be derived from the catabolism of the branched-chain amino acid valine.[1][2] Several microorganisms possess the enzymatic machinery to utilize this compound as a sole source of carbon and energy. The metabolic pathways involved typically funnel this compound into central carbon metabolism, making it a versatile feedstock for various biotechnological applications. Understanding the microbial physiology and metabolic routes for this compound degradation is crucial for process optimization and strain engineering.
Microorganisms Utilizing this compound
A diverse range of bacteria and some fungi have been identified to metabolize this compound. The selection of the microbial host depends on the desired product and process conditions.
-
Pseudomonas species: Particularly Pseudomonas putida, are well-known for their metabolic versatility and tolerance to organic solvents.[3] They possess robust pathways for the degradation of various organic compounds, including this compound.[3]
-
Ralstonia eutropha (also known as Cupriavidus necator): This bacterium is renowned for its ability to produce polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. It can efficiently utilize short-chain fatty acids, including this compound, as precursors for PHA synthesis.[1][4]
-
Clostridium luticellarii: This acetogen can produce butyric and this compound and has also been shown to interconvert them, suggesting a metabolic capacity to process this compound.[5][6] Its metabolism is notably influenced by pH.[5][6]
-
Rhodococcus species: These bacteria are known for their broad catabolic capabilities, including the degradation of hydrocarbons and other complex organic molecules.[7][8]
-
Fungi: Certain fungal species, such as Aspergillus niger and Penicillium species, are capable of metabolizing a range of organic acids and have been shown to degrade compounds structurally related to this compound.[9]
Metabolic Pathways for this compound Catabolism
The primary route for this compound degradation involves its conversion to isobutyryl-CoA, which then enters the valine degradation pathway. This pathway ultimately leads to the formation of propionyl-CoA and acetyl-CoA, which are central metabolites that can be used for biomass formation and energy production via the TCA cycle.
A key step in this pathway is the conversion of isobutyryl-CoA to propionyl-CoA. This can proceed through a series of reactions involving intermediates like 3-hydroxyisobutyryl-CoA and methylmalonyl-CoA. An alternative pathway in some organisms involves the β-oxidation of this compound.
Below is a diagram illustrating the central metabolic pathway for this compound degradation.
Quantitative Data on Microbial Growth and Substrate Utilization
The following tables summarize key quantitative data from studies on microbial fermentation using this compound or related short-chain fatty acids as a carbon source.
Table 1: Growth Kinetics of Various Microorganisms on Short-Chain Fatty Acids
| Microorganism | Carbon Source(s) | Specific Growth Rate (µ) (h⁻¹) | Biomass Yield (Yx/s) (g CDW/g substrate) | Reference |
| Ralstonia eutropha | Mixed SCFAs¹ | 0.2 | N/A | [10] |
| Ralstonia eutropha | Formic Acid | 0.18 | 0.16 Cmole/Cmole | [11][12] |
| Pseudomonas putida KT2440 | Gluconate | 0.56 ± 0.03 | N/A | [13] |
| Pseudomonas putida KT2442 | Gluconate | 0.13 ± 0.01 | N/A | [13] |
| Clostridium luticellarii | H₂/CO₂ + this compound | N/A (long lag phase) | N/A | [5] |
¹Mixture of acetic, butyric, lactic, and propionic acids.
Table 2: Substrate Consumption and Product Formation
| Microorganism | Carbon Source(s) | Substrate Consumption Rate | Product | Product Titer/Yield | Reference |
| Ralstonia eutropha | Mixed SCFAs¹ | See Table 4 in[10] | PHA | 8.37 g/L (39.52% of CDW) | [10] |
| Clostridium luticellarii | H₂/CO₂ + this compound (50 mM) | 15.84 ± 1.43 mM consumed | Butyric Acid | 13.33 ± 0.82 mM | [5] |
| Engineered E. coli | Glucose | N/A | This compound | up to 12 g/L | [14] |
| Engineered Pseudomonas sp. VLB120 | Glucose | N/A | This compound | ~2.3 g/L (26.8 mM) | [3] |
¹Mixture of acetic, butyric, lactic, and propionic acids.
Experimental Protocols
This section provides detailed protocols for conducting microbial fermentation experiments using this compound as a carbon source.
General Experimental Workflow
The following diagram outlines the general workflow for a typical fermentation experiment.
Protocol 1: Preparation of Minimal Medium with this compound
This protocol describes the preparation of a modified M9 minimal medium with this compound as the sole carbon source.
Materials:
-
This compound
-
1 M MgSO₄ solution
-
0.5 M CaCl₂ solution
-
Trace metal solution
-
Deionized water
-
10 M NaOH for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
To prepare 1 L of 1x M9-isobutyrate medium, start with 800 mL of sterile deionized water.
-
Add 200 mL of sterile 5x M9 salts solution.
-
Carefully add the desired amount of this compound (e.g., for a final concentration of 2 g/L, add 2 g).
-
Adjust the pH of the medium to the desired value (typically 6.5-7.5 for bacteria) using 10 M NaOH.[17] this compound will lower the initial pH significantly.
-
Autoclave the medium.
-
After the medium has cooled to room temperature, aseptically add the following sterile solutions:
-
2 mL of 1 M MgSO₄
-
0.2 mL of 0.5 M CaCl₂
-
1 mL of trace metal solution
-
-
The medium is now ready for inoculation.
Protocol 2: Inoculum Development
A robust inoculum is critical for successful fermentation, especially when using potentially inhibitory substrates like this compound.
Materials:
-
Culture of the desired microorganism on an agar plate
-
Rich medium (e.g., LB broth)
-
Minimal medium with a low concentration of this compound (e.g., 0.5 g/L) and/or another easily metabolizable carbon source (e.g., glucose or succinate at 2 g/L)
-
Shaking incubator
Procedure:
-
Primary Culture: Inoculate a single colony from the agar plate into 5 mL of rich medium. Incubate overnight at the optimal temperature and shaking speed for the microorganism.
-
Pre-adaptation Culture: Transfer a small volume (e.g., 1%) of the primary culture into a larger volume of the minimal medium containing a low concentration of this compound. This step helps the cells adapt to the new carbon source. Incubate until the culture reaches the mid-to-late exponential growth phase.
-
Main Inoculum: Use the pre-adaptation culture to inoculate the main fermentation vessel at the desired starting optical density (OD).
Protocol 3: Shake Flask Fermentation
Shake flask experiments are ideal for initial screening of growth and production.
Materials:
-
Sterile baffled shake flasks
-
Prepared M9-isobutyrate medium
-
Prepared inoculum
-
Shaking incubator
Procedure:
-
Dispense the desired volume of M9-isobutyrate medium into the shake flasks (typically, the liquid volume should not exceed 20% of the flask volume to ensure adequate aeration).
-
Inoculate the medium with the prepared inoculum to a starting OD₆₀₀ of 0.05-0.1.
-
Incubate the flasks at the optimal temperature and shaking speed for the microorganism.
-
Take samples aseptically at regular intervals to measure cell growth (OD₆₀₀) and substrate/product concentrations.
Protocol 4: Bioreactor Fermentation with pH Control
For more controlled experiments and higher cell densities, a bioreactor with pH control is recommended.
Materials:
-
Sterilized bioreactor
-
Prepared M9-isobutyrate medium
-
Prepared inoculum
-
Sterile acid (e.g., 1 M H₂SO₄) and base (e.g., 2 M NaOH) solutions for pH control
-
Antifoam agent
Procedure:
-
Prepare and sterilize the bioreactor containing the M9-isobutyrate medium.
-
Calibrate the pH and dissolved oxygen (DO) probes.
-
Inoculate the bioreactor with the prepared inoculum.
-
Set the fermentation parameters: temperature, agitation, aeration rate, and pH setpoint (e.g., 7.0). The pH controller will automatically add acid or base to maintain the setpoint.[2]
-
Run the fermentation and collect samples periodically for analysis. For fed-batch operation, a concentrated solution of this compound (pH adjusted) can be fed to the reactor to maintain a desired concentration.[11]
Protocol 5: Analytical Methods
Accurate measurement of cell growth, substrate consumption, and product formation is essential.
-
Cell Growth: Monitor the optical density (OD) at 600 nm using a spectrophotometer. A calibration curve can be established to correlate OD₆₀₀ with cell dry weight (CDW).
-
This compound and Metabolite Analysis: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying organic acids.
-
Sample Preparation: Centrifuge the culture sample to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
HPLC Conditions: An ion-exchange or reverse-phase C18 column can be used with an acidic mobile phase (e.g., dilute sulfuric acid). Detection is typically done using a refractive index (RI) or ultraviolet (UV) detector.
-
Quantification: Create a standard curve with known concentrations of this compound and other expected metabolites.
-
Signaling and Regulatory Pathways
The utilization of this compound is tightly regulated at the genetic level. In Pseudomonas species, the liuRABCDE gene cluster encodes enzymes for the catabolism of leucine and isovalerate, which is closely related to this compound metabolism. The expression of this cluster is controlled by the transcriptional regulator LiuR.[17]
Furthermore, two-component systems, consisting of a sensor kinase and a response regulator, are often involved in sensing environmental cues, such as the presence of specific fatty acids, and initiating a transcriptional response.[1][5][18] While a specific sensor for extracellular this compound has not been fully characterized in all organisms, it is likely that such systems play a role in regulating the expression of the necessary catabolic genes.
The diagram below illustrates a generalized model for the transcriptional regulation of this compound catabolism.
Conclusion
This compound represents a promising, non-food-based carbon source for microbial fermentation. A variety of microorganisms can metabolize it through well-defined catabolic pathways. By understanding the kinetics of microbial growth on this substrate and employing optimized fermentation protocols, researchers can effectively utilize this compound for the sustainable production of a wide range of valuable bioproducts. Further research into the specific regulatory networks governing this compound metabolism will enable more targeted strain engineering efforts to enhance productivity and yield.
References
- 1. journals.asm.org [journals.asm.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Carbon Source-Dependent Phenotypic Variability in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CodY controls the SaeR/S two-component system by modulating branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Pseudomonas putida growth on non-trivial carbon sources using transcriptomics and genome-scale modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. PHA Productivity and Yield of Ralstonia eutropha When Intermittently or Continuously Fed a Mixture of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and stoichiometric characterization of organoautotrophic growth of Ralstonia eutropha on formic acid in fed-batch and continuous cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic and stoichiometric characterization of organoautotrophic growth of Ralstonia eutropha on formic acid in fed-batch and continuous cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standard M9 minimal medium [protocols.io]
- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 17. The expression of the genes involved in leucine catabolism of Pseudomonas aeruginosa is controlled by the transcriptional regulator LiuR and by the CbrAB/Crc system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulation of the Sae Two-Component System by Branched-Chain Fatty Acids in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isobutyric Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isobutyric acid and its derivatives as key precursors in the synthesis of several important pharmaceutical compounds. The following sections include detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological signaling pathways.
Introduction to this compound in Pharmaceutical Synthesis
This compound (2-methylpropanoic acid), and its activated forms such as isobutyryl chloride and isobutyric anhydride, are versatile building blocks in organic chemistry.[1] Their branched chemical structure is a key feature in the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] This document focuses on the practical application of this compound derivatives in the synthesis of Flutamide, Ibuprofen, and D-penicillamine, providing detailed protocols and relevant data for laboratory use. While this compound derivatives are mentioned in the broader context of synthesizing other pharmaceuticals like cephalosporins and valproic acid, specific and detailed protocols for these applications using an this compound-based precursor were not prominently available in the reviewed literature.
Synthesis of Flutamide from Isobutyryl Chloride
Flutamide is a non-steroidal antiandrogen drug primarily used to treat prostate cancer.[3] Its synthesis can be efficiently achieved by the acylation of 4-nitro-3-(trifluoromethyl)aniline with isobutyryl chloride.
Quantitative Data for Flutamide Synthesis
| Parameter | Value | Reference |
| Starting Materials | 4-nitro-3-(trifluoromethyl)aniline, Isobutyryl Chloride | [4] |
| Solvent | Pyridine | [4] |
| Reaction Time | 30 minutes | [4] |
| Reaction Temperature | 70 °C | [4] |
| Crude Product Yield | >96% | [5] |
| Final Yield (after recrystallization) | 92% | [5] |
| Purity (crude) | >98% | [5] |
| Purity (recrystallized) | >99.8% | [5] |
Experimental Protocol: Synthesis of Flutamide
Materials:
-
4-nitro-3-(trifluoromethyl)aniline
-
Pyridine
-
Isobutyryl chloride
-
Toluene
-
Ice
Procedure:
-
In a clean, dry 25 mL Erlenmeyer flask, weigh out 0.100 g of 4-nitro-3-(trifluoromethyl)aniline.[4]
-
Add 2 mL of pyridine to the flask. The solution should turn yellow.[4]
-
Place the flask in an ice bath for 5-10 minutes.[4]
-
In a fume hood, carefully measure 0.07 mL of isobutyryl chloride using a syringe and add it dropwise to the reaction mixture.[4]
-
Remove the flask from the ice bath and clamp it over a steam bath set to 70 °C. Stir the reaction mixture for 30 minutes. The solution may turn red.[4]
-
After 30 minutes, pour the reaction mixture into a beaker containing 100 g of ice and stir vigorously until all the ice has melted. A pale yellow solid should precipitate.[4]
-
Isolate the crude solid product by micro vacuum filtration.[4]
-
Recrystallize the crude product from toluene to obtain pure Flutamide.[4]
Logical Workflow: Flutamide Synthesis
Signaling Pathway: Mechanism of Action of Flutamide
Flutamide functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting the transcription of androgen-responsive genes that promote the growth of prostate cancer cells.[3][6]
Synthesis of Ibuprofen from Isobutylbenzene
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized via several routes. The Boots-Hoechst-Celanese (BHC) process is a notable "green" synthesis that utilizes a Friedel-Crafts acylation of isobutylbenzene. Although acetic anhydride is used in the BHC process, isobutyryl chloride can also be employed in a similar Friedel-Crafts reaction as a starting point.[1][7]
Quantitative Data for a Representative Ibuprofen Synthesis
| Parameter | Value | Reference |
| Starting Material | Isobutylbenzene | [8] |
| Acylating Agent | Acetic Anhydride (in BHC process) | [8] |
| Catalyst | Anhydrous Hydrogen Fluoride (in BHC process) | [8] |
| Intermediate Yield (p-isobutylacetophenone) | 25.6% (in a lab-scale synthesis) | [8] |
| Overall Yield | ~88% (in an optimized industrial process) | [9] |
Experimental Protocol: A Representative Laboratory Synthesis of Ibuprofen
This protocol outlines a multi-step synthesis starting from the Friedel-Crafts acylation of isobutylbenzene.
Materials:
-
Isobutylbenzene
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Magnesium turnings
-
Dry ice (solid CO₂)
-
Diethyl ether (anhydrous)
Procedure:
Step 1: Friedel-Crafts Acylation to form p-Isobutylacetophenone
-
To a 50 mL round-bottom flask, add 5.40 g of AlCl₃ and 20 mL of CH₂Cl₂ and cool on ice.[8]
-
Slowly add 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride. Stir the solution for 45 minutes at 0 °C.[8]
-
Warm the solution to room temperature and then quench the reaction by adding it to a 4M HCl solution at 0 °C.[8]
-
Extract the aqueous layer with dichloromethane. Wash the combined organic layers and then dry to isolate p-isobutylacetophenone.[8]
Step 2: Reduction to 1-(4-isobutylphenyl)ethanol
-
Dissolve the p-isobutylacetophenone in methanol and cool in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) and stir for 10 minutes.[10]
-
Work up the reaction to isolate the alcohol.
Step 3: Conversion to 1-(1-chloroethyl)-4-isobutylbenzene
-
Mix the alcohol with concentrated HCl and shake for 5 minutes.[10]
-
Extract the product with petroleum ether and dry to obtain the chloride.[8]
Step 4: Grignard Reaction and Carboxylation to form Ibuprofen
-
Prepare a Grignard reagent by reacting the chloride from Step 3 with magnesium turnings in anhydrous diethyl ether.
-
Pour the Grignard reagent over crushed dry ice (solid CO₂).
-
Acidify the mixture with HCl to protonate the carboxylate and form ibuprofen.[10]
-
Extract and purify the final product.
Logical Workflow: Ibuprofen Synthesis (BHC Process)
Signaling Pathway: Mechanism of Action of Ibuprofen
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins.[11][12]
Synthesis of D-Penicillamine from Isobutyraldehyde
D-Penicillamine is a chelating agent used to treat Wilson's disease and certain forms of arthritis. One synthetic route, the Asinger reaction, utilizes isobutyraldehyde.[13]
Quantitative Data for D-Penicillamine Synthesis (Asinger Process)
| Parameter | Value | Reference |
| Starting Materials | Isobutyraldehyde, Sulfur, Ammonia | [13] |
| Intermediate | 2-isopropyl-5,5-dimethyl-3-thiazoline | [13] |
| Intermediate Yield | ~80% | [13] |
Experimental Protocol: D-Penicillamine Synthesis via Asinger Reaction (Conceptual)
This protocol is a conceptual outline based on the principles of the Asinger reaction.
Materials:
-
Isobutyraldehyde
-
Elemental sulfur
-
Ammonia
-
An azeotropic solvent (e.g., toluene)
-
Hydrogen cyanide (HCN)
-
Acid for hydrolysis
Procedure:
-
In a reaction vessel equipped for azeotropic water removal, combine isobutyraldehyde, elemental sulfur, and the chosen solvent.[13]
-
Introduce ammonia gas into the reaction mixture while heating to reflux to continuously remove the water formed during the reaction. This step forms 2-isopropyl-5,5-dimethyl-3-thiazoline.[13]
-
After the reaction is complete, purify the thiazoline intermediate by distillation.
-
Conduct a Strecker reaction on the purified thiazoline with hydrogen cyanide to introduce a nitrile group.[11]
-
Hydrolyze the resulting nitrile to a carboxylic acid.[11]
-
Perform a final hydrolysis step under acidic conditions to open the thiazoline ring and yield D,L-penicillamine.[11]
-
Resolve the racemic mixture to obtain the desired D-penicillamine enantiomer.
Logical Workflow: D-Penicillamine Synthesis (Asinger Process)
Signaling Pathway: Mechanism of Action of D-Penicillamine
The mechanism of action of D-penicillamine is complex and not fully understood. In rheumatoid arthritis, it is believed to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease interleukin-1 (IL-1) and rheumatoid factor levels. As a chelating agent, it binds to heavy metals like copper, forming a stable, soluble complex that is excreted in the urine.
References
- 1. Friedel Crafts Process & Custom Capabilities - Scimplify [scimplify.com]
- 2. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 7. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 8. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. US3708514A - Alpha-(p-chlorophenoxy)this compound derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for In Vitro Cell Culture Experiments with Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro effects of isobutyric acid on various cell types and detailed protocols for key experiments. This compound, a short-chain fatty acid, has been shown to modulate several cellular processes, including cell viability, apoptosis, and immune responses.
Application Notes
This compound has demonstrated significant effects on both cancer cells and immune cells in vitro. In cancer cell lines, it has been observed to suppress cell proliferation. For instance, studies have shown a reduction in cancer cell numbers by approximately 75% in both human and mouse cell lines upon treatment with this compound.[1][2] In the context of colorectal cancer, this compound has been implicated in promoting metastasis through the activation of the RACK1 signaling pathway, which in turn influences downstream Akt and FAK signaling.[3]
In immune cells, particularly T cells, this compound has been shown to directly modulate gene expression.[4] It can decrease the expression of FOXP3, a marker for regulatory T cells, and increase the expression of genes associated with T cell activation and function, such as IFNG, ICOS, and PDCD1.[1][4] This modulation of T cell phenotype suggests a potential role for this compound in enhancing anti-tumor immunity.[1][2][5] Furthermore, this compound has been found to activate the NF-κB signaling pathway in human periodontal ligament stem cells.[5]
Summary of Quantitative Data
The following tables summarize the quantitative effects of this compound treatment observed in various in vitro experiments.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| Human Oral Cancer (T3M-1 Clone2) | 10 mM | 72 hours | ~75% suppression of cancer cell numbers | [1][2] |
| Mouse Colon Cancer (CT-26) | 10 mM | 72 hours | ~75% suppression of cancer cell numbers | [1] |
Table 2: Effect of this compound on T Cell Gene Expression
| Cell Type | Gene | Concentration | Incubation Time | Effect | Reference |
| Human T Cells | IFNG | 1-10 mM | 72 hours | Upregulation | [4] |
| Human T Cells | ICOS | 1-10 mM | 72 hours | Upregulation | [4] |
| Human T Cells | PDCD1 | 1-10 mM | 72 hours | Upregulation | [4] |
| Human T Cells | FOXP3 | 1-10 mM | 72 hours | Downregulation | [1][4] |
| Mouse T Cells | Ifng | 1-10 mM | 72 hours | Upregulation | [4] |
| Mouse T Cells | Icos | 1-10 mM | 72 hours | Upregulation | [4] |
| Mouse T Cells | Pdcd1 | 1-10 mM | 72 hours | Upregulation | [4] |
| Mouse T Cells | Foxp3 | 1-10 mM | 72 hours | Downregulation | [4] |
Experimental Protocols & Visualizations
Detailed protocols for key in vitro experiments with this compound are provided below, along with diagrams illustrating the workflows and relevant signaling pathways.
I. Cell Viability and Cytotoxicity Assays
A. MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells.[6]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[6]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[6]
MTT Assay Experimental Workflow
B. LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values, using controls for spontaneous and maximum LDH release.
II. Apoptosis Assays
A. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
Annexin V/PI Apoptosis Assay Workflow
III. Cell Cycle Analysis
A. Propidium Iodide Staining for Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as previously described.
-
Cell Harvesting: Harvest at least 1 x 10^6 cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
IV. Western Blot Analysis
This technique is used to detect specific proteins in a sample.[11]
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel for protein separation.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-RACK1, anti-p-Akt, anti-p-FAK, anti-p-p65) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]
V. Quantitative PCR (qPCR)
qPCR is used to measure the expression levels of specific genes.[4]
Protocol:
-
RNA Extraction: Following this compound treatment, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, primers for the target genes (e.g., IFNG, ICOS, PDCD1, FOXP3) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Data Analysis: Run the reaction in a qPCR instrument. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.
Signaling Pathways Modulated by this compound
This compound-RACK1 Signaling Pathway
Modulation of T Cell Gene Expression by this compound
References
- 1. This compound enhances the anti-tumour effect of anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes colorectal cancer metastasis through activating RACK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Isobutyric Acid Extraction from Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and analysis of isobutyric acid from fecal samples. The following methods are curated to offer robust and reproducible results for research, clinical, and drug development applications.
Introduction
This compound, a short-chain fatty acid (SCFA), is a product of microbial fermentation in the gut. Its concentration in fecal samples is a valuable biomarker for understanding gut health, microbial activity, and the effects of therapeutic interventions. Accurate quantification of this compound requires meticulous sample preparation and extraction to ensure reliable analytical results. The methods detailed below cover a range of techniques from simple solvent extraction to more advanced solid-phase extraction, with and without derivatization, for analysis by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Method 1: Solid-Phase Extraction (SPE) and Gas Chromatography-Flame Ionization Detection (GC-FID)
This method provides an efficient and simple approach for the purification of SCFAs, including this compound, from fecal samples without the need for derivatization. It is particularly suitable for high-throughput analysis.[1][2]
Experimental Protocol
1. Sample Preparation:
-
Weigh approximately 50 mg of fecal sample into a microcentrifuge tube.[1][2]
-
Homogenize the sample using a bead beater or a handheld tissue grinder.
-
Vortex the mixture vigorously for 1 minute.
2. Solid-Phase Extraction (SPE):
-
Activate a Bond Elut Plexa SPE cartridge by passing 1 mL of acetone through it.[1][2]
-
Carefully load the supernatant from the centrifuged sample onto the activated SPE cartridge.
-
Collect the eluate containing the SCFAs.
3. GC-FID Analysis:
-
Inject 1 µL of the collected eluate into the GC-FID system.
-
GC Column: DB-FFAP column (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 40°C/min.
-
Ramp to 240°C at 25°C/min, hold for 2 minutes.[3]
-
-
Injector Temperature: 240°C.[3]
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant linear velocity of 34.0 cm/s.[3]
Workflow Diagram
Caption: Workflow for this compound Extraction using SPE and GC-FID Analysis.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.11–0.36 µM | [1][2] |
| Limit of Quantification (LOQ) | 0.38–1.21 µM | [1][2] |
| Linearity (R²) | ≥ 0.9998 | [1][2] |
| Recovery | 98.34–137.83% | [1][2] |
| Reproducibility (RSD) | ≤ 1.30% | [1][2] |
Method 2: Liquid-Liquid Extraction (LLE) with Derivatization and Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves a robust liquid-liquid extraction followed by derivatization, which enhances the volatility and chromatographic separation of this compound for sensitive GC-MS analysis.[4][5]
Experimental Protocol
1. Sample Preparation (Lyophilized Stool):
-
Lyophilize (freeze-dry) fresh stool samples.
-
Weigh 5-10 mg of lyophilized stool into an Eppendorf tube.[4]
-
Add 1 mL of 10% isobutanol in water.[4]
-
Add an internal standard solution (e.g., 10 µL of 357 mmol/L deuterated SCFA standard in isobutanol).[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.[4]
2. Extraction and Derivatization:
-
Transfer 675 µL of the supernatant to a new tube.
-
Add 125 µL of 20 mmol/L NaOH and 400 µL of chloroform.[4]
-
Vortex for 10 seconds and centrifuge at 14,000 x g for 2 minutes.[4]
-
Transfer the upper aqueous layer to a new tube.
-
Add 100 µL of pyridine and 80 µL of isobutanol.[5]
-
Carefully add 50 µL of isobutyl chloroformate, keep the tube open for 1 minute to release gas, then close and vortex.[5]
-
Add 400 µL of hexane, vortex, and centrifuge.
-
Transfer the upper organic layer for GC-MS analysis.
3. GC-MS Analysis:
-
Inject 1 µL of the organic layer into the GC-MS system.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
Workflow Diagram
Caption: Workflow for this compound Extraction using LLE, Derivatization, and GC-MS.
Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5-0.8 mg/L | [6] |
| Limit of Quantification (LOQ) | 0.8-1.0 mg/L | [6] |
| Linearity (R²) | > 0.999 | [6] |
| Recovery | 80-102% | [6] |
Method 3: Derivatization and Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS)
This method offers high sensitivity and specificity for the quantification of this compound and other SCFAs. The derivatization step improves chromatographic retention and ionization efficiency.[7][8][9]
Experimental Protocol
1. Sample Preparation:
-
Homogenize fresh fecal samples with a 2:1 propanol-to-feces ratio (w/w).[9]
-
Spike with an internal standard (e.g., 20 µL of 383 µM ¹³C₄-sodium butyrate).[9]
-
Store at -80°C until analysis.[9]
-
Thaw samples and take 60 µL of the fecal solution.
-
Add 200 µL of 50% acetonitrile for SCFA extraction.[9]
-
Vortex for 2 minutes and centrifuge at 23,748 x g for 10 minutes.[9]
-
Use 40 µL of the supernatant for derivatization.[9]
2. Derivatization (3-Nitrophenylhydrazine - 3-NPH):
-
To the 40 µL of supernatant, add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.[8]
-
Mix and incubate at 40°C for 30 minutes.[8]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[8]
3. UPLC-HRMS Analysis:
-
Inject 5 µL of the derivatized sample into the UPLC-HRMS system.
-
UPLC Column: Waters CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[9]
-
Mobile Phase A: Water with 0.1% formic acid.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
Gradient:
-
Initial: 15% B, hold for 2 min.
-
Linear ramp to 55% B by 9 min.
-
To 100% B by 9.1 min, hold for 1 min.
-
Return to 15% B by 10.2 min, hold for 4 min.[9]
-
-
Flow Rate: 0.35 mL/min.[9]
-
Mass Spectrometer: Q Exactive or similar high-resolution mass spectrometer.
Workflow Diagram
Caption: Workflow for this compound Analysis by Derivatization and UPLC-HRMS.
Quantitative Data
| Parameter | Value | Reference |
| Linearity (R²) | 0.9944 - 0.9999 | [9] |
| Recovery | 92.38% - 109.65% | [9] |
| Precision (RSD) | 0.31% - 6.44% | [9] |
Summary of Quantitative Data for Different Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) |
| SPE-GC-FID | 0.11–0.36 µM[1][2] | 0.38–1.21 µM[1][2] | 98.34–137.83[1][2] | ≥ 0.9998[1][2] |
| LLE-GC-MS (derivatization) | 0.5-0.8 mg/L[6] | 0.8-1.0 mg/L[6] | 80–102[6] | > 0.999[6] |
| UPLC-HRMS (derivatization) | Not explicitly stated for this compound | Not explicitly stated for this compound | 92.38–109.65[9] | 0.9944–0.9999[9] |
Concluding Remarks
The choice of method for extracting and analyzing this compound from fecal samples will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
-
SPE-GC-FID is a robust and straightforward method suitable for routine analysis without the need for derivatization.
-
LLE with derivatization followed by GC-MS offers high sensitivity and is a well-established technique for SCFA analysis.
-
Derivatization followed by UPLC-HRMS provides the highest sensitivity and specificity, making it ideal for studies requiring precise quantification of low-abundance SCFAs.
It is crucial to include appropriate internal standards in all analytical runs to correct for variations in extraction efficiency and instrument response. Proper sample handling and storage, such as immediate freezing at -80°C or lyophilization, are essential to preserve the integrity of the SCFA profile.[4][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Accurate and Reliable Quantitation of Short Chain Fatty Acids from Human Feces by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stable Isotope Labeling of Isobutyric Acid in Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyric acid, a branched-chain fatty acid primarily produced by the gut microbiota from the amino acid valine, is increasingly recognized for its role in cellular metabolism and signaling. Understanding the metabolic fate of this compound is crucial for elucidating its impact on health and disease, including metabolic disorders and cancer. Stable isotope tracing, coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a powerful methodology to track the journey of this compound carbons through metabolic pathways. This document offers detailed application notes and protocols for designing and conducting metabolic tracing studies using stable isotope-labeled this compound.
Metabolic Pathway of this compound
This compound enters cellular metabolism through its conversion to isobutyryl-CoA. This intermediate is subsequently metabolized to propionyl-CoA, which is then converted to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. By tracing the incorporation of isotopes from labeled this compound into these downstream metabolites, researchers can quantify the contribution of this compound to central carbon metabolism and related biosynthetic pathways.
Metabolic conversion of this compound to enter the TCA cycle.
Signaling Role of this compound
Beyond its role as a metabolic substrate, this compound, like other short-chain fatty acids, can function as a signaling molecule. One of its key mechanisms of action is the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter chromatin structure and gene expression, thereby influencing various cellular processes, including cell proliferation, differentiation, and apoptosis.
This compound as a histone deacetylase inhibitor.
Application Note 1: Choosing the Right Isotopic Tracer
The selection of the stable isotope label for this compound is critical for a successful tracing study. Uniformly labeled 13C-isobutyric acid (e.g., [U-13C4]this compound) is often the preferred choice as it allows for the tracking of all four carbon atoms through the metabolic network. This provides the most comprehensive information on the contribution of the isobutyrate backbone to downstream metabolites. For specific applications, selectively labeled this compound (e.g., [1-13C]this compound) can be used to probe particular enzymatic reactions.
Application Note 2: Data Interpretation - Mass Isotopomer Distribution
The primary data output from a stable isotope tracing experiment using mass spectrometry is the mass isotopomer distribution (MID) of metabolites. The MID describes the relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes) of a given metabolite. By analyzing the MIDs of downstream metabolites of this compound, one can infer the metabolic pathways that are active and quantify the relative flux through them. For example, the appearance of M+3 isotopologues of TCA cycle intermediates after administration of [U-13C4]this compound would indicate the conversion of isobutyrate to succinyl-CoA and its entry into the cycle.
Data Presentation: Illustrative Quantitative Data
| Metabolite | Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - [U-13C4]Isobutyrate Treated | Interpretation |
| Succinate | M+0 | 95.5 | 85.2 | Unlabeled succinate from endogenous sources. |
| M+1 | 3.5 | 3.6 | Naturally occurring 13C. | |
| M+2 | 0.8 | 1.5 | Minor contribution from other labeled sources. | |
| M+3 | 0.2 | 9.7 | Direct incorporation from [U-13C4]isobutyrate via propionyl-CoA. | |
| Fumarate | M+0 | 95.6 | 88.1 | Unlabeled fumarate. |
| M+1 | 3.4 | 3.5 | Naturally occurring 13C. | |
| M+2 | 0.8 | 1.9 | Contribution from labeled acetyl-CoA. | |
| M+3 | 0.2 | 6.5 | Incorporation from [U-13C4]isobutyrate-derived succinate. | |
| Malate | M+0 | 95.4 | 89.3 | Unlabeled malate. |
| M+1 | 3.6 | 3.7 | Naturally occurring 13C. | |
| M+2 | 0.8 | 2.1 | Contribution from labeled acetyl-CoA. | |
| M+3 | 0.2 | 4.9 | Incorporation from [U-13C4]isobutyrate-derived fumarate. |
Experimental Protocols
The following are detailed protocols for a typical stable isotope tracing experiment using [U-13C4]this compound in a cell culture model.
Experimental Workflow
General workflow for a stable isotope tracing experiment.
Protocol 1: Cell Culture and Labeling
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare culture medium containing [U-13C4]this compound at the desired final concentration. The concentration should be optimized based on the cell type and experimental goals, but a starting point of 1-5 mM is common for short-chain fatty acids. Ensure the pH of the labeling medium is adjusted to physiological levels.
-
Labeling: Aspirate the standard culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized to allow for sufficient incorporation of the label into downstream metabolites without reaching isotopic steady state, which can obscure kinetic information. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling duration.
Protocol 2: Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), at -20°C or -80°C.
-
-
Cell Lysis and Extraction:
-
Scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice or at -20°C for 15-30 minutes to ensure complete extraction.
-
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.
Protocol 3: Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for the chosen analytical platform (e.g., 50% methanol for reversed-phase liquid chromatography-mass spectrometry [LC-MS]).
-
LC-MS/MS or GC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS or GC-MS system.
-
For LC-MS/MS, use a method optimized for the separation and detection of organic acids and TCA cycle intermediates. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and isotopologue resolution.
-
For GC-MS, derivatization of the metabolites (e.g., silylation) is typically required to increase their volatility.
-
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the eluting metabolites. Targeted fragmentation (MS/MS) can be used to confirm the identity of metabolites.
Protocol 4: Data Analysis
-
Peak Integration and Identification: Use appropriate software to identify and integrate the chromatographic peaks corresponding to the metabolites of interest.
-
Mass Isotopomer Distribution (MID) Calculation: For each identified metabolite, determine the area of each isotopologue peak (M+0, M+1, M+2, etc.).
-
Correction for Natural Isotope Abundance: Correct the raw MID data for the natural abundance of 13C and other heavy isotopes using established algorithms. This is a critical step to accurately determine the enrichment from the labeled tracer.
-
Metabolic Flux Analysis (MFA): For more quantitative analysis, the corrected MIDs can be used as input for MFA software packages (e.g., INCA, Metran). This allows for the calculation of absolute or relative metabolic fluxes through the network.
Conclusion
Stable isotope labeling with this compound is a powerful technique to investigate its metabolic fate and signaling functions. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute these studies. While specific quantitative data on this compound tracing is still emerging, the methodologies described are well-established and can be readily adapted to uncover the intricate roles of this important metabolite in cellular physiology and disease.
Troubleshooting & Optimization
Technical Support Center: Improving Isobutyric Acid Yield in Bacterial Fermentation
<_ 2 _>
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing isobutyric acid production in bacterial fermentation processes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound fermentation experiments in a question-and-answer format.
Question 1: My this compound yield is significantly lower than expected, despite good cell growth. What are the likely causes and how can I troubleshoot this?
Answer: Low this compound yield with good biomass accumulation often points to inefficiencies in the metabolic pathway or suboptimal fermentation conditions for production. Here are the primary areas to investigate:
-
Inefficient Precursor Supply: The biosynthesis of this compound begins with pyruvate, which is derived from the central carbon metabolism. Insufficient flux towards the valine biosynthesis pathway, the precursor to this compound, can be a major bottleneck.
-
Solution: Overexpress key enzymes in the upstream pathway, such as acetolactate synthase (alsS), ketol-acid reductoisomerase (ilvC), and dihydroxy-acid dehydratase (ilvD), to channel more carbon towards 2-ketoisovalerate (2-KIV), the direct precursor.[1]
-
-
Byproduct Formation: Competing metabolic pathways can divert intermediates away from this compound synthesis. Common byproducts include isobutanol, acetoin, and other organic acids.[2]
-
Solution: Identify and quantify major byproducts using techniques like HPLC.[3] If significant byproduct formation is detected, consider knocking out or downregulating genes responsible for their synthesis. For example, deleting alcohol dehydrogenases (yqhD) can reduce the conversion of isobutyraldehyde to isobutanol.[2][4]
-
-
Suboptimal Expression of the Production Pathway: The synthetic pathway converting 2-KIV to this compound may not be functioning optimally.
-
Solution: Ensure strong and balanced expression of the enzymes in the synthetic pathway, typically a 2-keto acid decarboxylase (kivd) and an aldehyde dehydrogenase (padA).[5][6] Promoter tuning and codon optimization of these heterologous genes for your specific bacterial host can significantly improve performance.
-
-
Cofactor Imbalance: The conversion of precursors to this compound may require specific cofactors (e.g., NADH or NADPH). An imbalance in the intracellular availability of these cofactors can limit the efficiency of the pathway.
-
Solution: Analyze the cofactor requirements of your chosen enzymes. Metabolic engineering strategies, such as overexpressing transhydrogenases (pntAB), can be employed to increase the availability of the required cofactor.[7]
-
Question 2: The fermentation process stalls, or cell viability drops significantly, leading to a premature halt in this compound production. What could be the cause?
Answer: A sudden stop in fermentation or a drop in cell viability can be attributed to several factors, including product toxicity and harsh environmental conditions.
-
This compound Toxicity: High concentrations of this compound can be toxic to bacterial cells, inhibiting growth and metabolic activity.
-
Solution: Monitor the this compound concentration throughout the fermentation. Implementing an in-situ product removal strategy, such as liquid-liquid extraction or membrane-based separation, can help maintain the this compound concentration below toxic levels. Additionally, adaptive laboratory evolution can be used to select for strains with increased tolerance to this compound.[4]
-
-
pH Drop: The accumulation of this compound and other acidic byproducts will lower the pH of the fermentation medium, which can inhibit cell growth and enzyme activity.
-
Solution: Implement a robust pH control strategy. This typically involves the automated addition of a base (e.g., NaOH or Ca(OH)₂) to maintain the pH within the optimal range for your production strain.[8][9][10] Studies have shown that a mildly acidic pH (around 5.5) can sometimes stimulate this compound production in certain species.[8][9]
-
-
Nutrient Limitation: The depletion of essential nutrients, such as the carbon or nitrogen source, can lead to the cessation of both growth and production.
-
Dissolved Oxygen (DO) Limitation: For aerobic or microaerobic processes, insufficient oxygen supply can be a major limiting factor.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the engineered this compound biosynthesis pathway?
A1: The most common engineered pathway for this compound production from glucose involves the native valine biosynthesis pathway to produce 2-ketoisovalerate (2-KIV), followed by a two-step conversion of 2-KIV to this compound. The key enzymes are:
-
Acetolactate synthase (AlsS): Converts pyruvate to α-acetolactate.
-
Ketol-acid reductoisomerase (IlvC): Converts α-acetolactate to 2,3-dihydroxy-isovalerate.
-
Dihydroxy-acid dehydratase (IlvD): Converts 2,3-dihydroxy-isovalerate to 2-KIV.
-
2-Keto acid decarboxylase (Kivd): A heterologous enzyme that decarboxylates 2-KIV to isobutyraldehyde.[1][6]
-
Aldehyde dehydrogenase (PadA): A heterologous or native enzyme that oxidizes isobutyraldehyde to this compound.[5][6]
Q2: Which bacterial hosts are commonly used for this compound production?
A2: Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth.[2][5][12] Other bacteria, such as Corynebacterium glutamicum and Pseudomonas species, have also been engineered for this compound production.[1][8] More recently, acetogens like Clostridium luticellarii are being explored for their ability to produce this compound from C1 feedstocks like CO2 and methanol.[9][13][14]
Q3: How can I accurately measure the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for quantifying this compound. A typical setup would involve an ion-exchange column and a refractive index (RI) or ultraviolet (UV) detector. It is crucial to prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your samples.
Q4: What is the theoretical maximum yield of this compound from glucose?
A4: The theoretical maximum yield of this compound from glucose is approximately 0.41 g of this compound per gram of glucose. Achieving yields close to this theoretical maximum is a key goal of metabolic engineering and process optimization.
Data Presentation
Table 1: Comparison of this compound Production in Different Engineered E. coli Strains
| Strain | Key Genetic Modifications | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Overexpression of kivd and padA, deletion of yqhD and other competing pathways. | 90 | 0.39 | 1 | [2][5] |
| Initial Engineered E. coli | Expression of kivd and padA. | 11.7 | Not Reported | Not Reported | [6] |
| First-generation E. coli | Synthetic pathway construction. | 11 | 0.29 | Not Reported | [2] |
Table 2: Effect of pH on this compound Production in Clostridium luticellarii
| pH | Initial Acetic Acid (mM) | Final this compound (mM) | Final Butyric Acid (mM) | C4 Selectivity (%) | Reference |
| 6.5 | 0 | 1.98 ± 0.40 | 2.22 ± 0.55 | 13 ± 2 | [9] |
| 5.5 | 0 | 2.79 ± 0.70 | 2.36 ± 0.51 | 27 ± 9 | [9] |
| 6.5 | 50 | Not Reported | Not Reported | 53 ± 3 | [9] |
Experimental Protocols
Protocol 1: General Aerobic Fed-Batch Fermentation for this compound Production in E. coli
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a test tube containing 5 mL of Luria-Bertani (LB) medium with the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.
-
Seed Culture: Transfer the overnight culture to a 250 mL shake flask containing 50 mL of defined medium (e.g., M9 minimal medium) supplemented with glucose (20 g/L), yeast extract (5 g/L), and antibiotics.[8] Incubate at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD600) reaches 4-6.
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of the defined fermentation medium. Sterilize the bioreactor and medium.
-
Inoculation and Batch Phase: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2. Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of 5 M NaOH). Set the initial agitation to 400 rpm and the aeration rate to 1 vvm (volume of air per volume of liquid per minute).
-
Induction: When the OD600 reaches a desired point (e.g., 10), induce the expression of the this compound production pathway by adding an appropriate inducer (e.g., 1 mM IPTG).[8]
-
Fed-Batch Phase: After the initial glucose is depleted (as indicated by a sharp increase in dissolved oxygen), start the fed-batch phase. Continuously or intermittently feed a concentrated glucose solution (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor (e.g., < 2 g/L).
-
Dissolved Oxygen Control: Maintain the dissolved oxygen (DO) level above 20% saturation by creating a cascade control loop that increases the agitation speed and/or the aeration rate as needed.
-
Sampling and Analysis: Take samples periodically to measure cell density (OD600), glucose concentration, and this compound concentration using HPLC.
-
Harvest: Continue the fermentation until the desired this compound titer is reached or production ceases.
Mandatory Visualizations
Caption: Engineered biosynthetic pathway for this compound production from glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. aimspress.com [aimspress.com]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic engineering of Escherichia coli W for isobutanol production on chemically defined medium and cheese whey as alternative raw material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cofactor engineering for improved production of 2,4-dihydroxybutyric acid via the synthetic homoserine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 11. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic engineering of Escherichia coli for production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of this compound from methanol by Clostridium luticellarii - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Minimizing isobutyric acid volatility during sample preparation and analysis.
Welcome to the technical support center for handling and analyzing isobutyric acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize volatility-related challenges during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound loss a common issue during sample preparation?
A1: this compound is a short-chain fatty acid (SCFA) with a relatively high vapor pressure (1.5 mmHg at 20°C) and a low boiling point (153-154°C), making it volatile at room temperature.[1] This inherent volatility can lead to significant analyte loss during sample handling, extraction, and concentration steps, resulting in inaccurate quantification.
Q2: How does pH influence the volatility of this compound?
A2: The volatility of this compound is highly dependent on pH. Its pKa is approximately 4.84.[1] At a pH below its pKa, it exists predominantly in its protonated, neutral form ((CH₃)₂CHCOOH), which is more volatile. At a pH above its pKa, it deprotonates to form the isobutyrate anion ((CH₃)₂CHCOO⁻), which is a salt and is non-volatile.[2] Therefore, maintaining a basic pH during sample preparation is a critical strategy to prevent evaporative losses.[3]
Q3: My this compound recovery is low. What are the likely causes and how can I troubleshoot this?
A3: Low recovery of this compound can stem from several factors. Refer to the troubleshooting guide below for potential causes and corrective actions.
Q4: When should I consider derivatization for this compound analysis?
A4: Derivatization is recommended, particularly for gas chromatography (GC) analysis, for several reasons:
-
Reduces Volatility: While seemingly counterintuitive, derivatization converts the volatile acid into a less volatile and more thermally stable ester or silyl ester.[4][5]
-
Improves Chromatographic Peak Shape: Free carboxylic acids can interact with the GC column, leading to peak tailing and poor resolution. Derivatization masks the polar carboxyl group, resulting in sharper, more symmetrical peaks.[5]
-
Enhances Sensitivity: Certain derivatizing agents can introduce moieties that enhance the detector response.[6]
Q5: Can I analyze this compound without derivatization?
A5: Yes, direct analysis of underivatized this compound is possible, especially with High-Performance Liquid Chromatography (HPLC) or by direct aqueous injection in GC.[7][8] However, for GC analysis, this often requires a specialized polar column (e.g., a wax-type column) to achieve good peak shape.[8] For HPLC, challenges include poor retention on traditional reversed-phase columns due to its high polarity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Poor Recovery | Sample evaporation during collection, storage, or preparation. | Keep samples sealed and chilled. Work quickly during preparation steps. Adjust sample pH to be basic (>7) by adding NaOH to reduce volatility.[3] |
| Analyte loss during solvent evaporation/concentration steps. | Avoid complete dryness. If using nitrogen evaporation, ensure the temperature is low. Consider derivatization before concentration. | |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. For liquid-liquid extraction, ensure appropriate pH for partitioning. For solid-phase microextraction (SPME), optimize fiber coating, extraction time, and temperature.[9] | |
| Poor Peak Shape (Tailing) in GC Analysis | Adsorption of the acidic analyte onto the injector liner or column. | Derivatize the this compound to make it less polar.[4][5] Use a deactivated injector liner. Use a column specifically designed for acid analysis. |
| Inconsistent/Irreproducible Results | Variable analyte loss due to inconsistent sample handling. | Standardize all sample preparation steps, including time, temperature, and pH adjustments. Use an internal standard that is structurally similar to this compound. |
| Degradation of the analyte. | Ensure samples are stored properly (e.g., frozen at -80°C) and analyzed promptly after preparation.[10] | |
| Interference from Other Compounds | Co-elution with other structurally similar short-chain fatty acids (e.g., butyric acid). | Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in HPLC) to improve resolution.[11] Confirm peak identity using mass spectrometry (MS). |
Quantitative Data Summary
Table 1: Effect of pH on this compound Recovery
| Sample Condition | Average Recovery (%) | Notes |
| Acidic (pH < 4) | 60-75% | Significant loss due to high volatility of the protonated form. |
| Neutral (pH ~7) | 80-90% | Reduced volatility compared to acidic conditions. |
| Basic (pH > 8) | >95% | Minimal loss as this compound is in its non-volatile salt form.[3] |
Table 2: Comparison of Derivatization Reagents for GC Analysis
| Derivatization Reagent | Analyte Derivative | Typical Reaction Conditions | Advantages | Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | 60-75°C for 30-60 min | Common, effective for carboxylic acids.[4] | Moisture sensitive, derivatives can be unstable. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) ester | 60-80°C for 60 min | Forms more stable derivatives than TMS reagents.[3] | Slower reaction times. |
| Benzyl Chloroformate (BCF) | Benzyl ester | Room temperature, aqueous system | Rapid reaction, can be done in aqueous samples.[12] | Reagent can be corrosive. |
| Alcohols (e.g., n-butanol) with catalyst (e.g., BF₃) | Butyl ester | Heated headspace vial | Reduces polarity and increases sensitivity, especially for FID.[6] | Requires specific reagents and optimization. |
Experimental Protocols
Protocol 1: Minimizing Volatility using pH Adjustment for HPLC Analysis
-
Sample Collection: Collect biological samples (e.g., plasma, fecal extract) and immediately place them on ice.
-
Alkalinization: For every 1 mL of sample, add a small volume (e.g., 10-20 µL) of 1M Sodium Hydroxide (NaOH) to raise the pH to > 8. Verify the pH with a micro-pH probe or pH strip. This converts this compound to its non-volatile salt form.
-
Protein Precipitation (if necessary): For plasma or serum, add a cold organic solvent like acetonitrile (2:1 ratio of solvent to sample), vortex, and centrifuge to pellet proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Analyze using an appropriate HPLC method. An aqueous mobile phase with an acidic modifier (e.g., phosphoric acid) is often used to protonate the isobutyrate back to this compound on the column for retention on a C18 column.
Protocol 2: Derivatization for GC-MS Analysis
-
Sample Extraction: Extract this compound from the sample matrix using a suitable method (e.g., liquid-liquid extraction with an organic solvent after acidification, or solid-phase extraction). Ensure the final extract is in an anhydrous organic solvent (e.g., acetonitrile, dichloromethane).
-
Evaporation: Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at low heat.
-
Derivatization:
-
Add 50 µL of a derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 60 minutes.[4]
-
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
Visualizations
Experimental Workflows
Caption: Comparative workflows for this compound analysis.
Logical Relationship of Factors Affecting Volatility
Caption: Factors influencing this compound volatility and loss.
References
- 1. 79-31-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 2. This compound | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Phase Microextraction (SPME) [sigmaaldrich.com]
- 10. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. This compound (Isobutyrate): An Overlooked Branched SCFA in Gut Health & Disease - MetwareBio [metwarebio.com]
- 12. bevital.no [bevital.no]
Troubleshooting Poor Peak Shape of Isobutyric Acid in Gas Chromatography: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic analysis of isobutyric acid. Poor peak shape, particularly tailing, is a common issue for polar compounds like carboxylic acids, leading to inaccurate quantification and reduced resolution.[1][2][3] This guide provides a structured approach to troubleshooting and resolving these issues through a series of frequently asked questions and detailed procedural guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the most common causes and how can I fix it?
Peak tailing for this compound is often due to interactions with active sites within the GC system or issues with the analytical method.[2][3] The following troubleshooting steps are recommended, starting with the most likely causes.
Troubleshooting Workflow for Peak Tailing:
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Detailed Protocol |
| Active Sites in the System | Active sites, such as exposed silanol groups in the inlet liner or on the column, can cause strong interactions with the polar carboxylic acid group of this compound, leading to peak tailing.[2][3][4] | 1. Use a Deactivated Inlet Liner: Replace the current liner with a new, deactivated liner. Consider using a liner with glass wool to aid in sample vaporization and trap non-volatile residues.[5] 2. Column Conditioning: Bake out the column according to the manufacturer's instructions to remove contaminants. 3. Trim the Column: If the front of the column is contaminated, carefully trim 10-20 cm from the inlet end.[1] |
| Improper Column Installation | An improperly cut or installed column can create dead volumes or turbulence in the sample path, causing peaks to tail.[1][6] | 1. Proper Column Cut: Ensure the column is cut with a ceramic scoring wafer or sapphire scribe to achieve a clean, 90-degree cut. Inspect the cut with a magnifying glass.[7] 2. Correct Installation Depth: Follow the instrument manufacturer's guidelines for the correct column insertion depth into the inlet and detector.[5][6] |
| Column Contamination or Degradation | Accumulation of non-volatile sample matrix components can contaminate the stationary phase, leading to poor peak shape.[5][6] Highly polar columns suitable for carboxylic acids can also degrade over time with exposure to oxygen or water at high temperatures. | 1. Trim the Column Inlet: Remove the contaminated section of the column.[8] 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Incompatible Stationary Phase | The choice of GC column is critical. Using a general-purpose, non-polar column will likely result in severe tailing for this compound. | Select a Polar Column: Use a column with a polar stationary phase designed for the analysis of free fatty acids, such as a Wax or a FFAP (Free Fatty Acid Phase) column.[9][10] These columns have surfaces that are more inert to acidic compounds. |
| Sample Overload | Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[11][12] | 1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample. 3. Increase Split Ratio: If using a split injection, increase the split ratio.[12] |
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is less common than tailing for carboxylic acids but can occur. It is often a sign of column overload or an issue with the injection technique.[11][12]
Troubleshooting Workflow for Peak Fronting:
Caption: Troubleshooting workflow for this compound peak fronting.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Data to Collect |
| Column Overload | The amount of this compound injected is exceeding the capacity of the column.[11][12] | 1. Dilute the sample: Prepare a dilution series (e.g., 1:2, 1:5, 1:10) and inject. 2. Decrease injection volume: If possible, reduce the injection volume in 0.1 µL increments. 3. Increase the split ratio: If using split injection, increase the split ratio (e.g., from 20:1 to 50:1 or 100:1). |
| Inappropriate Injection Solvent | If the sample solvent is not compatible with the stationary phase, it can cause the peak to be distorted. | Change the solvent: Ensure the solvent is compatible with the polar stationary phase. For a WAX column, polar solvents are generally more compatible. |
| Low Column Temperature | If the initial oven temperature is too low, the analyte may condense on the column in a broad band. | Increase initial oven temperature: Try increasing the initial temperature in 5-10°C increments, but ensure it remains below the solvent's boiling point for splitless injections.[1] |
Q3: I'm still having peak shape issues. Should I consider derivatization?
Yes, if optimizing the GC system and method parameters does not resolve the peak tailing, derivatization is a highly effective strategy.[7] Derivatization converts the polar carboxylic acid group into a less polar ester, which will exhibit better peak shape on a wider range of columns.
Common Derivatization Reactions for Carboxylic Acids:
| Reagent | Derivative | Reaction Conditions | Advantages | Disadvantages |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) ester | Typically heated at 60-80°C for 15-30 minutes. The reaction is sensitive to moisture. | Forms a volatile and thermally stable derivative. Reagents are readily available. | Derivatives can be sensitive to hydrolysis. |
| Methanol/BF3 or Methanol/HCl | Methyl ester | Heated reaction, often for 5-15 minutes. | Methyl esters are stable and have excellent chromatographic properties. | Reagents can be corrosive. |
| Propyl or Isobutyl Chloroformate | Propyl or isobutyl ester | Aqueous reaction system, shorter reaction time.[13] | Can be performed in aqueous samples. | Potential for loss of volatile derivatives.[13] |
Experimental Protocol: Silylation of this compound with BSTFA
-
Sample Preparation: Evaporate the solvent from the sample containing this compound to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) and 100 µL of BSTFA (with 1% TMCS catalyst) to the dry sample.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature, then inject 1 µL into the GC.
Derivatization Workflow:
Caption: Workflow for derivatization of this compound.
By systematically addressing these potential issues, from simple checks of consumables to more advanced techniques like derivatization, you can significantly improve the peak shape of this compound in your gas chromatography analysis, leading to more accurate and reliable results.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bevital.no [bevital.no]
Technical Support Center: Preservation of Isobutyric Acid in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of isobutyric acid in stored biological samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
Impact of Storage Conditions on this compound Stability
The stability of this compound is critically dependent on the storage conditions of the biological samples. The following table summarizes the expected outcomes under various storage protocols for both plasma/serum and fecal samples.
| Condition | Matrix | Duration | Expected this compound Stability | Recommendation |
| Temperature | ||||
| Room Temperature (~20-25°C) | Plasma/Serum | > 2-4 hours | Significant Degradation | Avoid. Process and freeze immediately. |
| Feces | > 4 hours | Significant Degradation[1] | Avoid unless a preservative is used.[2][3][4] | |
| Refrigeration (4°C) | Plasma/Serum | Up to 24 hours | Moderate Stability | Suitable for short-term storage before processing. |
| Feces | Up to 48 hours | Moderate Degradation | Microbial activity may still alter concentrations.[3] | |
| Freezing (-20°C) | Plasma/Serum | Up to 3 months | Good Stability | Suitable for short to medium-term storage. |
| Feces | Months | Good Stability | -80°C is preferred for long-term storage. | |
| Ultra-low Freezing (-80°C) | Plasma/Serum | Years | High Stability[5] | Gold standard for long-term storage. [5] |
| Feces | Years | High Stability[2][3] | Gold standard for long-term storage. [2][3] | |
| Freeze-Thaw Cycles | ||||
| Single Cycle | Plasma/Serum | N/A | Generally Stable | Acceptable if necessary. |
| Multiple (≥2) Cycles | Plasma/Serum | N/A | Potential for Degradation | Avoid. Aliquot samples into single-use vials.[6][7][8][9][10] |
| Preservatives | ||||
| None | Feces | > 4 hours (RT) | Significant Degradation | Not recommended for storage at room temperature. |
| Ethanol (70%) | Feces | Up to 7 days (RT) | Good Stability[4] | A cost-effective option for short-term preservation.[4] |
| Commercial Preservatives (e.g., Metabolokeeper®) | Feces | Up to 28 days (RT) | High Stability[2][3] | Recommended for field collection and room temperature storage.[2][3] |
| RNAlater | Feces | Long-term (-80°C) | High Stability for Microbiome | Shown to preserve microbial composition during long-term storage.[11] |
Troubleshooting Common Issues
Issue 1: this compound concentrations are unexpectedly low in fecal samples stored at room temperature.
-
Potential Cause: Microbial activity in the feces can consume this compound. Without a preservative, short-chain fatty acid (SCFA) concentrations can change significantly within hours.
-
Solution: For future collections, use a validated preservative solution if immediate freezing is not possible. Options include 70% ethanol for short-term storage or commercial kits like Metabolokeeper® for longer stability at room temperature.[2][3][4]
Issue 2: High variability in this compound levels across aliquots of the same plasma sample.
-
Potential Cause: The sample may have undergone multiple freeze-thaw cycles, leading to inconsistent degradation. While specific data for this compound is limited, repeated freezing and thawing are known to affect the stability of various plasma components.[6][7][8][9][10]
-
Solution: When initially processing blood samples, aliquot the resulting plasma into multiple single-use tubes before the first freeze. This avoids the need to thaw the entire sample to access a portion.
Issue 3: this compound levels are inconsistent between samples collected at different times, even when stored at -80°C.
-
Potential Cause: Pre-analytical handling before freezing can introduce variability. Delays in processing blood to plasma or freezing fecal samples can lead to initial degradation that is then "locked in" by freezing.
-
Solution: Standardize the pre-analytical workflow. For plasma, centrifuge and separate from blood cells as soon as possible after collection. For feces, either freeze immediately or place in a preservative solution at the time of collection.
Experimental Protocols
Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from validated methods for SCFA analysis.
1. Sample Preparation and Extraction:
- Weigh approximately 50-100 mg of frozen fecal material.
- Homogenize the sample in a solution of 70% isopropanol or a similar organic solvent to inhibit microbial activity.[5]
- Acidify the homogenate to a pH of 2-3 with an acid such as sulfuric acid to protonate the fatty acids.
- Add an internal standard (e.g., 2-ethylbutyric acid) to correct for extraction efficiency.
- Perform a liquid-liquid extraction with a solvent like diethyl ether or methyl tert-butyl ether (MTBE).
- Centrifuge to separate the phases and collect the organic layer containing the SCFAs.
2. Derivatization (Optional but Recommended for GC):
- To improve chromatographic properties and detection sensitivity, derivatize the extracted SCFAs. A common method involves using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
3. GC-MS Analysis:
- Inject the derivatized sample into a GC-MS system.
- Column: Use a suitable capillary column, such as a DB-FFAP column.
- Temperature Program: Start with an initial oven temperature of around 50-80°C, then ramp up to approximately 200-240°C.
- Detection: Use mass spectrometry in selected ion monitoring (SIM) mode for high specificity and sensitivity.
4. Quantification:
- Create a calibration curve using standards of this compound and the internal standard.
- Calculate the concentration of this compound in the original sample based on the peak area ratio relative to the internal standard and the calibration curve.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in stored samples?
A1: The primary degradation mechanisms depend on the sample type. In fecal samples , the main cause of degradation is the metabolic activity of residual gut microbes, which can both produce and consume this compound.[9] In plasma or serum , degradation is more likely due to chemical processes such as oxidation, although specific pathways are not well-defined. The stability of this compound in plasma can also be affected by enzymatic activity if not properly handled.
Q2: Is it acceptable to store whole blood before processing for this compound analysis?
A2: It is strongly recommended to process whole blood as soon as possible after collection. Prolonged contact between plasma and blood cells can lead to changes in the concentrations of many analytes due to cellular metabolism and leakage.[12] For optimal stability, plasma should be separated from cells and frozen.
Q3: Can I use samples that have been stored for a long time (years) at -20°C?
A3: While -20°C provides good stability for several months, for long-term storage of multiple years, -80°C is highly recommended to minimize potential degradation.[5] If using samples stored at -20°C, it is important to acknowledge this as a potential source of variability in your results.
Q4: Are there any chemical preservatives that can be added to plasma or serum?
A4: The addition of chemical preservatives to plasma or serum for metabolite analysis is not a standard practice and can interfere with downstream analytical methods like mass spectrometry. The most effective and accepted method of preservation is immediate separation and freezing at -80°C.
Q5: How does pH affect the stability of this compound?
A5: While this compound itself is stable across a range of pH values, extreme pH conditions can potentially catalyze degradation reactions. In biological samples, pH can influence enzymatic and microbial activity. For analytical purposes, acidifying the sample prior to extraction is a common step to ensure that the this compound is in its protonated, less volatile form.
Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Effects of repeated freeze-thaw cycles on concentrations of cholesterol, micronutrients, and hormones in human plasma and serum. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in the LC-MS/MS quantification of isobutyric acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS quantification of isobutyric acid.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low analyte signal in matrix samples compared to neat solutions. | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's source.[1][2][3] | 1. Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components.[2][3][4] * Solid-Phase Extraction (SPE): Highly effective for removing a broad range of interferences like phospholipids and salts.[2][5] * Liquid-Liquid Extraction (LLE): Effective at partitioning this compound into a solvent immiscible with the sample matrix.[2][5] * Protein Precipitation (PPT): A simpler but less effective method for removing phospholipids and other small molecule interferences.[1][2][3] 2. Optimize Chromatographic Separation: Improve the separation of this compound from matrix interferences.[2][3] * Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile.[2] * Change the Stationary Phase: A column with different chemistry may provide better separation.[2] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering species, though this may also decrease the analyte signal.[1][5] |
| Inconsistent or irreproducible results between samples. | Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression.[5] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[6][7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effects.[5] |
| Poor peak shape for this compound. | Interaction with HPLC System: this compound, as a small carboxylic acid, can interact with metal components of the HPLC system, leading to peak tailing.[9] Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of this compound. | 1. Use Metal-Free or PEEK-Lined Columns and Tubing: This can reduce interactions between the analyte and metal surfaces.[9] 2. Acidify the Mobile Phase: Adding a small amount of acid (e.g., formic acid) to the mobile phase can improve peak shape for carboxylic acids.[10] |
| No detectable this compound peak in matrix samples. | Complete Ion Suppression: A very high concentration of co-eluting matrix components can completely suppress the analyte signal.[9] | 1. Implement a More Rigorous Sample Cleanup: A combination of protein precipitation followed by SPE or LLE may be necessary. 2. Perform a Post-Column Infusion Experiment: This can help identify the regions of ion suppression in your chromatogram and guide method development to move the analyte elution away from these regions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of this compound?
A1: Matrix effects are caused by co-eluting endogenous or exogenous components from the sample matrix that interfere with the ionization of the analyte of interest, in this case, this compound.[1][3][11] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[11][12] Common sources of interference in biological matrices like plasma, serum, and feces include:
-
Phospholipids: Major components of cell membranes that are notoriously problematic.[5]
-
Salts and Buffers: Non-volatile salts can accumulate in the ion source and suppress the analyte signal.[5]
-
Endogenous Metabolites: Other small molecules in the biological matrix can co-elute and compete for ionization.[5]
Q2: How can I detect and quantify matrix effects for my this compound assay?
A2: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip in the constant signal of the infused this compound indicates a region of ion suppression in the chromatogram.[5]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of ion suppression or enhancement.[11] Two sets of samples are prepared:
-
Set A: A known concentration of this compound is spiked into a clean solvent.
-
Set B: A blank matrix is extracted using your sample preparation method, and then the same concentration of this compound is spiked into the final extract. The responses of the two sets are then compared. The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[13]
-
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?
A3: A stable isotope-labeled internal standard is a form of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C or ²H). For this compound, this would be, for example, ¹³C₄-isobutyric acid. A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the unlabeled analyte.[6][7][8] This means it will co-elute from the LC column and experience the same degree of matrix effects as the endogenous this compound. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5][6]
Q4: Is derivatization necessary for the analysis of this compound by LC-MS/MS?
A4: While direct analysis of short-chain fatty acids like this compound is possible, derivatization is often employed to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency, leading to better sensitivity and specificity.[10][14][15] Common derivatizing agents for carboxylic acids include 3-nitrophenylhydrazine (3-NPH).[15][16] However, derivatization adds an extra step to the sample preparation process and requires careful optimization.[14][17] Direct analysis without derivatization is also possible and has been successfully developed.[18]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method for removing proteins from plasma or serum samples.
Methodology:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from an aqueous matrix into an immiscible organic solvent, leaving behind many interfering substances.
Methodology:
-
To 100 µL of plasma/serum sample, add the stable isotope-labeled internal standard.
-
Acidify the sample by adding 10 µL of a suitable acid (e.g., 1M HCl) to protonate the this compound.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. air.unimi.it [air.unimi.it]
- 17. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the solubility of isobutyric acid in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with detailed strategies, protocols, and troubleshooting advice for enhancing the solubility of isobutyric acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in water?
A1: this compound is described as moderately soluble in water.[1] Its solubility is influenced by temperature. The table below summarizes reported solubility values.
Table 1: Aqueous Solubility of this compound
| Temperature | Solubility Value |
|---|---|
| 20 °C | 167 mg/mL (equivalent to 16.7 g/100 mL)[2] |
| 20 °C | 20 g/100 mL[2][3] |
| 20 °C | 210 g/L (equivalent to 21 g/100mL)[4] |
| 20 °C | 618 g/L (miscible)[5] |
Note: The term "miscible" suggests that it can dissolve in all proportions, though some sources provide a solubility limit. This variation highlights the importance of empirical determination for specific experimental conditions.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A2: The main strategies revolve around altering the physicochemical properties of the solution to favor the dissolution of this compound. Key methods include pH adjustment, the use of co-solvents, and hydrotropy. Temperature modification can also be used, as solubility generally increases with temperature.[1]
Q3: How does pH affect the solubility of this compound?
A3: Adjusting the pH is a highly effective strategy. This compound is a weak acid with a pKa of approximately 4.86.[6] By increasing the pH of the aqueous solution to a value above its pKa using a base (e.g., sodium hydroxide), the carboxylic acid group deprotonates to form the isobutyrate anion. This salt form (e.g., sodium isobutyrate) is an ionic species and is significantly more soluble in water than the neutral acid form.[7][]
(CH₃)₂CHCOOH + OH⁻ ⇌ (CH₃)₂CHCOO⁻ + H₂O (Less Soluble Neutral Acid ⇌ More Soluble Isobutyrate Salt)
Q4: What are co-solvents and how do they improve solubility?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[] They work by reducing the overall polarity of the solvent system, which lessens the energy required for the nonpolar parts of the this compound molecule to be solvated.[] Common co-solvents are listed in the table below.
Table 2: Common Co-solvents for Pharmaceutical Formulations
| Co-solvent | Key Properties |
|---|---|
| Ethanol | Widely used, volatile, can be used in oral and parenteral formulations.[] |
| Propylene Glycol | Common vehicle for oral, intravenous, and topical preparations.[4] |
| Polyethylene Glycol (PEG 400) | Low-molecular-weight PEG is a liquid and an effective co-solvent.[] |
| Glycerin (Glycerol) | A viscous, non-toxic co-solvent.[4] |
Q5: What is hydrotropy and can it be applied to this compound?
A5: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, called a hydrotrope, increases the aqueous solubility of a primary solute.[9] Hydrotropes are typically small organic salts that do not form micelles like traditional surfactants but can increase solubility through weak interactions and by disrupting the water structure.[10][11] This technique could be effective for this compound.
Table 3: Potential Hydrotropic Agents
| Hydrotrope | Chemical Class |
|---|---|
| Sodium Benzoate | Aromatic salt[12] |
| Sodium Citrate | Organic salt[12] |
| Niacinamide | Amide derivative[12] |
| Urea | A simple amide[12] |
Q6: What is the "salting-out" effect? Is it useful for increasing solubility?
A6: The "salting-out" effect describes the reduced solubility of organic molecules in a solution with a very high concentration of an inorganic salt (e.g., ammonium sulfate, potassium chloride).[13][14] The salt ions compete for water molecules, making fewer available to solvate the this compound and causing it to separate or precipitate.[14] Therefore, salting-out is not a technique for enhancing solubility but is instead used for extraction and purification.[13][15] The opposite effect, "salting-in," where low concentrations of certain salts can slightly increase solubility, is also possible but generally less pronounced than other enhancement methods.[11]
Troubleshooting Guide
Q1: My this compound is not dissolving completely. What are the troubleshooting steps?
A1: Incomplete dissolution can be caused by several factors. Follow this systematic approach to identify and resolve the issue.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C4H8O2 | CID 6590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 79-31-2 [chemicalbook.com]
- 5. This compound for synthesis 79-31-2 [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. eijppr.com [eijppr.com]
- 10. Hydrotrope - Wikipedia [en.wikipedia.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijddr.in [ijddr.in]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of isobutyric acid derivatives.
Welcome to the technical support center for the synthesis of isobutyric acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful synthesis of this compound esters, amides, and anhydrides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The primary methods for synthesizing derivatives of this compound include:
-
Esterification: Directly reacting this compound with an alcohol in the presence of an acid catalyst (Fischer Esterification).[1]
-
Acyl Halide Formation: Converting this compound to isobutyryl chloride using an agent like thionyl chloride, which can then be reacted with alcohols or amines to form esters or amides, respectively.[2][3][4]
-
Anhydride Synthesis: Reacting this compound with acetic anhydride is a common method for producing isobutyric anhydride.[5]
-
Amidation: Direct reaction of this compound with an amine, often requiring a catalyst or coupling agent to facilitate the reaction and remove water.[6][7]
Q2: My Fischer esterification reaction is not reaching completion. What are the likely causes?
A2: Fischer esterification is an equilibrium-controlled reaction.[1] Low conversion can be due to:
-
Water Presence: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants. Ensure all reagents and glassware are anhydrous.
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will slow down the reaction rate.
-
Suboptimal Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.
-
Stoichiometry: Not using a sufficient excess of the alcohol can limit the extent of the reaction.[1]
Q3: I am observing significant side product formation during amide synthesis. What are they and how can I prevent them?
A3: A common side product in amide synthesis is the corresponding nitrile, which forms from the dehydration of the primary amide, especially at high temperatures. To minimize this, avoid excessively high reaction temperatures and strongly dehydrating conditions.[8] Another possibility is the formation of oligomeric species. Optimizing the stoichiometry of reactants and the reaction temperature can help reduce these byproducts.
Q4: What is the role of a catalyst in the synthesis of this compound amides?
A4: Catalysts are often crucial in amide synthesis to increase the reaction rate and yield. Lewis acids, such as zinc(II) chloride or iron(III) chloride, can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[7][8] Organocatalysts and enzymes are also used to achieve milder reaction conditions and, in the case of enzymes, high stereoselectivity.[8]
Troubleshooting Guides
Low Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step |
| Equilibrium Limitation | Use a large excess of the alcohol reactant or remove water as it forms using a Dean-Stark trap.[1] |
| Catalyst Inactivity | Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and has not absorbed atmospheric moisture. |
| Incomplete Reaction | Increase the reaction time and/or temperature (reflux). Monitor reaction progress using TLC or GC. |
| Product Loss During Workup | Ethyl isobutyrate is volatile and can be lost during solvent removal. Be cautious during evaporation steps.[9] The ester may also be partially soluble in the aqueous wash, especially if excess alcohol is used.[9] |
Issues in Amide Synthesis
| Problem | Potential Cause | Solution |
| Low or No Conversion | Inactive or insufficient catalyst. | Verify catalyst activity. Incrementally increase catalyst loading.[8] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation.[6] | |
| Presence of inhibitors (e.g., water). | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8] | |
| Low Selectivity / High Impurity | Suboptimal reaction temperature. | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Incorrect stoichiometry. | Optimize the molar ratio of this compound (or its derivative) to the amine. | |
| Catalyst Deactivation | Presence of water in the reaction mixture. | Ensure all reagents and the reaction setup are thoroughly dried.[8] |
| Air sensitivity of the catalyst. | Handle air-sensitive catalysts under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of Isobutyric Anhydride
This protocol is based on the reaction of this compound with acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Reactive distillation apparatus
Procedure:
-
Continuously feed this compound and acetic anhydride into a reactive distillation tower at a molar ratio between 3:1 and 1:1.[5]
-
Maintain the operating pressure of the reactive distillation tower at approximately 20 kPa.[5]
-
The reaction and distillation occur simultaneously in the reaction section of the tower.
-
The overhead product, primarily acetic acid, is condensed and can be partially returned to the tower as reflux.
-
The bottom product, isobutyric anhydride, is collected from the reboiler. The purity of the collected isobutyric anhydride can range from 85.9% to 95.6% depending on the feed ratio.[5]
Protocol 2: Synthesis of an α-(p-chlorophenoxy)this compound ester
This protocol describes the synthesis of an ester via an acid chloride intermediate.[3]
Step A: Preparation of α-(p-chlorophenoxy)this compound chloride
-
Combine α-(p-chlorophenoxy)this compound, anhydrous diethyl ether, a catalytic amount of dimethylformamide, and an excess of thionyl chloride in a flask.[3]
-
Reflux the mixture under a nitrogen atmosphere for approximately 4 hours.[3]
-
After the reaction is complete, remove the solvent and excess thionyl chloride by evaporation, for example, using a rotary evaporator.[3]
-
The residue, α-(p-chlorophenoxy)this compound chloride, can be purified by distillation.[3]
Step B: Preparation of the ester
-
Dissolve the desired alcohol (e.g., 1-methyl-4-hydroxypiperidine) and a base (e.g., triethylamine) in an inert solvent like toluene.[3]
-
Cool the mixture to approximately 0 °C in an ice-salt bath.[3]
-
Slowly add a solution of the α-(p-chlorophenoxy)this compound chloride in toluene to the cooled alcohol solution while stirring and maintaining the temperature between 0 and 5 °C.[3]
-
After the addition is complete, allow the reaction to proceed to completion. The product can then be isolated and purified through standard techniques such as extraction and crystallization.
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for low yield in derivative synthesis.
Caption: Key steps in the Fischer esterification signaling pathway.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. US3448110A - Derivatives of this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: pH Control for Enhanced Isobutyric Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling pH to influence isobutyric acid production during fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your fermentation experiments aimed at producing this compound.
Issue 1: Low this compound Titer
-
Symptom: The final concentration of this compound is below the expected range for your microbial strain and fermentation conditions.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH of the fermentation medium is a critical parameter. For many microbial strains, a specific pH range is optimal for this compound production. For instance, in Clostridium luticellarii, a mildly acidic pH (≤5.5) stimulates the production of butyric and this compound, while a circumneutral pH (~6.5) favors acetic acid production.[1] For E. coli, the optimal pH for growth is generally between 6.0 and 7.0. It is crucial to conduct a pH optimization study for your specific strain. |
| Incorrect pH Control Strategy | A static pH setpoint may not be optimal throughout the fermentation. Consider implementing a dynamic pH control strategy. For example, a two-stage pH-shift can be employed where the pH is initially maintained at a level optimal for cell growth and then shifted to a pH that favors product formation. |
| Nutrient Limitation | Ensure that the medium composition is not limiting. Besides the carbon source, nitrogen, phosphate, and trace elements are crucial. In some cases, the addition of a co-substrate like acetic acid can stimulate this compound production. |
| Byproduct Inhibition | High concentrations of byproducts, such as other organic acids or alcohols, can inhibit cell growth and enzyme activity. Monitor byproduct formation using techniques like HPLC. If a particular byproduct is identified as inhibitory, consider metabolic engineering to redirect flux or use in-situ product removal methods.[2] |
Issue 2: High Acetic Acid Production and Low this compound Selectivity
-
Symptom: The fermentation produces a high concentration of acetic acid, resulting in a low yield of the desired this compound.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| pH is too high | As observed in Clostridium luticellarii, a higher pH (e.g., 6.5) can favor acetic acid production.[1] Carefully controlling the pH at a lower setpoint (e.g., 5.5) can shift the metabolic flux towards this compound. |
| Redox Imbalance | The intracellular NADH/NAD+ ratio can influence the metabolic pathways. Ensure that the aeration and agitation rates are optimized to maintain the desired redox balance for your strain. |
| Metabolic Pathway Inefficiency | The native or engineered pathway for this compound production may not be efficient enough. Consider overexpressing key enzymes in the this compound biosynthesis pathway, such as those involved in the valine biosynthesis pathway or the Ehrlich pathway. |
Issue 3: Inconsistent Fermentation Performance
-
Symptom: Significant variations in this compound titer and yield are observed between different fermentation batches, even with seemingly identical conditions.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor pH Probe Calibration | Inaccurate pH measurement can lead to incorrect control and inconsistent results. Ensure that the pH probe is calibrated before each fermentation run using fresh, certified buffer solutions. |
| Inadequate Mixing | In larger bioreactors, poor mixing can lead to pH gradients, where some cells are exposed to suboptimal pH conditions. Optimize the agitation speed to ensure a homogeneous environment without causing excessive shear stress on the cells. |
| Inoculum Variability | The age and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation procedure to ensure consistency between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production?
A1: The optimal pH for this compound production is highly dependent on the microorganism being used.
-
Clostridium species: For Clostridium luticellarii, a mildly acidic pH of 5.5 or lower has been shown to stimulate butyric and this compound production.[1]
-
Escherichia coli: Genetically engineered E. coli strains are often cultivated at a pH around 7.0 for optimal growth and production.[3] However, the specific optimum can vary depending on the engineered pathway.
-
Saccharomyces cerevisiae: While yeast can grow in a wide pH range (typically 4.0-6.0), the optimal pH for this compound production via the Ehrlich pathway needs to be empirically determined.[4][5] Generally, a slightly acidic environment is favored.
Q2: How does pH influence the metabolic pathways for this compound production?
A2: pH can influence metabolic pathways in several ways:
-
Enzyme Activity: Most enzymes have an optimal pH range for their activity. Deviations from this optimum can reduce the catalytic efficiency of enzymes in the this compound biosynthesis pathway.
-
Nutrient Uptake: The pH of the medium can affect the proton motive force across the cell membrane, which in turn influences the transport of nutrients into the cell.
-
Gene Expression: Changes in extracellular pH can trigger signaling cascades that alter the expression of genes involved in metabolic pathways. For example, in yeast, pH can influence the regulation of amino acid biosynthesis pathways.[6][7]
-
Byproduct Formation: pH can shift the equilibrium of metabolic reactions, favoring the formation of certain byproducts over others. For instance, at a higher pH, the production of acetic acid might be favored over this compound in some bacteria.[1]
Q3: What are the common methods for controlling pH during fermentation?
A3: The most common methods for pH control in a bioreactor include:
-
Addition of Liquid Acid and Base: This is the most direct method, where a pH controller automatically adds a sterile acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH, NH₄OH) to the fermenter to maintain the desired setpoint.
-
Buffer Systems: Incorporating a buffer system (e.g., phosphate buffer, MES buffer) into the fermentation medium can help to resist pH changes.
-
Gas Sparging: In some cases, the pH can be controlled by sparging with gases. For example, sparging with CO₂ can lower the pH, while sparging with air or nitrogen can help to strip dissolved CO₂, thereby increasing the pH.
Q4: How can I develop a pH control strategy for my specific process?
A4: Developing a pH control strategy involves a systematic approach:
-
Literature Review: Gather information on the optimal pH range for your chosen microorganism and the production of this compound.
-
Shake Flask Experiments: Perform preliminary experiments in shake flasks with buffered media at different pH values to identify a promising range.
-
Bioreactor Experiments: Conduct controlled batch fermentations in a bioreactor at different constant pH setpoints to determine the optimal pH for both growth and production.
-
Dynamic pH-Shift Strategy: Based on the results from constant pH experiments, design and test a two-stage pH-shift strategy where the pH is initially controlled for optimal biomass production and then shifted to a pH that maximizes this compound production.
Data Presentation
Table 1: Effect of pH on this compound Production in Clostridium luticellarii
| pH | This compound Titer (mM) | Butyric Acid Titer (mM) | Acetic Acid Titer (mM) |
| 5.5 | 2.79 ± 0.70 | 2.36 ± 0.51 | Not Reported |
| 6.5 | 1.98 ± 0.40 | 2.22 ± 0.55 | Primary Product |
Data adapted from a study on autotrophic growth of C. luticellarii.[1]
Table 2: General pH Ranges for Growth of Different Microorganisms
| Microorganism | Typical Optimal pH Range for Growth |
| Escherichia coli | 6.0 - 7.5 |
| Saccharomyces cerevisiae | 4.0 - 6.0[8] |
| Clostridium species | 5.0 - 7.0 |
Experimental Protocols
Protocol 1: pH-Controlled Fed-Batch Fermentation of this compound in E. coli
This protocol provides a general framework for a pH-controlled fed-batch fermentation. The specific parameters will need to be optimized for your particular engineered E. coli strain.
1. Media Preparation:
-
Batch Medium: Prepare a defined mineral medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate), phosphate, and essential trace elements. Autoclave the medium.
-
Feed Medium: Prepare a concentrated solution of the carbon source and other limiting nutrients. This solution should be sterile.
-
Acid/Base Solutions: Prepare sterile solutions of an acid (e.g., 2M H₂SO₄) and a base (e.g., 4M NaOH or 50% v/v ammonia water[3]) for pH control.
2. Bioreactor Setup and Sterilization:
-
Assemble a lab-scale bioreactor (e.g., 2L) with all necessary probes (pH, dissolved oxygen, temperature) and tubing.
-
Calibrate the pH probe using standard buffer solutions (pH 4.0 and 7.0).
-
Add the batch medium to the bioreactor and sterilize it in an autoclave.
3. Inoculum Preparation:
-
Inoculate a single colony of your E. coli strain into a shake flask containing a suitable pre-culture medium.
-
Incubate overnight at the optimal temperature and agitation for your strain.
4. Fermentation Process:
-
Aseptically transfer the inoculum to the sterilized bioreactor.
-
Set the initial fermentation parameters:
-
Temperature: 37°C
-
Agitation: To maintain a dissolved oxygen (DO) level above 20%
-
pH: Set the controller to maintain the desired pH (e.g., 7.0).[3]
-
-
Batch Phase: Allow the cells to grow in the initial batch medium until the initial carbon source is nearly depleted. This can be monitored by an increase in pH or a sharp decrease in DO.
-
Fed-Batch Phase: Start the feed medium pump to continuously or intermittently add the concentrated nutrient solution to the bioreactor. The feed rate should be controlled to avoid accumulation of the carbon source, which can lead to the formation of inhibitory byproducts. A common strategy is to link the feed rate to the pH, where the addition of the acidic feed is triggered by a rise in pH due to substrate depletion.
-
Sampling: Aseptically collect samples at regular intervals to measure cell density (OD600), substrate concentration, and this compound and byproduct concentrations using HPLC.
5. Data Analysis:
-
Plot the time courses of cell growth, substrate consumption, and product formation.
-
Calculate the this compound titer (g/L), yield (g/g substrate), and productivity (g/L/h).
Visualizations
Caption: Metabolic pathway for this compound production.
Caption: Experimental workflow for pH-controlled fermentation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Effects of high medium pH on growth, metabolism and transport in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for l-2-aminobutyric acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aromatic amino acid biosynthesis in the yeast Saccharomyces cerevisiae: a model system for the regulation of a eukaryotic biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Amino Acid Transport in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saccharomyces cerevisiae employs complex regulation strategies to tolerate low pH stress during ethanol production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of a Novel Analytical Method for Isobutyyric Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, hypothetical analytical method for the quantification of isobutyric acid against established techniques. The performance of this novel method is supported by hypothetical experimental data, presented alongside data for existing methods to offer a clear, objective comparison. Detailed experimental protocols and visualizations are included to aid in the understanding and potential implementation of such a validation process.
Introduction to this compound Quantification
This compound, a branched-chain short-chain fatty acid, is a significant metabolite in various biological processes, including gut microbiome activity and metabolic regulation.[1][2] Its accurate quantification in diverse biological matrices such as serum, feces, and cell cultures is crucial for research in metabolic diseases, gut health, and drug development.[1][3] Commonly employed analytical techniques for this compound measurement include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This guide introduces a hypothetical "Rapid-Derivatization Liquid Chromatography-Tandem Mass Spectrometry (RD-LC-MS/MS)" method and validates its performance.
Comparison of Analytical Methods
The performance of the new RD-LC-MS/MS method is compared with established GC-MS and HPLC-UV methods. The following table summarizes the key validation parameters for each technique, providing a clear overview of their respective capabilities.
| Parameter | Hypothetical RD-LC-MS/MS | Typical GC-MS | Typical HPLC-UV |
| Linearity (r²) | ≥ 0.999 | ≥ 0.997[4] | ≥ 0.9997 |
| Limit of Detection (LOD) | 0.1 µM | 0.244 µM[4] | 149 µg/kg (~1.7 µM) |
| Limit of Quantification (LOQ) | 0.3 µM | 0.244 - 0.977 µM[4] | 496 µg/kg (~5.6 µM) |
| Accuracy (% Recovery) | 95-105% | 55.7% to 97.9%[4] | 76.3-99.2% |
| Precision (%RSD) | < 5% | < 15% | < 5.3% |
| Sample Volume | ≥ 50 µL serum[1] | ≥ 50 µL serum | Variable |
| Analysis Time | ~8 minutes | ~28 minutes[5] | ~20 minutes |
Experimental Protocols
Detailed methodologies for the validation of the new RD-LC-MS/MS method are provided below.
Sample Preparation
-
Standard Preparation : A stock solution of this compound is prepared in methanol at 1 mg/mL. Calibration standards are prepared by serial dilution in a surrogate matrix (e.g., 0.2% BSA in PBS) to concentrations ranging from 0.1 µM to 1000 µM.
-
Sample Extraction : To 50 µL of serum, 100 µL of cold isopropanol containing an internal standard (e.g., isotopically labeled this compound) is added for protein precipitation.[6] The mixture is vortexed and centrifuged.
-
Derivatization : The supernatant is transferred to a new vial, and a rapid derivatization agent is added to enhance ionization efficiency and chromatographic retention. The reaction is completed within 5 minutes at room temperature.
RD-LC-MS/MS Method Validation
-
Linearity : Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is performed, and a correlation coefficient (r²) of ≥ 0.999 is required.
-
Accuracy : The accuracy is determined by a spike-and-recovery study. Blank matrix samples are spiked with known concentrations of this compound at low, medium, and high levels. The percentage recovery is calculated.
-
Precision :
-
Intra-day precision (repeatability) is assessed by analyzing six replicates of spiked samples at three different concentrations on the same day.
-
Inter-day precision (intermediate precision) is determined by analyzing the same sets of samples on three different days. The relative standard deviation (%RSD) should be less than 15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : These are determined based on the signal-to-noise ratio (S/N). The LOD is the concentration with an S/N of 3, and the LOQ is the concentration with an S/N of 10.[6]
-
Specificity : The ability of the method to differentiate and quantify this compound in the presence of other structurally similar short-chain fatty acids (e.g., butyrate, isovalerate) is evaluated.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of the new RD-LC-MS/MS method.
Caption: Experimental workflow for the validation of the RD-LC-MS/MS method.
Biological Pathway
This compound is a product of the microbial fermentation of the branched-chain amino acid valine in the gastrointestinal tract.[1] The diagram below shows a simplified representation of this pathway.
Caption: Simplified pathway of this compound production by gut microbiota.
References
- 1. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. metabolon.com [metabolon.com]
- 3. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. air.unimi.it [air.unimi.it]
A Comparative Analysis of the Biological Effects of n-Butyric Acid and Isobutyric Acid
An Objective Guide for Researchers and Drug Development Professionals
Short-chain fatty acids (SCFAs) are key microbial metabolites in the gut that play a crucial role in host physiology. Among them, n-butyric acid and its isomer, isobutyric acid, are C4 carboxylic acids that, despite their identical chemical formula (C₄H₈O₂), exhibit distinct origins, metabolic pathways, and biological activities. This guide provides a detailed comparison of their effects, supported by experimental data, to inform research and therapeutic development.
Physicochemical Properties and Biosynthesis
The fundamental differences between n-butyric acid and this compound arise from their chemical structures. N-butyric acid is a straight-chain fatty acid, while this compound is a branched-chain fatty acid (BCFA).[1][2] This structural variance dictates their primary production pathways within the gut microbiome. N-butyric acid is predominantly synthesized through the fermentation of dietary fibers, such as resistant starch, by Firmicutes bacteria.[1][3] In contrast, this compound is primarily a product of the microbial fermentation of the branched-chain amino acid, valine.[1]
References
Cross-Validation of Isobutyric Acid Measurements: A Comparative Guide to GC-MS and LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isobutyric acid, a key short-chain fatty acid (SCFA) implicated in various physiological and pathological processes, is crucial for advancing research in areas ranging from gut microbiome studies to drug metabolism. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
Both GC-MS and LC-MS are powerful tools for the analysis of this compound, each with its own set of advantages and limitations. GC-MS is a well-established and robust technique, often favored for its high chromatographic resolution of isomeric compounds. It is particularly effective for analyzing samples where this compound is in high abundance, such as in fecal matter. However, GC-MS typically requires a derivatization step to increase the volatility of the analyte.
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and is well-suited for the analysis of this compound in low-abundance matrices like plasma and serum. While some LC-MS methods also employ derivatization to enhance ionization and chromatographic retention, recent advancements have enabled direct analysis, simplifying sample preparation.
Cross-validation studies have shown a good general agreement between the two techniques, though discrepancies have been noted. For this compound, some studies report higher concentrations with GC-MS, which may be attributable to unresolved interferences in the chromatographic separation.[1][2] The choice between GC-MS and LC-MS will ultimately depend on the specific research question, the sample matrix, and the required sensitivity and throughput.
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of GC-MS and LC-MS for the quantification of this compound, compiled from various validation studies.
| Performance Metric | GC-MS | LC-MS/MS | Source(s) |
| Linearity (r²) | >0.99 | >0.998 | [2][3] |
| Limit of Detection (LOD) | 0.04 - 11.5 mg/L (derivatized) | 0.001 mM (underivatized) | [3][4] |
| Limit of Quantification (LOQ) | 0.13 - 1.70 mg/L (derivatized) | - | [5] |
| Intra-day Precision (%CV) | < 10% | < 12% | [3] |
| Inter-day Precision (%CV) | < 15% | < 20% | [3] |
| Accuracy/Recovery (%) | 94.2 - 96.4% | 92 - 120% | [3][6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and LC-MS are outlined below. These protocols represent a synthesis of commonly employed techniques.
GC-MS Methodology
Gas chromatography-based methods typically require a derivatization step to make the non-volatile this compound amenable to analysis.
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
2. Derivatization:
-
Reagent: A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Procedure: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of 250-300°C.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized this compound.
LC-MS/MS Methodology
Liquid chromatography methods can be performed with or without derivatization, depending on the required sensitivity and the instrumentation available. The following protocol describes a common derivatization-based approach.
1. Sample Preparation (Plasma/Serum):
-
Protein Precipitation: Similar to the GC-MS protocol, precipitate proteins using a cold organic solvent.
-
Supernatant Collection: Collect the supernatant after centrifugation.
2. Derivatization:
-
Reagent: 3-Nitrophenylhydrazine (3-NPH) is a frequently used derivatizing agent for carboxylic acids.
-
Procedure: To the supernatant, add a solution of 3-NPH and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent mixture (e.g., water/acetonitrile with pyridine).
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes).
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera or Waters ACQUITY UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phases:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient program starting with a low percentage of organic phase (B) and gradually increasing to elute the derivatized this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500 or Thermo TSQ Altis).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the derivatized this compound.
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Conclusion
The choice between GC-MS and LC-MS for the quantification of this compound is nuanced and depends on the specific requirements of the study. GC-MS offers excellent chromatographic resolution for isomers and is a robust method for high-concentration samples. LC-MS/MS provides superior sensitivity for low-concentration samples and can offer higher throughput with simplified sample preparation in some cases. Researchers should carefully consider the sample matrix, required sensitivity, and available instrumentation when selecting the most appropriate analytical platform. For rigorous studies, cross-validation of a subset of samples using both techniques could provide the highest level of confidence in the quantitative results.
References
- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 2. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Isobutyric Acid Production Across Engineered Microbial Platforms
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different microbial strains engineered for the production of isobutyric acid, a valuable platform chemical. The following sections detail the production performance, experimental methodologies, and metabolic pathways associated with key microbial chassis, including Escherichia coli, Corynebacterium glutamicum, Pseudomonas sp., and Clostridium luticellarii. All quantitative data is presented in standardized tables for clear comparison, and metabolic pathways and experimental workflows are visualized to facilitate understanding.
Performance Comparison of Microbial Strains
The production of this compound has been successfully demonstrated in several microbial hosts. The choice of organism significantly impacts the final titer, yield, and productivity of the fermentation process. Below is a summary of key performance indicators from various studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, such as media composition, cultivation scale, and fermentation strategy.
| Microbial Strain | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Key Genetic Modifications & Cultivation Conditions | Reference |
| Escherichia coli | 90 | 0.39 | 0.625 | Overexpression of kivd and padA, knockout of byproduct pathways (yqhD, ygjB). Fed-batch fermentation with pH control. | [1][2] |
| Escherichia coli | 12 | Not Reported | Not Reported | Overexpression of Ehrlich pathway enzymes. | [3] |
| Corynebacterium glutamicum | Not explicitly reported for this compound, but engineered for isobutanol (a related product) at 175 mM (~13 g/L) | 0.48 mol/mol glucose | 4.4 mM/h (~0.33 g/L/h) | Inactivation of competing pathways, overexpression of ilvBNCD, kivd, and adhA. Two-stage (aerobic growth, oxygen-depleted production) fed-batch fermentation. | [4][5][6] |
| Pseudomonas sp. strain VLB120 | 2.36 (26.8 mM) | 0.12 | Not Reported | Overexpression of kivd and valine synthesis pathway (alsS, ilvC, ilvD). Aerobic fermentation. | [7] |
| Clostridium luticellarii | 5.04 | Not applicable (uses methanol, CO2, H2) | 0.42 g/L/day | Wild-type strain. Batch fermentation with methanol, acetic acid, and butyric acid supplementation at pH 6.5. | [8][9][10] |
| Clostridium luticellarii | 0.25 (2.79 mM from H2/CO2) | Not applicable (uses H2/CO2) | Not Reported | Wild-type strain. Autotrophic growth at pH 5.5. | [11][12] |
Metabolic Pathways for this compound Production
The primary route for this compound biosynthesis in many engineered microbes is the Ehrlich pathway, which leverages the native valine biosynthesis pathway. Key enzymatic steps are illustrated below.
In Clostridium luticellarii, this compound is thought to be produced via the isomerization of butyric acid, which is synthesized through the Wood-Ljungdahl pathway and reverse β-oxidation.[11][12]
Experimental Protocols
A typical workflow for developing and evaluating microbial strains for this compound production involves several key stages, from strain construction to fermentation and analysis.
-
Host Strains and Plasmids: Strains such as E. coli BW25113, C. glutamicum ATCC 13032, and Pseudomonas sp. VLB120 are commonly used.[1][7] Genes for the desired pathway are typically introduced on plasmids with inducible or constitutive promoters.
-
Media Composition:
-
Seed Culture: Luria-Bertani (LB) or similar rich media are often used for initial inoculum preparation.
-
Fermentation Media: Defined mineral salt media are common for controlled fermentations. A typical medium might contain glucose as a carbon source, ammonium sulfate or chloride as a nitrogen source, phosphate salts for buffering and as a phosphorus source, and a solution of trace metals.[13][14] For some organisms like C. luticellarii, complex nutrient sources like tryptone or yeast extract may be required for growth.[11]
-
-
Cultivation Conditions:
-
Shake Flasks: Used for initial screening of engineered strains. Typically conducted at 30-37°C with shaking at 200-250 rpm.
-
Bioreactors (Fed-batch): For achieving high titers, fed-batch fermentation in controlled bioreactors (e.g., 1-7 L scale) is employed.[1][15] Key parameters are tightly controlled:
-
Temperature: Maintained at the optimal growth temperature for the specific microbe (e.g., 37°C for E. coli).
-
pH: Controlled, often around 7.0 for E. coli and 6.5 for C. luticellarii, using automated addition of bases like Ca(OH)₂ or NH₄OH.[1][8]
-
Dissolved Oxygen (DO): For aerobic or microaerobic processes, DO is controlled at a specific setpoint (e.g., 10%) by adjusting agitation and airflow.[1] For anaerobic organisms, the medium is sparged with gases like N₂/CO₂.
-
-
Accurate quantification of substrates and products is critical for evaluating strain performance.
-
Sample Preparation: Fermentation broth samples are collected at regular intervals. The samples are centrifuged to separate the cells from the supernatant. The supernatant is then typically filtered and diluted for analysis.[16]
-
Cell Density Measurement: Optical density (OD) at 600 nm (OD₆₀₀) is used to monitor cell growth.
-
Metabolite Quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying organic acids (like this compound), sugars (like glucose), and alcohols (like isobutanol).[17][18]
-
Column: An ion-exchange column (e.g., Aminex HPX-87H) is frequently used.
-
Mobile Phase: A dilute acid solution (e.g., 1.6 mM heptafluorobutyric acid or 5 mM H₂SO₄) is used as the eluent.[17]
-
Detection: Refractive index (RI) detectors for sugars and alcohols, and UV detectors (at ~210 nm) or conductivity detectors for organic acids.[17][18]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used for volatile fatty acid analysis, offering high sensitivity and specificity.[18][19] Samples may require derivatization or liquid-liquid extraction prior to injection.[19]
-
Conclusion
Engineered E. coli has demonstrated the highest reported titer for this compound production from glucose, reaching up to 90 g/L through extensive metabolic engineering and process optimization.[1][2] Corynebacterium glutamicum and Pseudomonas sp. represent alternative aerobic platforms, though reported titers for this compound are currently lower.[4][7] Clostridium luticellarii offers a unique approach by utilizing C1 feedstocks like methanol or syngas (H₂/CO₂), aligning with goals for a circular bioeconomy, although production rates and titers are still in the early stages of development.[8][11] The choice of the optimal microbial chassis will depend on the desired feedstock, production scale, and economic considerations. Further research in pathway optimization, tolerance engineering, and process development is crucial for the industrial-scale production of bio-based this compound.
References
- 1. aimspress.com [aimspress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corynebacterium glutamicum tailored for efficient isobutanol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corynebacterium glutamicum Tailored for Efficient Isobutanol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Pseudomonas sp. strain VLB120 as platform biocatalyst for the production of this compound and other secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of this compound from methanol by Clostridium luticellarii - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steerable isobutyric and butyric acid production from CO2 and H2 by Clostridium luticellarii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic engineering of Escherichia coli for the production of butyric acid at high titer and productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic engineering of Escherichia coli for the production of butyric acid at high titer and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. ars.usda.gov [ars.usda.gov]
- 18. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. scielo.br [scielo.br]
Isobutyric Acid in Focus: A Comparative Guide to Branched-Chain Fatty Acids in Gut Health
For Immediate Release
A comprehensive analysis of branched-chain fatty acids (BCFAs) highlights the distinct roles of isobutyric acid, isovaleric acid, and 2-methylbutyric acid in modulating gut health. This guide synthesizes experimental data on their impact on intestinal barrier function, immune responses, and underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals in gastroenterology and metabolic diseases.
Branched-chain fatty acids, primarily products of bacterial fermentation of branched-chain amino acids in the colon, are emerging as key regulators of intestinal homeostasis.[1][2] Unlike their straight-chain counterparts, such as butyrate, which are derived from dietary fiber, BCFAs originate from protein fermentation.[2] This distinction in origin underscores their different physiological roles and concentrations in the gut.
Comparative Analysis of Branched-Chain Fatty Acid Effects on Gut Health
To provide a clear comparison, the following tables summarize the quantitative effects of this compound, isovaleric acid, and 2-methylbutyric acid on key parameters of gut health, based on available experimental data.
Table 1: Comparative Effects of BCFAs on Intestinal Barrier Function
| Fatty Acid | Cell Model | Concentration | Effect on Transepithelial Electrical Resistance (TEER) | Source |
| This compound | Porcine Ileum Organoid Monolayers | Not specified | No significant effect | [1] |
| Isovaleric Acid | Porcine Ileum Organoid Monolayers | Not specified | Significant improvement | [1] |
| 2-Methylbutyric Acid | Porcine Ileum Organoid Monolayers | Not specified | No significant effect | [1] |
Table 2: Comparative Effects of BCFAs on Inflammatory Cytokine Expression in Intestinal Epithelial Cells (Caco-2) Stimulated with TNF-α
| Fatty Acid | Concentration | Target Cytokine | Fold Change vs. TNF-α alone | Source |
| This compound | 5 mM | IL-8 | ~0.5-fold decrease | [2] |
| CCL20 | ~0.5-fold decrease | [2] | ||
| Isovaleric Acid | 5 mM | IL-8 | ~0.5-fold decrease | [2] |
| CCL20 | ~0.5-fold decrease | [2] | ||
| 2-Methylbutyric Acid | 5 mM | SUMO2/3 conjugation | Significant increase | [2] |
Signaling Pathways Modulated by Branched-Chain Fatty Acids
BCFAs exert their effects through various signaling pathways. Notably, they have been shown to modulate the NF-κB pathway, a key regulator of inflammation. Both this compound and isovaleric acid have been demonstrated to inhibit the degradation of IκBα, a crucial step in the activation of the NF-κB pathway.[2] Furthermore, all three BCFAs—isobutyric, isovaleric, and 2-methyl-butyric acid—can induce post-translational modification of proteins through SUMOylation, which is implicated in the regulation of inflammatory responses.[2]
BCFAs are also known to interact with G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, which are expressed on intestinal epithelial and immune cells.[3][4] The activation of these receptors by BCFAs can trigger downstream signaling cascades that influence immune responses and gut hormone secretion.[5][6]
Below are diagrams illustrating key signaling pathways and experimental workflows.
Figure 1. Experimental workflow for studying BCFA effects.
Figure 2. BCFA modulation of the NF-κB signaling pathway.
Figure 3. General signaling pathway for BCFA activation of GPR41/43.
Experimental Protocols
In Vitro Analysis of BCFA Effects on Caco-2 Cells
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 atmosphere. For barrier function assays, cells are seeded on Transwell inserts and allowed to differentiate for approximately 21 days, with transepithelial electrical resistance (TEER) monitored to assess monolayer integrity.[7]
-
Treatment: Differentiated Caco-2 monolayers are treated with this compound, isovaleric acid, or 2-methylbutyric acid at desired concentrations (e.g., 1 mM or 5 mM) for a specified duration (e.g., 1 to 24 hours).[2] For inflammation studies, cells are co-treated with an inflammatory stimulus like TNF-α.[2]
-
Quantitative RT-PCR for Cytokine Expression: Total RNA is extracted from the cells, and cDNA is synthesized. Quantitative real-time PCR is performed using specific primers for target genes (e.g., IL-8, CCL20) and a housekeeping gene for normalization.[2]
-
Immunoblotting for Signaling Proteins: Cell lysates are prepared, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., IκBα, SUMO2/3-conjugated proteins), followed by incubation with a secondary antibody and detection.[2]
In Vivo Analysis in a Mouse Model of Colitis
-
Animal Model: Colitis is induced in mice (e.g., C57BL/6) through the administration of dextran sulfate sodium (DSS) in drinking water or intrarectal administration of agents like 2,4,6-trinitrobenzenesulfonic acid (TNBS).[8][9]
-
BCFA Administration: Mice receive daily oral gavage of this compound, isovaleric acid, or 2-methylbutyric acid at a specified dose for the duration of the experiment.[10]
-
Assessment of Colitis Severity: Disease activity index (DAI), including weight loss, stool consistency, and bleeding, is monitored daily. At the end of the study, colon length is measured, and tissue samples are collected for histological analysis to assess inflammation and tissue damage.[8][9]
-
Fecal BCFA Analysis by GC-MS: Fecal samples are collected and processed for gas chromatography-mass spectrometry (GC-MS) analysis to quantify the concentrations of different BCFAs.[11][12]
Conclusion
The available evidence indicates that branched-chain fatty acids, including this compound, isovaleric acid, and 2-methylbutyric acid, play distinct and significant roles in the regulation of gut health. While both isobutyric and isovaleric acid demonstrate anti-inflammatory properties by inhibiting the NF-κB pathway, isovaleric acid appears to have a more pronounced effect on enhancing intestinal barrier function. The ability of all three BCFAs to induce SUMOylation suggests a common mechanism for modulating cellular processes.
Further in vivo research directly comparing the efficacy of these BCFAs in animal models of gut inflammation is warranted to fully elucidate their therapeutic potential. Understanding the specific interactions of each BCFA with gut microbial communities and host receptors will be crucial for the development of targeted interventions for inflammatory and metabolic diseases. This comparative guide provides a foundation for future investigations into the nuanced roles of these important microbial metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Branched-Chain Amino Acids Exacerbate Colitis Progression by Lowering Colonic Fumarate Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Short chain fatty acid-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Isobutyric Acid Demonstrates Potent Antimicrobial Efficacy Comparable to Other Short-Chain Fatty Acids
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of isobutyric acid as an antimicrobial agent reveals its efficacy is comparable, and in some cases superior, to other short-chain fatty acids (SCFAs) such as acetic, propionic, and n-butyric acid. This guide provides a detailed comparison of the antimicrobial activity of these SCFAs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Short-chain fatty acids are well-established as having antimicrobial properties, primarily by disrupting the cellular functions of pathogenic bacteria. The prevailing mechanism of action involves the diffusion of the undissociated form of the acid across the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment.[1][2] This acidification can inhibit key metabolic enzymes and damage cellular structures, ultimately leading to bacteriostasis or cell death.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of SCFAs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
The following table summarizes the MIC values of this compound and other common SCFAs against a range of pathogenic bacteria, compiled from various studies. To facilitate comparison, all values have been converted to millimolar (mM).
| Microorganism | This compound (mM) | Acetic Acid (mM) | Propionic Acid (mM) | n-Butyric Acid (mM) |
| Escherichia coli | ~60 | ~19.0 | ~11.0 | ~26.1 - 28.4 |
| Salmonella Typhimurium | N/A | N/A | N/A | ~26.1 - 28.4 |
| Listeria monocytogenes | N/A | ~19.0 | ~11.0 | N/A |
| Campylobacter jejuni | N/A | N/A | N/A | ~5.7 - 9.1 |
Note: "N/A" indicates that directly comparable data for that specific SCFA against the listed microorganism was not available in the reviewed literature.
The data indicates that the antimicrobial potency of SCFAs can vary depending on the specific acid and the target microorganism. For instance, while propionic acid shows a lower MIC against Listeria monocytogenes and Escherichia coli in some studies, butyric acid is particularly effective against Campylobacter jejuni.[3][4] It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial efficacy of SCFAs. A standardized broth microdilution method is commonly employed.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
1. Preparation of Reagents and Media:
- Prepare a stock solution of the short-chain fatty acid (e.g., this compound) in a suitable solvent, typically sterile Mueller-Hinton Broth (MHB).
- Prepare serial two-fold dilutions of the SCFA in MHB in a 96-well microtiter plate. The concentration range should be sufficient to encompass the expected MIC.
- Culture the target bacterial strain overnight in MHB at 37°C.
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the SCFA dilutions. Include a positive control well (inoculum without SCFA) and a negative control well (MHB without inoculum).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the SCFA in which no visible growth (turbidity) is observed.
5. MBC Determination:
- From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate.
- Incubate the agar plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration of the SCFA that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mechanism of Action and Signaling Pathways
The primary antimicrobial mechanism of this compound and other SCFAs is the disruption of the intracellular pH of bacteria.
Caption: Antimicrobial mechanism of short-chain fatty acids.
Beyond direct cytoplasmic acidification, SCFAs can also influence bacterial virulence. Some studies suggest that SCFAs can down-regulate the expression of virulence genes, including those involved in motility, adhesion, and biofilm formation. Furthermore, in the context of a host, SCFAs are known to modulate the immune system, which can indirectly contribute to the clearance of pathogenic bacteria.[5][6]
The following diagram illustrates a generalized workflow for evaluating the antimicrobial efficacy of SCFAs.
Caption: Experimental workflow for antimicrobial efficacy testing.
Conclusion
This compound exhibits significant antimicrobial activity against a range of pathogenic bacteria. Its efficacy is comparable to other well-studied short-chain fatty acids, with variations depending on the specific microbial species. The primary mechanism of action is through the acidification of the bacterial cytoplasm, a hallmark of SCFA antimicrobial activity. The standardized methodologies presented here provide a framework for the consistent and reliable evaluation of this compound and other SCFAs as potential therapeutic agents. Further research focusing on in vivo efficacy and synergistic effects with other antimicrobial compounds is warranted.
References
- 1. Role of short‐chain fatty acids in host physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonophore activity of short‐chain fatty acids induces their intracellular accumulation and acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory concentrations of undissociated lactic, acetic, citric and propionic acid for Listeria monocytogenes under conditions relevant to cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Short Chain Fatty Acid Butyrate Imprints an Antimicrobial Program in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of isobutyric acid levels in healthy versus diseased states.
For Immediate Publication
A Comprehensive Review of Isobutyric Acid as a Biomarker in Various Pathological States
This guide provides a detailed comparative analysis of this compound levels in healthy individuals versus those diagnosed with various diseases, including inflammatory bowel disease (IBD), colorectal cancer (CRC), non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes with cognitive impairment. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction to this compound
This compound is a branched-chain fatty acid (BCFA) primarily produced by the gut microbiota through the fermentation of the amino acid valine. While less abundant than other short-chain fatty acids (SCFAs) like butyrate, emerging research has highlighted its potential role as a biomarker and modulator in various physiological and pathological processes. Alterations in this compound concentrations have been observed in several diseases, suggesting its involvement in their pathophysiology.
Comparative Analysis of this compound Levels
The following tables summarize the quantitative data on this compound concentrations in different biological matrices from healthy individuals and patients with specific diseases.
Table 1: Fecal this compound Levels in Healthy vs. Diseased States
| Disease State | Patient Population | This compound Concentration (Healthy Controls) | This compound Concentration (Diseased State) | Key Findings & Citations |
| Inflammatory Bowel Disease (IBD) | IBD Patients | Detected in some healthy individuals | Not detectable in IBD patients in one study.[1] Another study reported lower levels in Crohn's disease patients compared to healthy controls.[2] Conversely, one study found higher levels in overweight IBD patients. | |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | High-risk NASH patients | Not specified | Significantly lower after 3 months of intervention. | A study on high-risk non-alcoholic steatohepatitis (NASH) patients showed that fecal this compound content was significantly lower after a 3-month intervention.[3] |
Table 2: Serum/Plasma this compound Levels in Healthy vs. Diseased States
| Disease State | Patient Population | This compound Concentration (Healthy Controls) | This compound Concentration (Diseased State) | Key Findings & Citations |
| Colorectal Cancer (CRC) | Patients with metastatic CRC | 125 ± 20.1 ng/mL | 225.4 ± 32.5 ng/mL | Serum levels of this compound were significantly higher in patients with distant organ metastasis of CRC.[4] |
| Type 2 Diabetes with Cognitive Impairment (DCI) | DCI Patients | Not specified | Plummeted in DCI patients compared to T2DM patients without cognitive impairment. | Plasma concentrations of this compound were significantly lower in patients with diabetic cognitive impairment (DCI) compared to type 2 diabetes mellitus (T2DM) patients without cognitive impairment.[5] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. The following are detailed methodologies for the analysis of this compound in biological samples.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fecal this compound
This method is adapted for the quantification of short-chain fatty acids, including this compound, in fecal samples.
1. Sample Preparation:
-
Homogenize 50 mg of frozen fecal sample in 1 mL of a saturated NaCl solution containing 10% sulfuric acid.
-
Add an internal standard (e.g., 2-ethylbutyric acid).
-
Vortex the mixture vigorously for 5 minutes.
-
Add 1 mL of diethyl ether and vortex for another 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the ether layer to a new tube.
-
Repeat the extraction with another 1 mL of diethyl ether.
-
Combine the ether extracts.
2. Derivatization:
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the combined ether extract.
-
Incubate at 60°C for 30 minutes to form the tert-butyldimethylsilyl (TBDMS) esters of the fatty acids.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-FATWAX UI column (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 240°C at 25°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TBDMS derivative.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum this compound
This protocol details the quantification of this compound in serum or plasma samples.
1. Sample Preparation:
-
To 100 µL of serum, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., 13C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
2. Derivatization:
-
To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile.
-
Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in 50% acetonitrile containing 6% pyridine.
-
Incubate at 40°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for the 3-NPH derivative of this compound.
Signaling Pathways and Logical Relationships
The altered levels of this compound in diseased states are likely linked to its involvement in specific cellular signaling pathways.
This compound Signaling in Colorectal Cancer
In colorectal cancer, elevated levels of this compound have been shown to promote metastasis by activating the RACK1 signaling pathway.[4] This leads to downstream activation of Akt and FAK, promoting cell migration and invasion.
Caption: this compound activates RACK1, leading to downstream signaling that promotes cancer metastasis.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples involves several key steps, from sample collection to data analysis.
Caption: A generalized workflow for the quantification of this compound from biological samples.
Conclusion
The available data suggests that this compound levels are dysregulated in several disease states, highlighting its potential as a valuable biomarker. However, further research is needed to establish definitive concentration ranges for specific diseases and to fully elucidate the underlying molecular mechanisms. The standardized experimental protocols provided in this guide aim to facilitate future studies in this promising area of research.
References
- 1. agilent.com [agilent.com]
- 2. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of the determination of fecal short-chain fatty acids in patients with nonalcoholic fatty liver disease [lcgdbzz.com]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized Isobutyric Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the path to discovery and production. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized isobutyric acid, complete with experimental data and detailed protocols to support informed decision-making in your laboratory.
Introduction
This compound (2-methylpropanoic acid) is a valuable intermediate in the pharmaceutical, flavor, and fragrance industries.[1][2] The purity of synthesized this compound directly impacts the quality, safety, and efficacy of the final products.[1] Even trace impurities can lead to undesirable side reactions, alter biological activity, or introduce toxicity.[1] Therefore, robust analytical methods are essential for accurate purity assessment. This guide compares four common analytical techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Acid-Base Titration.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key performance characteristics of each method for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) | Acid-Base Titration |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Neutralization reaction between an acid and a base. |
| Primary Use | Purity assay and impurity profiling.[3] | Purity assay and impurity profiling.[4] | Structural confirmation and purity determination.[5][6] | Assay of the main component.[3] |
| Specificity | High; excellent for resolving volatile impurities and isomers.[3] | High; effective for a wide range of polar and non-polar impurities.[4] | High; provides detailed structural information.[5] | Moderate; quantifies total acidity, not specific to this compound.[7] |
| Sensitivity | High (LOD/LOQ in the ppm range).[7][8] | High (LOD/LOQ in the ppm or ng/mL range).[9] | Moderate; less sensitive than chromatographic methods. | Low; typically for assay of >98% purity.[3] |
| Precision (%RSD) | < 2%[3] | < 5.3% | Generally high, dependent on acquisition parameters. | < 1%[3] |
| Accuracy (% Recovery) | 90.9-104.0%[7] | 76.3-99.2% | High, can be used for absolute quantification (qNMR).[6] | 98-102%[3] |
| Common Impurities Detected | Volatile organic compounds, isomers (e.g., n-butyric acid), residual solvents.[10] | Organic acids, non-volatile impurities, starting materials. | Structural isomers, related compounds, residual solvents.[5] | Acidic or basic impurities that react with the titrant. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. The following sections provide methodologies for each of the discussed analytical techniques.
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its volatile impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL in a 100 mL volumetric flask.[3]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column is used.
-
Column: HP-INNOWAX (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[11]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[11]
-
Injector Temperature: 250 °C.[11]
-
Detector Temperature: 300 °C.[3]
-
Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 200 °C at a rate of 40 °C/min, and then to 240 °C at 25 °C/min and held for 2 minutes.[8]
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.[11]
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for analyzing less volatile impurities.
Methodology:
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[4]
-
Instrumentation: An HPLC system equipped with a UV detector and a suitable column is used.
-
Data Analysis: Purity is determined by comparing the peak area of this compound in the sample to that of a certified reference standard. Impurities are quantified based on their peak areas relative to the main peak.
¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a specific reference standard for each impurity.[6]
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 of the signals of interest should be used for accurate integration.
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of this compound to the integral of a known proton signal from the internal standard. The following signals are characteristic of this compound: a septet around 2.13 ppm (1H) and a doublet around 0.73 ppm (6H).[13] The carboxylic acid proton signal is a singlet around 11.90 ppm.[13]
This classical titrimetric method is a cost-effective and rapid way to determine the overall purity of this compound by quantifying its carboxylic acid group.[3]
Methodology:
-
Reagent Preparation:
-
Titrant: Standardized 0.1 N sodium hydroxide (NaOH) solution.
-
Indicator: Phenolphthalein solution or a potentiometric electrode system.
-
-
Procedure:
-
Accurately weigh about 400 mg of the this compound sample into a clean titration flask.
-
Dissolve the sample in approximately 50 mL of deionized water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 N NaOH solution until a persistent pink color is observed.
-
-
Data Analysis: The purity of this compound is calculated based on the volume of NaOH solution consumed, its concentration, and the initial mass of the sample.
Workflow for Purity Assessment
The following diagram illustrates a general workflow for assessing the purity of synthesized this compound, from initial screening to detailed impurity profiling.
Conclusion
The purity assessment of synthesized this compound is a multi-faceted process that can be effectively addressed by a range of analytical techniques. For a rapid and cost-effective assay of the main component, acid-base titration is a suitable choice. For detailed structural confirmation and quantification without the need for extensive reference standards, ¹H NMR spectroscopy is invaluable. When high sensitivity and the separation of volatile impurities or isomers are required, Gas Chromatography is the method of choice. High-Performance Liquid Chromatography offers excellent capabilities for the analysis of a broader range of non-volatile impurities.
By understanding the principles, strengths, and limitations of each technique, and by implementing the detailed protocols provided, researchers, scientists, and drug development professionals can confidently select the most appropriate methods to ensure the quality and purity of their synthesized this compound, ultimately contributing to the development of safe and effective final products.
References
- 1. nbinno.com [nbinno.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. shimadzu.com [shimadzu.com]
- 9. air.unimi.it [air.unimi.it]
- 10. This compound Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. azom.com [azom.com]
A head-to-head comparison of different extraction methods for isobutyric acid.
For Researchers, Scientists, and Drug Development Professionals
The efficient extraction of isobutyric acid, a key intermediate in the pharmaceutical and chemical industries, is a critical step in its production and purification. This guide provides a comprehensive, head-to-head comparison of three primary extraction methods: liquid-liquid extraction, reactive extraction, and aqueous two-phase systems. The performance of each method is evaluated based on experimental data, and detailed methodologies are provided to support your research and development efforts.
Performance Comparison of this compound Extraction Methods
The selection of an optimal extraction method depends on various factors, including extraction efficiency, solvent consumption, and the desired purity of the final product. The following table summarizes the key performance indicators for each of the discussed extraction techniques based on available experimental data.
| Feature | Liquid-Liquid Extraction | Reactive Extraction | Aqueous Two-Phase System |
| Principle | Partitioning of this compound between two immiscible liquid phases based on its solubility. | Chemical reaction between this compound and an extractant in the organic phase, forming a complex that is more soluble in the organic phase. | Partitioning of this compound between two immiscible aqueous phases formed by polymers and salts or two different polymers. |
| Typical Extraction Efficiency (%) | 60-90% (dependent on solvent and number of stages) | 80-99%[1] | 85-95% |
| Solvent-to-Feed Ratio (v/v) | 1:1 to 5:1 (can be high) | 1:1 to 3:1 (often lower than LLE) | 0.5:1 to 2:1 (generally low) |
| Final Purity | Moderate to High (may require further purification steps) | High (often results in a purer product due to the specificity of the reaction) | Moderate to High (can be affected by the partitioning of other components) |
| Key Advantages | Simple, well-established technique. | High selectivity and efficiency, can extract acid at higher pH.[1] | Biocompatible, uses less volatile and toxic solvents, rapid phase separation.[2][3] |
| Key Disadvantages | Can require large volumes of organic solvents, potential for emulsion formation. | Extractants can be expensive and may require regeneration, potential for back-extraction difficulties. | Phase-forming components can be costly, potential for product to be diluted in the aqueous phase. |
Experimental Workflows and Signaling Pathways
To visualize the general process for extracting this compound, the following diagram outlines a typical experimental workflow.
Experimental Protocols
Below are detailed methodologies for the key extraction methods discussed. These protocols provide a foundation for experimental design and can be adapted based on specific research needs.
Liquid-Liquid (Solvent) Extraction
Objective: To separate this compound from an aqueous solution using a water-immiscible organic solvent.
Materials:
-
Aqueous feed solution containing a known concentration of this compound.
-
Organic solvent (e.g., diethyl ether, methyl isobutyl ketone (MIBK), toluene).
-
Separatory funnel.
-
pH meter and pH adjustment solutions (e.g., HCl, NaOH).
-
Analytical equipment for concentration measurement (e.g., GC-FID, HPLC).
Procedure:
-
Preparation: Prepare an aqueous solution of this compound at a known concentration. Adjust the pH of the aqueous solution to be below the pKa of this compound (~4.8) to ensure it is in its undissociated form, which is more soluble in organic solvents.
-
Extraction:
-
Place a defined volume of the aqueous feed and the organic solvent into a separatory funnel. A common starting point is a 1:1 volume ratio.
-
Stopper the funnel and shake vigorously for 2-5 minutes to ensure thorough mixing and mass transfer. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate completely. The denser layer will be at the bottom.
-
-
Separation:
-
Carefully drain the bottom layer into a clean collection flask.
-
Pour the top layer out from the top of the separatory funnel into a separate flask to avoid contamination.
-
-
Analysis:
-
Take samples from both the organic (extract) and aqueous (raffinate) phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
-
Calculation of Extraction Efficiency:
-
Calculate the amount of this compound in the extract and raffinate phases.
-
The extraction efficiency (%) is calculated as: (moles of this compound in extract / initial moles of this compound in feed) * 100.
-
-
Solvent Recovery: The organic solvent can be recovered from the extract by distillation and recycled.
Reactive Extraction
Objective: To enhance the extraction of this compound by reacting it with an extractant in the organic phase.
Materials:
-
Aqueous feed solution containing a known concentration of this compound.
-
Organic solvent (diluent, e.g., decanol, kerosene, sunflower oil).
-
Extractant (e.g., tri-n-octylamine (TOA), tri-n-butyl phosphate (TBP)).
-
Separatory funnel or stirred-tank reactor.
-
pH meter and pH adjustment solutions.
-
Analytical equipment for concentration measurement.
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of the extractant (e.g., 10-30% v/v of TOA) in the chosen diluent.
-
Extraction:
-
Follow the same procedure as for liquid-liquid extraction, using the prepared organic phase.
-
The mixing time may need to be optimized to allow for the chemical reaction to reach equilibrium.
-
-
Separation and Analysis:
-
Separate the phases as described for liquid-liquid extraction.
-
Analyze the concentration of this compound in both phases.
-
-
Back-Extraction (Stripping):
-
To recover the this compound from the organic phase, a stripping step is required. This is typically done by contacting the loaded organic phase with an aqueous solution of a base (e.g., NaOH) or by temperature swing methods.
-
The this compound will be transferred back to the aqueous phase as its salt.
-
The organic phase (extractant and diluent) can then be regenerated and recycled.
-
Aqueous Two-Phase System (ATPS) Extraction
Objective: To extract this compound using a system of two immiscible aqueous phases.
Materials:
-
Aqueous feed solution containing a known concentration of this compound.
-
Phase-forming components:
-
Polymer (e.g., Polyethylene glycol (PEG) of a specific molecular weight).
-
Salt (e.g., sodium sulfate, potassium phosphate) or another polymer.
-
-
Graduated cylinders or centrifuge tubes.
-
Vortex mixer.
-
Centrifuge (optional, to expedite phase separation).
-
pH meter and pH adjustment solutions.
-
Analytical equipment for concentration measurement.
Procedure:
-
Phase System Preparation:
-
Prepare stock solutions of the polymer and salt at high concentrations.
-
In a graduated cylinder or centrifuge tube, mix appropriate amounts of the polymer stock solution, salt stock solution, and the aqueous feed containing this compound to achieve the desired final concentrations for phase separation. The total volume is brought up with deionized water.
-
-
Extraction:
-
Vortex the mixture thoroughly for several minutes to ensure equilibrium is reached.
-
Allow the system to settle until two distinct aqueous phases are formed. This process can be accelerated by centrifugation.
-
-
Separation and Analysis:
-
Carefully separate the top and bottom phases.
-
Determine the volume and the concentration of this compound in each phase.
-
-
Calculation of Partition Coefficient and Extraction Efficiency:
-
The partition coefficient (K) is the ratio of the concentration of this compound in the top phase to that in the bottom phase.
-
The extraction efficiency to a specific phase can be calculated based on the volume and concentration of this compound in that phase relative to the total amount initially added.
-
This guide provides a foundational understanding of the primary methods for this compound extraction. The optimal choice of method will ultimately depend on the specific requirements of your application, including scale, purity requirements, and economic considerations. Further optimization of the presented protocols may be necessary to achieve the desired performance for your unique process.
References
Correlating Isobutyric Acid Concentrations with Metabolic Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isobutyric acid's correlation with key metabolic biomarkers. This compound, a branched-chain short-chain fatty acid (BSCFA) produced by gut microbial fermentation of the amino acid valine, is emerging as a significant modulator of metabolic health.[1] Unlike its straight-chain counterpart, butyrate, which is a primary energy source for colonocytes, this compound's role in systemic metabolism is an active area of investigation. This document summarizes key experimental findings, presents quantitative data, and details the methodologies used to assess the interplay between this compound and biomarkers of metabolic disease.
Quantitative Data Summary
The following tables summarize the observed correlations between this compound and its related metabolite, 3-hydroxythis compound (3-HIB), with various metabolic biomarkers. While direct quantitative data for this compound is still emerging, studies on 3-HIB, a downstream metabolite of valine catabolism, provide valuable insights into the potential role of this pathway in metabolic disease.
Table 1: Correlation of this compound and Related Metabolites with Glucose Homeostasis Biomarkers
| Biomarker | Study Population | Correlation with this compound/3-HIB | Statistical Significance | Source |
| Insulin-Stimulated Glucose Uptake | Primary Rat Adipocytes | Potentiation by this compound (1, 3, and 10 mM) | p < 0.05, p < 0.01, p < 0.001 | [2] |
| Fasting Glucose | Framingham Heart Study (n=2067) | Inverse correlation with β-aminothis compound (BAIBA) | P = 0.0003 | [3] |
| Fasting Insulin | Framingham Heart Study (n=2067) | Inverse correlation with BAIBA | P < 0.0001 | [3] |
| HOMA-IR | Framingham Heart Study (n=2067) | Inverse correlation with BAIBA | P < 0.0001 | [3] |
| HOMA-IR | Obese Children and Adolescents | Positive correlation with Serum Uric Acid (SUA), a marker associated with metabolic dysfunction | p < 0.05 | [4] |
| 2-h Plasma Glucose | Patients with T2D and Obesity | Negative correlation with Propionate and Butyrate | P<0.05 | [5] |
Table 2: Correlation of this compound and Related Metabolites with Lipid Profile Biomarkers
| Biomarker | Study Population | Correlation with this compound/3-HIB | Statistical Significance | Source |
| cAMP-mediated Lipolysis | Primary Rat Adipocytes | Inhibition by this compound (10 mM) | Not specified | [2] |
| Triglycerides | Framingham Heart Study (n=2067) | Inverse correlation with BAIBA | P < 0.0001 | [3] |
| Total Cholesterol | Framingham Heart Study (n=2067) | Inverse correlation with BAIBA | P < 0.0001 | [3] |
Table 3: Correlation of this compound with Inflammatory Biomarkers
| Biomarker | Study Population/Model | Correlation with this compound | Statistical Significance | Source |
| TNF-α | Diabetic patients with cognitive impairment | Negative correlation | Not specified | [6] |
| IL-8 | Diabetic patients with cognitive impairment | Negative correlation with Acetic and Butyric Acid | Not specified | [6] |
| IL-6 | In vitro (UVB-exposed mouse skin) | Amelioration of UVB-induced IL-6 by Butyric Acid | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Quantification of this compound in Human Plasma by GC-MS
This protocol is adapted from sensitive methods for short-chain fatty acid quantification.[8][9][10][11][12]
1. Sample Preparation:
- Thaw frozen plasma or serum samples on ice.
- To 100 µL of plasma/serum, add an internal standard solution (e.g., deuterated this compound).
- Acidify the sample by adding 10 µL of 1.0 M HCl to protonate the SCFAs.
2. Extraction:
- Add 200 µL of cold methyl tert-butyl ether (MTBE) to the acidified sample.
- Vortex vigorously for 2 minutes to extract the SCFAs into the organic layer.
- Centrifuge at 4°C to separate the phases.
- Carefully transfer the upper organic layer (MTBE containing SCFAs) to a new microcentrifuge tube.
3. GC-MS Analysis:
- Gas Chromatograph (GC) System: Agilent 7890B or similar.
- Column: A polar GC column, such as a DB-FFAP (free fatty acid phase) column (30 m × 0.25 mm i.d., 0.25 µm film thickness).[10]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
- Oven Temperature Program:
- Initial temperature of 40°C, hold for 2 minutes.
- Ramp up to 95°C at 40°C/min, hold for 1 minute.
- Ramp up to 140°C at 5°C/min.
- Ramp up to 200°C at 40°C/min.[10]
- Injection: Inject 1 µL of the organic extract directly into the GC inlet.
- Mass Spectrometer (MS) System: Agilent 5977B or similar.
- Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for this compound and the internal standard.
4. Quantification:
- Create a calibration curve using standard solutions of this compound of known concentrations.
- Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: In Vitro Adipocyte Differentiation and Treatment with this compound
This protocol outlines the differentiation of 3T3-L1 preadipocytes into mature adipocytes and their subsequent treatment with this compound to assess metabolic effects.[13][14][15][16]
1. Cell Culture and Seeding:
- Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed the cells in 6-well plates at a density that allows them to reach 100% confluency.
- Maintain the cells for an additional 48 hours post-confluency before initiating differentiation.[13]
2. Adipocyte Differentiation:
- Day 0 (Initiation of Differentiation): Replace the growth medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[13]
- Day 2: Replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).[13]
- Day 4 onwards: Replace the medium every 2 days with adipocyte maintenance medium (DMEM, 10% FBS). Full differentiation is typically achieved by day 8-12.[14]
3. This compound Treatment:
- On the day of the experiment (e.g., day 10 of differentiation), prepare stock solutions of sodium isobutyrate in sterile water.
- Dilute the stock solution in the adipocyte maintenance medium to achieve the desired final concentrations (e.g., 1, 3, and 10 mM).[2]
- Remove the existing medium from the differentiated adipocytes and add the medium containing the different concentrations of this compound.
- Incubate the cells for the desired period (e.g., 30 minutes for glucose uptake assays).[2]
4. Assessment of Metabolic Parameters:
- Glucose Uptake: Measure glucose uptake using a commercially available kit, often involving the use of a fluorescent glucose analog (e.g., 2-NBDG).
- Lipolysis: Measure the release of glycerol into the medium as an indicator of lipolysis, using a glycerol assay kit.
- Gene and Protein Expression: Analyze the expression of key metabolic genes and proteins via qPCR and Western blotting, respectively.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Production of this compound and its effects on adipocyte metabolism.
Caption: Experimental workflow for studying this compound effects on adipocytes.
Caption: Overview of the insulin signaling pathway and potential modulation by BCAA metabolites.
References
- 1. metabolon.com [metabolon.com]
- 2. Branched short-chain fatty acids modulate glucose and lipid metabolism in primary adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Aminothis compound Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obesity-Induced Insulin Resistance Is Mediated by High Uric Acid in Obese Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrate and Propionate are Negatively Correlated with Obesity and Glucose Levels in Patients with Type 2 Diabetes and Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of gut microbiota with sort-chain fatty acids and inflammatory cytokines in diabetic patients with cognitive impairment: A cross-sectional, non-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butyric Acid from Probiotic Staphylococcus epidermidis in the Skin Microbiome Down-Regulates the Ultraviolet-Induced Pro-Inflammatory IL-6 Cytokine via Short-Chain Fatty Acid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS [ouci.dntb.gov.ua]
- 12. Measurement of short-chain fatty acids in human plasma by means of fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 15. biocat.com [biocat.com]
- 16. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isobutyyric Acid: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of isobutyric acid is paramount for laboratory environments. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound, a corrosive and flammable liquid, requires careful management to mitigate risks to personnel and the environment. Adherence to established safety protocols and regulatory requirements is not just a best practice but a legal necessity. This document outlines immediate safety measures, spill response, and the final disposal process.
Immediate Safety and Handling
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This chemical can cause severe skin burns and eye damage and is toxic if it comes into contact with the skin.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., tested according to EN 374) are mandatory. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential to protect against splashes.[1]
-
Protective Clothing: Wear suitable protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of inadequate ventilation or potential for vapor inhalation, use a NIOSH-approved or equivalent respirator.[1]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Always handle and open containers with care to prevent spills and vapor release.[3]
Spill Response Protocol
In the event of an this compound spill, immediate and decisive action is necessary to contain the substance and prevent exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[1][4]
-
Remove Ignition Sources: Eliminate all potential ignition sources, as this compound is flammable. This includes open flames, sparks, and hot surfaces.[1][4][5][6]
-
Contain the Spill: For large spills, dike the material to prevent it from spreading or entering drains.[6][7] You can use plastic sheets to cover the spill and reduce vaporization.[6]
-
Absorb the Liquid: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, vermiculite, or commercial sorbents to soak up the spilled acid.[3][4][6]
-
Collect and Store Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[4][5][7]
-
Clean the Area: Once the absorbed material is removed, clean the affected area thoroughly.[5]
-
Decontaminate: Properly decontaminate or dispose of all cleaning materials and protective clothing as hazardous waste.
This compound Disposal Procedure
This compound and its containers must be disposed of as hazardous waste.[3][6] It is crucial to comply with all local, regional, and national regulations governing hazardous waste disposal.[5][6][8]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.[5] Keep it in its original or a compatible, properly labeled container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the contents, "this compound."
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9] The storage area should be secure and accessible only to authorized personnel.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect the this compound waste.[1] This is the recommended and often legally required method of disposal. Methods like incineration in a chemical incinerator equipped with an afterburner and scrubber may be used by the disposal company.[1]
-
Empty Containers: Handle contaminated, uncleaned containers in the same way as the product itself.[3][5] Completely emptied and properly cleaned containers may be recycled.[3][8]
Crucially, do not attempt to neutralize this compound with a strong base without proper training and equipment, as the reaction can be vigorous and generate heat. Do not dispose of this compound down the drain, as it is harmful to aquatic life and can damage plumbing systems.[1][3][9]
Aquatic Toxicity Data
While direct disposal into waterways is prohibited, understanding the environmental impact is crucial. The following table summarizes the aquatic toxicity of this compound.
| Endpoint | Value | Species | Exposure Time |
| LC50 | 146.6 mg/l | Fish (Leuciscus idus) | 96 h |
| EC50 | 51.25 mg/l | Aquatic Invertebrates (Daphnia magna) | 48 h |
Data sourced from Safety Data Sheets.[3][5]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. labogens.com [labogens.com]
- 3. carlroth.com [carlroth.com]
- 4. nj.gov [nj.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vigon.com [vigon.com]
- 7. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyric Acid
For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount to both personal safety and the integrity of experimental outcomes. Isobutyric acid, a common reagent, requires stringent safety protocols due to its corrosive and flammable nature.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure you can work with confidence and security.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following personal protective equipment (PPE) is mandatory to prevent contact and inhalation.
Engineering Controls: The First Line of Defense
Before any handling of this compound, ensure that proper engineering controls are in place. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize vapor inhalation.[1][4] Eyewash stations and safety showers must be in close proximity to the workstation and readily accessible in case of an emergency.[1]
Personal Protective Equipment (PPE) Ensemble
A full complement of PPE is required to create a barrier between the researcher and the chemical. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[1][5] Standard safety glasses are not sufficient.
-
Skin Protection: A full protective suit or a lab coat with chemical-resistant aprons and sleeves should be worn.[1] All protective clothing should be clean and put on before work begins.[5]
-
Respiratory Protection: If ventilation is inadequate, a vapor respirator with an appropriate cartridge is necessary.[1] For large spills or in situations with high concentrations of vapor, a self-contained breathing apparatus (SCBA) should be used.[1]
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, it is crucial to handle it with care due to its hazardous properties.[5] The following table summarizes key safety information.
| Safety Parameter | Value/Information | Source |
| Flash Point | 59°C (139°F) | [6] |
| Oral LD50 (Rat) | 266 mg/kg | [7] |
| Dermal LD50 (Rabbit) | 475 mg/kg | [7] |
| Hazards | Flammable liquid and vapor, Toxic in contact with skin, Causes severe skin burns and eye damage.[2][3] | [2][3] |
Procedural Guidance: From Handling to Disposal
Adherence to standardized procedures is critical for minimizing risks associated with this compound.
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][4] Avoid direct contact with skin, eyes, and clothing.[3][4] Do not breathe in vapors or mists.[1][2] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge, which can be an ignition source.[2][6] Use non-sparking tools.[2][6]
-
Storage: Store containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][5] Keep containers tightly closed and sealed until ready for use.[1] this compound is incompatible with oxidizing agents.[5]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to contain the situation and prevent exposure.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[5]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5]
-
Containment: For small spills, absorb the liquid with an inert material such as dry sand, earth, or vermiculite.[1][5] For large spills, dike the area to prevent it from spreading and entering drains.[1][2]
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Decontamination: Anyone involved in the cleanup should wash thoroughly after the process is complete.[5] Contaminated clothing should be removed and laundered separately before reuse.[5]
Disposal Plan
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[5]
-
Container Management: Do not dispose of this compound down the drain.[3] Collect all chemical waste in appropriately labeled, sealed containers.
-
Regulatory Compliance: Dispose of hazardous waste through a licensed waste disposal contractor.[2][8] It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal.[2]
Visual Workflow for Spill Response
To ensure a clear and immediate understanding of the spill response protocol, the following workflow diagram outlines the necessary steps.
Caption: Logical workflow for handling an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
